4-(2-Fluorophenyl)butanoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNQUKYBZXOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573266 | |
| Record name | 4-(2-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-62-0 | |
| Record name | 2-Fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143654-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Fluorophenyl)butanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorophenyl)butanoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights into its practical application.
Core Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and reactivity. A summary of its fundamental properties is presented below.
| Property | Value | Reference |
| CAS Number | 143654-62-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |
| Molecular Weight | 182.19 g/mol | [1][2] |
| Appearance | (Typically a solid at room temperature, specific color and form may vary) | |
| Purity (Commercial) | ≥95% | [1][2] |
Spectroscopic Profile: A Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons.
-
Aromatic Protons (δ ≈ 7.0-7.4 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom.
-
Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet, characteristic of the acidic proton of the carboxyl group, will be observed far downfield.
-
Methylene Protons (δ ≈ 1.9-2.8 ppm): The three methylene groups (-CH₂-) in the butanoic acid chain will present as follows:
-
The -CH₂- group adjacent to the phenyl ring (Cα) will be a triplet around δ 2.7 ppm.
-
The -CH₂- group adjacent to the carboxyl group (Cγ) will appear as a triplet around δ 2.4 ppm.
-
The central -CH₂- group (Cβ) will be a quintet or multiplet around δ 1.9 ppm, coupled to the protons on both adjacent methylene groups.[3][6]
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (δ ≈ 175-180 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.[7]
-
Aromatic Carbons (δ ≈ 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a chemical shift around 160 ppm. The other aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the fluorine and alkyl substituents.
-
Methylene Carbons (δ ≈ 25-35 ppm): The three aliphatic carbons will resonate in the upfield region of the spectrum.[3]
Infrared (IR) Spectroscopy
The IR spectrum is defined by the vibrational modes of its functional groups.
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4]
-
C-H Stretch (2850-3000 cm⁻¹): Absorptions corresponding to the stretching vibrations of the aliphatic and aromatic C-H bonds.
-
C=O Stretch (1700-1725 cm⁻¹): A sharp and intense absorption band for the carbonyl group of the carboxylic acid.[4]
-
C-F Stretch (1100-1250 cm⁻¹): A strong band corresponding to the carbon-fluorine bond stretching.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 182.[5] Common fragmentation patterns for butanoic acid derivatives would involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the alkyl chain.
Synthesis of this compound
A robust and common method for synthesizing aryl-substituted butanoic acids is through a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation
Fluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(2-fluorophenyl)-4-oxobutanoic acid. The ortho- and para-isomers are typically formed, which require separation.
Step 2: Clemmensen or Wolff-Kishner Reduction
The ketone group of 4-(2-fluorophenyl)-4-oxobutanoic acid is then reduced to a methylene group.
-
Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8]
-
Wolff-Kishner Reduction: Involves the formation of a hydrazone using hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH).[3]
Experimental Protocol: Wolff-Kishner Reduction
This protocol is adapted from a known procedure for a similar isomer.[3]
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, add 4-(2-fluorophenyl)-4-oxobutanoic acid (1 equivalent) and diethylene glycol.
-
Hydrazone Formation: Add 85% potassium hydroxide (2.4 equivalents) and 50% hydrazine monohydrate (2.4 equivalents) to the flask at room temperature.
-
Heating: Heat the mixture to 120-130 °C for approximately 2 hours, during which the mixture should become homogeneous.
-
Water Removal: Increase the temperature to 180-200 °C and continue stirring for 3 hours, collecting water in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and pour into a solution of 2.5 N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by its two primary functional components: the carboxylic acid group and the fluorinated aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxyl group is a versatile functional handle for various chemical transformations:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with amines to form amides.[9]
-
Reduction: Can be reduced to the corresponding primary alcohol, 4-(2-fluorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Influence of the 2-Fluoro Substituent
The fluorine atom at the ortho position exerts a significant electronic influence on the phenyl ring:
-
Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density from the ring through the sigma bond (-I effect), deactivating it towards electrophilic aromatic substitution compared to benzene.
-
Resonance Effect: Fluorine can donate electron density to the ring via its lone pairs (+R effect), which directs incoming electrophiles to the ortho and para positions.
-
Overall Effect: The inductive effect generally outweighs the resonance effect, making the ring less reactive. The available para position (relative to the butanoic acid chain) is the most likely site for further electrophilic substitution.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of this compound.
Applications in Research and Drug Development
Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.
-
Pharmaceutical Intermediate: this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motif is found in various research compounds.
-
GABA Analogues: Derivatives of aminobutanoic acids are known to interact with γ-aminobutyric acid (GABA) receptors and transporters. For instance, related fluorinated aminobutanoic acid structures have been studied for their effects on GABA transport systems in the brain.[10][11] The this compound scaffold can be a precursor for synthesizing novel GABA analogues with potential applications as central nervous system agents.
-
Molecular Probes: The incorporation of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful analytical tool for studying molecular interactions and metabolic pathways without the background noise present in ¹H NMR.[12]
Conclusion
This compound is a versatile chemical entity characterized by the dual reactivity of its carboxylic acid function and its fluorinated aromatic ring. Its well-defined physicochemical and spectroscopic properties make it a reliable intermediate for synthetic applications. The strategic placement of the fluorine atom provides a route to novel compounds with potentially enhanced biological activities, solidifying its importance as a building block for researchers and scientists in the field of drug discovery and materials science.
References
- ChemUniverse. This compound [P89807].
- Echemi. 4-amino-3-(4-fluorophenyl)butanoic acid.
- ChemicalRegister. 4-Amino-3-(2-fluorophenyl)butanoic acid (CAS No. 1215938-15-0) Suppliers.
- PubChem - NIH. 4-Fluorophenibut | C10H12FNO2 | CID 103611.
- Benchchem. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8.
- Wikipedia. 4-Fluorophenibut.
- SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum.
- Santa Cruz Biotechnology. 4-(2-fluorophenoxy)butanoic acid.
- ChemicalBook. 4-(4-Fluorophenyl)butanoic acid | 589-06-0.
- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of butanoic acid.
- Benchchem. spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec).
- PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4.
- A1Suppliers. This compound, 95% Purity, C10H11FO2, 100 mg.
-
Organic Syntheses Procedure. γ-PHENYLBUTYRIC ACID. [Link]
- Doc Brown's Advanced Organic Chemistry. mass spectrum of butanoic acid.
-
PubMed. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. [Link]
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of butanoic acid.
-
University of Calgary. Sample IR spectra. [Link]
-
Request PDF. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. [Link]
-
PubMed Central. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. [Link]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(2-Fluorophenyl)butanoic Acid
CAS Number: 143654-62-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] This guide provides a comprehensive technical overview of 4-(2-Fluorophenyl)butanoic acid, a fluorinated carboxylic acid with significant potential as a versatile building block in the synthesis of novel therapeutic agents.
While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural similarity to known pharmacologically active molecules, such as GABA analogues, suggests its potential as a precursor for developing novel therapeutics, particularly in the realm of neuroscience.[3] This guide will delve into the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
| Property | Estimated Value/Information | Justification |
| CAS Number | 143654-62-0 | |
| Molecular Formula | C₁₀H₁₁FO₂ | |
| Molecular Weight | 182.19 g/mol | |
| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | Based on similar phenylbutanoic acid derivatives. |
| Melting Point | Not available. Expected to be a low-melting solid. | |
| Boiling Point | Not available. Expected to be >200 °C at atmospheric pressure. | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid moiety imparts some water solubility, while the fluorophenyl group increases lipophilicity. |
| pKa | Estimated to be around 4.5 - 5.0. | The electron-withdrawing effect of the fluorine atom on the phenyl ring will slightly increase the acidity of the carboxylic acid compared to the non-fluorinated analogue. |
| LogP | Estimated to be in the range of 2.0 - 2.5. | The fluorine atom increases lipophilicity compared to the parent phenylbutanoic acid. |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a complex multiplet in the 7.0-7.5 ppm region), the two methylene groups adjacent to the aromatic ring and the carbonyl group (triplets around 2.6-2.8 ppm and 2.3-2.5 ppm, respectively), and the central methylene group (a multiplet around 1.9-2.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with C-F coupling), the carbonyl carbon (around 175-180 ppm), and the three methylene carbons of the butanoic acid chain.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 182.19, along with characteristic fragmentation patterns.
Synthesis of this compound: A Proposed Pathway
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
Causality behind Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds on an aromatic ring. Fluorobenzene is chosen as the starting material to introduce the 2-fluorophenyl moiety. Succinic anhydride is the acylating agent that will provide the four-carbon chain. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the anhydride for electrophilic aromatic substitution. The ortho- and para-directing effect of the fluorine substituent on the benzene ring will lead to a mixture of isomers, with the para-substituted product being the major one due to less steric hindrance. However, the ortho-isomer, 3-(2-fluorobenzoyl)propanoic acid, will also be formed and will need to be separated.
Detailed Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add succinic anhydride portion-wise at 0-5 °C.
-
After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 3-(2-fluorobenzoyl)propanoic acid and 3-(4-fluorobenzoyl)propanoic acid, can be purified by column chromatography or recrystallization to isolate the desired ortho-isomer.
Step 2: Reduction of 3-(2-Fluorobenzoyl)propanoic acid
Causality behind Experimental Choices: The ketone carbonyl group in 3-(2-fluorobenzoyl)propanoic acid needs to be reduced to a methylene group to yield the final product. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5][6] The choice between these two methods depends on the stability of the starting material and any other functional groups present. Since the molecule contains a carboxylic acid, the Clemmensen reduction is a viable option.
Detailed Protocol (Clemmensen Reduction): [4][5][6][7]
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add 3-(2-fluorobenzoyl)propanoic acid to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.
Applications in Drug Development: A Forward-Looking Perspective
The true value of a molecule like this compound lies in its potential as a scaffold or intermediate in the synthesis of novel drug candidates. The presence of the 2-fluorophenyl group can confer advantageous properties to a parent molecule.
Potential as a Key Intermediate
This compound can serve as a starting material for a variety of more complex molecules. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further chemical modifications.
Caption: Synthetic utility of this compound.
Hypothesized Biological Relevance
Given that fluorinated analogues of GABA and other neurotransmitter modulators have shown significant biological activity, it is plausible that derivatives of this compound could interact with targets in the central nervous system. For instance, amides derived from this acid could be screened for activity at GABA receptors, ion channels, or enzymes involved in neurotransmitter metabolism. The 2-fluoro substitution, in particular, can influence the conformation of the phenyl ring and its interaction with binding pockets, potentially leading to improved selectivity and potency compared to non-fluorinated or differently substituted analogues.
Analytical Methodologies
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a retention time characteristic of the compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | A single major peak in the chromatogram with a mass spectrum showing the molecular ion and expected fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR spectra consistent with the proposed structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and C-F bond vibrations. |
Self-Validating Protocol for Purity Assessment:
A combination of HPLC with a photodiode array (PDA) detector and LC-MS would constitute a self-validating system. The HPLC-PDA would confirm the purity and provide UV spectral data, while the LC-MS would confirm the molecular weight of the main peak and any impurities.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound, with its strategic placement of a fluorine atom, represents a valuable and under-explored building block for drug discovery. This guide has provided a comprehensive overview of its likely physicochemical properties, a robust proposed synthesis, and a forward-looking perspective on its potential applications. By leveraging the principles of medicinal chemistry and established synthetic methodologies, researchers can effectively utilize this compound to design and synthesize the next generation of therapeutic agents. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to confidently incorporate this promising intermediate into their research endeavors.
References
-
Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2024). Molecules, 29(16), 3853. [Link]
- 4-(4-Fluorophenyl)butanoic acid Safety Data Sheet. (2016).
- SAFETY D
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.).
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.).
- Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025).
-
Why Fluorinated Compounds are Key in Modern Drug Discovery. (2025). [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.).
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
-
CLEMMENSEN REDUCTION. (n.d.). [Link]
- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.).
-
Butyric acid, 4-(p-fluorophenyl)-, methyl ester. (n.d.). NIST WebBook. [Link]
-
4-Fluorophenibut. (n.d.). PubChem. Retrieved from [Link]
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). ACS Medicinal Chemistry Letters.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Expert Opinion on Drug Discovery.
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI. [Link]
- Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. (n.d.). PubMed.
-
4-Fluorobutyric acid. (n.d.). Chemsrc. [Link]
-
4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. (n.d.). Chemcasts. [Link]
- Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. (2005). Journal of Medicinal Chemistry, 48(6), 1857-72.
- Clemmensen Reduction. (n.d.). Wikipedia.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1058-1094.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. (n.d.).
- 4-Fluorophenibut. (n.d.). Wikipedia.
- Evaluation of different protections of butyric acid aiming for release in the last part of the gastrointestinal tract of piglets. (2025).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2-Fluorophenyl)butanoic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)butanoic acid (CAS No. 143654-62-0), a fluorinated analog of the well-studied pharmacologically active compound, 4-phenylbutyric acid (4-PBA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and analytical characterization. Furthermore, we explore its putative biological activities as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, drawing parallels with its non-fluorinated parent compound and discussing the potential implications of fluorine substitution in a drug discovery context. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.
Introduction and Molecular Overview
This compound is a carboxylic acid derivative characterized by a butanoic acid chain attached to a fluorophenyl ring at the fourth position, with the fluorine atom at the ortho position of the phenyl ring. Its molecular structure is of significant interest in medicinal chemistry due to the strategic incorporation of a fluorine atom, a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved drug known for its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[2][3] It is hypothesized that this compound shares these biological activities, with the fluorine substitution potentially enhancing properties such as metabolic stability and membrane permeability.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 143654-62-0 | [4][5] |
| Molecular Formula | C₁₀H₁₁FO₂ | [4][5] |
| Molecular Weight | 182.19 g/mol | [4][5] |
| SMILES | O=C(O)CCCc1ccccc1F | [5] |
| MDL Number | MFCD06810489 | [4][5] |
Synthesis of this compound
Route 1: Friedel-Crafts Acylation Followed by Reduction
This is a classic and reliable two-step method for the synthesis of 4-arylbutanoic acids.[6][7]
The first step involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(2-fluorophenyl)-4-oxobutanoic acid. The ortho-para directing effect of the fluorine substituent on the aromatic ring will lead to a mixture of ortho and para isomers, which will require separation.
Caption: Friedel-Crafts Acylation of Fluorobenzene.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
After stirring for 30 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of ortho and para isomers, is purified by column chromatography or recrystallization to isolate the desired 4-(2-fluorophenyl)-4-oxobutanoic acid.
The second step involves the reduction of the keto group of 4-(2-fluorophenyl)-4-oxobutanoic acid to a methylene group. This can be achieved through several established methods, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A more modern and milder alternative is catalytic hydrogenation.[1][8][9][10]
Caption: Reduction of the Ketoacid Intermediate.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C, typically 5-10 mol%).
-
The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Route 2: Multi-step Synthesis from 2-Fluorobenzaldehyde
This route builds the butanoic acid chain from 2-fluorobenzaldehyde.
Experimental Protocol (Illustrative):
-
Wittig or Horner-Wadsworth-Emmons Reaction: React 2-fluorobenzaldehyde with a suitable phosphorus ylide (e.g., from (3-carboxypropyl)triphenylphosphonium bromide) to form 4-(2-fluorophenyl)but-3-enoic acid.
-
Catalytic Hydrogenation: The double bond of the enoic acid is then reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, this compound.[1][8][9][10]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet corresponding to the four protons on the fluorophenyl ring. The ortho-fluorine atom will cause characteristic splitting patterns.
-
Aliphatic Chain:
-
A triplet at approximately δ 2.7 ppm for the two protons on the carbon adjacent to the phenyl ring (-CH₂-Ar).
-
A triplet at approximately δ 2.4 ppm for the two protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).
-
A multiplet (likely a pentet or sextet) around δ 2.0 ppm for the two protons on the central carbon of the butanoic acid chain (-CH₂-).
-
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is often exchangeable with D₂O.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show ten distinct signals.
-
Carbonyl Carbon: A signal around δ 178-180 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Six signals in the range of δ 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and a significant downfield shift.
-
Aliphatic Carbons: Three signals in the aliphatic region (δ 25-35 ppm) corresponding to the three methylene groups of the butanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[13][14]
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[13]
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following key fragments would be expected:
-
Molecular Ion Peak [M]⁺: A peak at m/z = 182, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 137.
-
Benzylic cleavage to produce a fluorotropylium ion or a related fragment.
-
Characteristic fragments from the butanoic acid chain, such as McLafferty rearrangement products.
-
Putative Biological Activity and Mechanism of Action
The biological activity of this compound is not yet reported in the scientific literature. However, based on its structural similarity to 4-phenylbutyric acid (4-PBA), it is strongly anticipated to function as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[2][3]
Role as a Chemical Chaperone
Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins.[15][16] 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by improving the folding capacity of the ER.[15] It is plausible that this compound acts similarly, with its hydrophobic phenyl ring interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation.
Caption: Putative Chemical Chaperone Activity.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, such as 4-PBA, cause hyperacetylation of histones, which leads to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[17][18][19] This mechanism is the basis for the use of some HDAC inhibitors as anti-cancer agents. This compound likely also inhibits HDACs, and the presence of the electronegative fluorine atom could influence its binding affinity to the zinc-containing active site of the enzyme.[20]
Caption: Proposed Mechanism of HDAC Inhibition.
Conclusion
This compound represents a molecule of significant interest for drug discovery and development, primarily due to its potential to act as a chemical chaperone and an HDAC inhibitor. This guide has outlined its fundamental chemical properties, provided plausible and detailed synthetic routes, and predicted its characteristic analytical data. While further experimental validation is required to confirm its specific biological activities and spectroscopic profile, the information presented here, grounded in established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists to embark on further investigation of this promising compound. The strategic placement of the fluorine atom may offer advantages over its parent compound, 4-PBA, in terms of therapeutic efficacy and pharmacokinetic properties, making it a compelling candidate for future studies in oncology, neurodegenerative diseases, and other conditions linked to protein misfolding and epigenetic dysregulation.
References
-
ChemUniverse. This compound [P89807]. [Link]
-
PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. [Link]
-
SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 4-Fluorophenibut. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubMed. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. [Link]
-
MDPI. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]
-
ResearchGate. Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. [Link]
-
PMC. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
-
PubMed. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78. [Link]
- Google Patents. Production of 4-fluorobenzaldehyde.
-
NIH. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. [Link]
-
PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Google Patents. Synthetic method of 4-fluorobenzaldehyde.
-
SpectraBase. Butanoic acid, 4-(4-fluorophenoxy)-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
PubMed. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy. [Link]
-
CAS. CAS References. [Link]
-
PubMed. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
PLOS One. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. [Link]
-
Clariant. Catalysts for hydrogenation processes. [Link]
-
MDPI. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle. [Link]
-
NIST WebBook. Butanoic acid. [Link]
-
ResearchGate. (PDF) Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]
-
PMC. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. [Link]
-
Nature. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
NIH. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]
Sources
- 1. clariant.com [clariant.com]
- 2. CAS References | CAS [cas.org]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 143654-62-0|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Butanoic acid [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-Fluorophenyl)butanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)butanoic Acid
Abstract
This compound is a valuable carboxylic acid derivative utilized as a key building block in the synthesis of various pharmacologically active molecules and advanced materials. The strategic introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this highly sought after in drug discovery. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. The core strategy discussed involves a two-step sequence: the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to form a keto-acid intermediate, followed by the reduction of the carbonyl group. We will provide a detailed examination of the mechanisms, experimental protocols, and comparative analysis of different reduction methodologies, including the Clemmensen, Wolff-Kishner, and catalytic hydrogenation reactions. This guide emphasizes the causality behind experimental choices to empower scientists in optimizing reaction conditions and selecting the most appropriate pathway for their specific needs.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and robust synthetic strategy. The primary disconnection is the C-H bond formed by the reduction of a ketone, leading back to the key intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid. This intermediate can be readily disconnected at the aryl-carbonyl bond, pointing to a Friedel-Crafts acylation reaction between fluorobenzene and succinic anhydride. This two-step approach is advantageous due to the commercial availability of the starting materials and the reliability of the involved transformations.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Key Intermediate: 4-(2-Fluorophenyl)-4-oxobutanoic Acid
The cornerstone of this synthesis is the formation of the carbon skeleton via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction creates the crucial bond between the aromatic ring and the butanoic acid chain.[1]
Mechanism and Scientific Rationale
The Friedel-Crafts acylation is initiated by the reaction of succinic anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing it and generating a highly electrophilic acylium ion intermediate. This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.[2]
The choice of fluorobenzene as the substrate introduces considerations of regioselectivity. The fluorine atom is an ortho, para-directing deactivator. While it deactivates the ring towards electrophilic substitution compared to benzene, it directs the incoming electrophile to the positions ortho and para to itself. The synthesis of the target molecule requires ortho acylation. Although the para product, 4-(4-fluorophenyl)-4-oxobutanoic acid, is often the major isomer due to reduced steric hindrance, a significant amount of the desired ortho isomer is typically formed and can be separated via standard chromatographic or crystallization techniques.
Caption: Workflow for the synthesis of the keto-acid intermediate.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 4-(2-fluorophenyl)-4-oxobutanoic acid.[3]
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charging Reagents: The flask is charged with fluorobenzene (e.g., 1.5 mol) and a suitable solvent like nitrobenzene or 1,2-dichloroethane. The mixture is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (e.g., 1.1 mol) is added portion-wise to the stirred solution, ensuring the temperature does not rise excessively.
-
Acylating Agent Addition: Succinic anhydride (e.g., 1.0 mol) is added slowly from the dropping funnel (or as a solid in portions) at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated (e.g., to 60-70 °C) and stirred for approximately 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching and Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Isolation: If a solvent like nitrobenzene is used, it can be removed by steam distillation.[3] The remaining aqueous solution is cooled, and the crude product precipitates. Alternatively, the product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield 4-(2-fluorophenyl)-4-oxobutanoic acid. The isomeric purity should be confirmed by NMR spectroscopy or HPLC.
Part II: Reduction of the Aryl Ketone
With the keto-acid intermediate in hand, the next critical step is the reduction of the carbonyl group to a methylene (CH₂) group. The choice of reduction method is paramount and depends on the overall stability of the substrate to strongly acidic or basic conditions.
Method A: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction is a classic method for deoxygenating aldehydes and ketones using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[4]
-
Mechanistic Insight: The precise mechanism remains a subject of investigation, but it is believed to occur on the surface of the zinc and involve organozinc intermediates.[6][7] Importantly, alcohols are not considered to be intermediates in this reaction, as they are generally not reduced under these conditions.[6]
-
Causality: This method is chosen when the substrate lacks acid-sensitive functional groups. The strongly acidic environment is effective at protonating the carbonyl, facilitating the electron transfer from the zinc amalgam.
-
Amalgam Preparation: Zinc dust or granules are amalgamated by stirring with a dilute aqueous solution of mercury(II) chloride for a few minutes. The solution is decanted, and the zinc amalgam is washed with water.
-
Reaction Setup: The 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq), amalgamated zinc (approx. 4-5 eq), concentrated hydrochloric acid, and a co-solvent like toluene are added to a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux with vigorous stirring. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment. The reaction is monitored by TLC until the starting material is consumed (typically 8-24 hours).
-
Workup and Isolation: After cooling, the mixture is decanted from the remaining zinc. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution to extract the acidic product.
-
Purification: The basic aqueous layer is acidified with concentrated HCl, leading to the precipitation of the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Method B: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction is a complementary method performed under strongly basic conditions, making it ideal for substrates that are sensitive to acid.[8][9] The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[10]
-
Mechanistic Insight: The ketone first condenses with hydrazine to form a hydrazone.[9] In the presence of a strong base (like KOH or potassium tert-butoxide) and high temperatures, the N-H proton is abstracted. A subsequent proton transfer from the solvent to the carbon, followed by another deprotonation at the nitrogen, sets up the irreversible elimination of dinitrogen gas, a thermodynamically highly favorable process.[10]
-
Causality (Huang-Minlon Modification): The original Wolff-Kishner procedure required sealed tubes and sodium ethoxide. The Huang-Minlon modification is a more practical and widely used variant.[11] It uses a high-boiling point solvent like diethylene glycol, allowing the reaction to be performed at atmospheric pressure. Water and excess hydrazine are distilled off after hydrazone formation to drive the temperature up to the ~200 °C required for the final elimination step, significantly improving yields and reducing reaction times.[11]
-
Reaction Setup: A flask equipped with a distillation head and condenser is charged with 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq), potassium hydroxide (approx. 4 eq), hydrazine hydrate (approx. 3 eq), and diethylene glycol.
-
Hydrazone Formation: The mixture is heated to reflux (around 130-140 °C) for 1-2 hours to ensure complete formation of the hydrazone.
-
Decomposition: The condenser is arranged for distillation, and the temperature is slowly increased. Water and excess hydrazine are distilled off, allowing the internal temperature to rise to 190-200 °C.
-
Reaction Completion: The mixture is held at this high temperature for 3-5 hours, during which vigorous evolution of nitrogen gas is observed. The reaction is complete when gas evolution ceases.
-
Workup and Isolation: The reaction mixture is cooled and diluted with water. The solution is then acidified with concentrated HCl, causing the product to precipitate.
-
Purification: The crude product is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent.
Comparative Analysis and Pathway Selection
The choice between the Clemmensen and Wolff-Kishner reductions is a critical decision in the synthesis design. Catalytic hydrogenation presents a third, milder alternative, though it has its own set of considerations.
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |
| Conditions | Strongly Acidic (conc. HCl) | Strongly Basic (KOH, high temp) | Neutral, H₂ gas, metal catalyst |
| Reagents | Zinc Amalgam (Zn/Hg) | Hydrazine (N₂H₄), KOH | Pd/C, PtO₂, Raney Ni |
| Temperature | Reflux (~100 °C) | High (190-200 °C) | Room temp to moderate heat |
| Advantages | Good for acid-stable ketones. Avoids high temperatures. | Excellent for acid-sensitive substrates.[9] High yields. | Mild conditions. Avoids harsh reagents. |
| Disadvantages | Not suitable for acid-labile compounds.[4] Use of toxic mercury. | Not suitable for base-labile compounds or sterically hindered ketones.[9] High temperatures required. | May reduce other functional groups (e.g., C=C, NO₂). Risk of dehalogenation or ring reduction. |
| Typical Yields | 60-80% | 75-95% | 70-95% (substrate dependent) |
Causality in Selection:
-
For the synthesis of this compound, both Clemmensen and Wolff-Kishner reductions are viable as the molecule lacks other sensitive functional groups.
-
Wolff-Kishner is often preferred in modern synthesis due to its generally higher yields and avoidance of heavy metals like mercury. The high temperature is a manageable experimental parameter.
-
Clemmensen remains a solid choice if the laboratory is not equipped for high-temperature reactions or if the starting material contains base-sensitive groups (e.g., esters that could be saponified).
-
Catalytic Hydrogenation would be a compelling alternative if milder conditions are essential. However, it requires careful optimization to ensure selective reduction of the ketone without affecting the aromatic ring or causing hydrodefluorination (C-F bond cleavage), a known side reaction with some palladium catalysts.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving Friedel-Crafts acylation followed by carbonyl reduction. The initial acylation of fluorobenzene provides the essential keto-acid intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid. The subsequent reduction of the ketone can be effectively performed under either strongly acidic (Clemmensen) or strongly basic (Wolff-Kishner) conditions. The Huang-Minlon modification of the Wolff-Kishner reduction often represents the most practical and high-yielding approach. By understanding the mechanisms and operational parameters of each step, researchers can confidently execute and adapt this synthesis to produce this valuable fluorinated building block for applications in pharmaceutical and chemical research.
References
-
Wikipedia. Wolff–Kishner reduction. Available from: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. Available from: [Link]
-
Wikipedia. Malonic ester synthesis. Available from: [Link]
-
University of California, Irvine. Grignard Reaction. Available from: [Link]
-
Organic Reactions. The Clemmensen Reduction. Available from: [Link]
-
Wikipedia. Clemmensen reduction. Available from: [Link]
-
Organic Reactions. The Wolff-Kishner Reduction. Available from: [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. Available from: [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]
-
Online Chemistry notes. Malonic ester synthesis (of carboxylic acids). Available from: [Link]
-
Juniper Publishers. The Clemmensen Reduction. Available from: [Link]
-
National Center for Biotechnology Information. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
ResearchGate. Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... Available from: [Link]
-
Organic Reactions. The Wolff-Kishner Reduction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Chemistry LibreTexts. Clemmensen Reduction. Available from: [Link]
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available from: [Link]
-
Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
ResearchGate. Reaction of 4a with Grignard reagent 7. Available from: [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. 4-Fluorophenibut. Available from: [Link]
-
PubMed Central. Enzymatic synthesis of fluorinated compounds. Available from: [Link]
- Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
European Patent Office. SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Available from: [Link]
-
PubMed Central. Biosynthesis and Synthetic Biology of Psychoactive Natural Products. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. | Request PDF. Available from: [Link]
-
ScienceDirect. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Available from: [Link]
-
MDPI. Hydrogenation of CO2 to Olefins over Iron-Based Catalysts: A Review. Available from: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
An In-Depth Technical Guide to the Biological Activity of 4-Amino-3-(4-fluorophenyl)butanoic Acid
A Note on Nomenclature: The compound of interest, 4-amino-3-(4-fluorophenyl)butanoic acid, is a specific structural isomer. It is crucial to distinguish this from other related compounds. For clarity, this guide will refer to it by its IUPAC name or as 4-Fluorophenibut (F-Phenibut), a common synonym in research and online literature. The developmental code name for this compound is CGP-11130.
Introduction
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are pivotal targets for anxiolytics, sedatives, and anticonvulsants. This guide focuses on 4-amino-3-(4-fluorophenyl)butanoic acid, a potent and selective agonist of the GABAB receptor.
4-Fluorophenibut is a synthetic derivative of phenibut (β-phenyl-GABA), a compound developed in the Soviet Union and noted for its anxiolytic and nootropic properties. The introduction of a fluorine atom at the para position of the phenyl ring in 4-Fluorophenibut significantly alters its pharmacological profile, enhancing its potency as a GABAB receptor agonist.[1][2] While not approved for medical use, it is available as a research chemical and has garnered interest for its potential CNS depressant effects.[1] This guide aims to provide a comprehensive technical overview of its biological activity, mechanism of action, and the experimental methodologies used to characterize its effects, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-amino-3-(4-fluorophenyl)butanoic acid is fundamental to its application in research.
| Property | Value |
| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid |
| Synonyms | 4-Fluorophenibut, F-Phenibut, CGP-11130 |
| CAS Number | 52237-19-1 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Appearance | White solid |
| Solubility | Soluble in dimethylformamide (25 mg/mL), dimethyl sulfoxide (20 mg/mL), ethanol (14 mg/mL), and phosphate-buffered saline (10 mg/mL)[1] |
The compound is often available as a hydrochloride salt (CAS: 1858241-03-8), which enhances its solubility and stability.[3]
Mechanism of Action: A Potent GABAergic Modulator
The primary biological activity of 4-amino-3-(4-fluorophenyl)butanoic acid stems from its action as a potent and selective agonist at the GABAB receptor.[2] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.
Activation of GABAB receptors by an agonist like 4-Fluorophenibut initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. Additionally, GABAB receptor activation can inhibit voltage-gated calcium channels, which in turn reduces the release of neurotransmitters from presynaptic terminals.[5]
The selectivity of 4-Fluorophenibut for the GABAB receptor over the GABAA receptor is a key feature of its pharmacological profile.[2] This selectivity is important because GABAA receptor agonists are typically associated with more pronounced sedative and hypnotic effects.
Comparative Potency
The fluorine substitution in 4-Fluorophenibut significantly enhances its potency compared to its parent compound, phenibut. However, it is less potent than baclofen, a structurally related GABAB agonist used clinically as a muscle relaxant.
| Compound | GABAB Receptor IC₅₀ (μM) | GABAB Receptor EC₅₀ (μM) |
| 4-Fluorophenibut | 1.70[2] | 23.3[1] |
| Phenibut | - | 1362[1] |
| Baclofen | - | 6.0[1] |
IC₅₀ value represents the concentration required to displace 50% of a radioligand from the receptor. EC₅₀ value represents the concentration required to elicit a half-maximal response in a functional assay (in this case, activation of an outward-rectifying potassium current).
Caption: In Vitro Experimental Workflow for Characterizing 4-Fluorophenibut.
In Vivo Assays
In vivo studies in animal models are essential to understand the behavioral effects of 4-Fluorophenibut.
This test assesses the sedative effects of the compound.
-
Principle: Rodents are placed in a novel environment (an open field), and their spontaneous locomotor activity is measured. A decrease in activity is indicative of sedation.
-
Protocol:
-
Acclimation: Acclimate the animals to the testing room.
-
Dosing: Administer 4-Fluorophenibut or a vehicle control to different groups of animals.
-
Testing: Place each animal in the open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set period using an automated tracking system.
-
Data Analysis: Compare the locomotor activity between the treated and control groups.
-
This test is a common model to screen for antidepressant-like activity.
-
Principle: Rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile (floating) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Protocol:
-
Acclimation and Dosing: As described for the locomotor activity test.
-
Testing: Place each animal in the water cylinder for a predetermined time (e.g., 6 minutes).
-
Scoring: Record the duration of immobility.
-
Data Analysis: Compare the immobility time between the treated and control groups.
-
Pharmacokinetics and Metabolism: A Look into Bioavailability
Detailed pharmacokinetic data for 4-amino-3-(4-fluorophenyl)butanoic acid are not extensively available in the public domain. However, based on its chemical structure and comparison with related compounds like baclofen, some inferences can be made. The presence of the fluorine atom is expected to increase lipophilicity, which may enhance its ability to cross the blood-brain barrier compared to non-fluorinated analogs.
For baclofen, the oral bioavailability is approximately 70-85%, and it has a relatively short plasma half-life of 2 to 4 hours. [1]Baclofen is primarily excreted unchanged by the kidneys. [1]It is plausible that 4-Fluorophenibut follows a similar pharmacokinetic profile, although further studies are needed for confirmation.
Potential Therapeutic Applications and Future Directions
Given its potent GABAB receptor agonist activity, 4-amino-3-(4-fluorophenyl)butanoic acid has a pharmacological profile that suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders, spasticity, and certain types of pain. Its anxiolytic and nootropic effects, similar to phenibut, also warrant further investigation. [5] However, the increased potency of 4-Fluorophenibut compared to phenibut also raises concerns about its potential for abuse and the development of tolerance and dependence. [4]The central nervous system depressant effects can lead to significant sedation and motor impairment, especially at higher doses.
Future research should focus on a comprehensive characterization of its pharmacokinetic and toxicological profiles. Elucidating its metabolic pathways and identifying potential drug-drug interactions are crucial steps before any clinical development could be considered. Furthermore, studies exploring the therapeutic window and the risk-benefit ratio in relevant animal models of disease are necessary.
Conclusion
4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective GABAB receptor agonist with significant CNS depressant effects. Its enhanced potency compared to phenibut makes it an interesting compound for neuropharmacological research. The experimental workflows outlined in this guide provide a framework for its systematic evaluation. While its biological activity suggests potential therapeutic avenues, a thorough understanding of its safety, pharmacokinetics, and abuse liability is paramount for any future development. As with any potent psychoactive compound, its use should be restricted to controlled research settings.
References
-
Grokipedia. 4-Fluorophenibut.
-
Wikipedia. 4-Fluorophenibut.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride.
-
BenchChem. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8.
-
PsychonautWiki. F-Phenibut.
-
Smolecule. (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid.
-
Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Fluorophenyl)butanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-(2-Fluorophenyl)butanoic acid is a sparsely documented molecule in publicly available scientific literature. Consequently, this guide is constructed based on the well-established mechanistic profile of its closest structural analog, 4-Phenylbutyric acid (4-PBA). The hypotheses presented herein regarding the influence of the 2-fluoro substitution are intended to guide future research and have not been experimentally validated.
Section 1: Introduction and Structural Analogy
This compound belongs to the class of phenyl-substituted short-chain fatty acids. Its core structure is highly similar to 4-Phenylbutyric acid (4-PBA), a compound with a well-characterized profile as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1][2][3] The primary distinction is the presence of a fluorine atom at the ortho-position (C2) of the phenyl ring. This substitution is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity, metabolic stability, and target engagement.
This guide will therefore extrapolate the likely mechanism of action of this compound from the known activities of 4-PBA, while also considering the potential impact of the 2-fluoro group. We will first delve into the established mechanisms of 4-PBA and then propose a series of experimental protocols to validate these hypotheses for this compound.
Section 2: Postulated Core Mechanism of Action: Histone Deacetylase Inhibition
The most probable primary mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). 4-PBA is a known pan-HDAC inhibitor, and it is reasonable to hypothesize that the addition of a fluorine atom would not abolish this activity.[1][4][5]
The Role of HDACs in Cellular Function
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21.[6]
The Putative HDAC Inhibition Pathway of this compound
The proposed signaling pathway for this compound as an HDAC inhibitor is as follows:
Caption: Putative HDAC inhibition pathway of this compound.
Influence of the 2-Fluoro Substitution
The ortho-fluoro group could potentially enhance the HDAC inhibitory activity of the molecule. The electronegativity of fluorine may alter the electronic distribution of the phenyl ring, which could influence its interaction with the hydrophobic regions of the HDAC active site.[6] Furthermore, the fluorine atom may increase the metabolic stability of the compound, leading to a more sustained inhibitory effect.
Section 3: Secondary Postulated Mechanism: Chemical Chaperone Activity
4-PBA is also recognized for its role as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress.[2][3] This activity is particularly relevant in the context of diseases characterized by protein misfolding.
ER Stress and Protein Misfolding
The endoplasmic reticulum is a critical organelle for protein synthesis and folding. A variety of cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is not resolved.
Proposed Chaperone Activity of this compound
It is plausible that this compound also possesses chemical chaperone properties. By facilitating protein folding, it could alleviate ER stress and protect cells from apoptosis.
Caption: Proposed chemical chaperone activity workflow.
Section 4: Experimental Validation Protocols
To validate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.
Protocol 1: In Vitro HDAC Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on HDAC enzymes.
Methodology:
-
Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6), fluorogenic HDAC substrate, assay buffer, Trichostatin A (TSA) as a positive control, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound and TSA.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic substrate and incubate for 30 minutes at 37°C.
-
Add the developer solution and incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Western Blot Analysis of Histone Acetylation
Objective: To assess the effect of this compound on histone acetylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound, 4-PBA (as a positive control), and a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-Histone H3 levels to total Histone H3.
Protocol 3: ER Stress Marker Expression Analysis
Objective: To determine if this compound can mitigate ER stress.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a neuronal cell line).
-
Induce ER stress using an agent like tunicamycin or thapsigargin.
-
Co-treat the cells with the ER stress inducer and varying concentrations of this compound.
-
-
Analysis (qPCR or Western Blot):
-
qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA levels of ER stress markers such as GRP78 (BiP) and CHOP.
-
Western Blot: Extract total protein and perform western blotting for the same ER stress marker proteins.
-
-
Data Analysis: Compare the expression levels of ER stress markers in cells treated with the inducer alone versus those co-treated with this compound.
Section 5: Quantitative Data Summary
As there is no direct experimental data for this compound, the following table presents known data for the related compound, 4-Fluorophenibut, which acts on GABA receptors, to illustrate the type of quantitative data that should be generated.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| 4-Fluorophenibut | GABA-B Receptor | Radioligand Binding | 1.70 µM | [7] |
| (±)-Baclofen | GABA-B Receptor | Electrophysiology | 6.0 µM | [8] |
| Phenibut | GABA-B Receptor | Electrophysiology | 1362 µM | [8] |
Section 6: Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, its strong structural similarity to 4-Phenylbutyric acid provides a solid foundation for hypothesizing its primary roles as a histone deacetylase inhibitor and a chemical chaperone. The addition of a 2-fluoro group is likely to modulate its potency and pharmacokinetic properties.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these putative mechanisms. Future studies should focus on a comprehensive evaluation of its HDAC isoform selectivity, its efficacy in various disease models (e.g., cancer, neurodegenerative diseases), and a thorough pharmacokinetic and toxicological profiling. Such research will be crucial in determining the therapeutic potential of this novel compound.
References
-
Bowery NG, Hill DR, Hudson AL (1983). "Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes". Br. J. Pharmacol. 78 (1): 191–206. [Link]
-
4-Fluorophenibut - Wikipedia. [Link]
-
4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem. [Link]
-
Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed. [Link]
-
Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed. [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4 - PubChem. [Link]
-
Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed. [Link]
-
Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed. [Link]
-
4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed. [Link]
-
Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed. [Link]
-
4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem. [Link]
-
4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - NIH. [Link]
-
Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. [Link]
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 8. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Fluorophenyl)butanoic Acid
Abstract
4-(2-Fluorophenyl)butanoic acid is a synthetic compound with a structure amenable to interacting with a variety of biological targets. While direct research on this specific molecule is nascent, its close structural similarity to 4-phenylbutyric acid (4-PBA), a clinically used drug, and other phenyl-substituted butanoic acid derivatives, provides a strong foundation for identifying and validating its potential therapeutic targets. This guide offers a comprehensive exploration of these potential targets for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for each putative target, provide detailed protocols for experimental validation, and present a logical framework for a systematic investigation of this compound's mechanism of action.
Introduction and Rationale
The therapeutic potential of small molecules is often predicted by the known activities of structurally similar compounds. This compound belongs to the family of aryl-substituted fatty acids, with its parent compound, 4-phenylbutyric acid (4-PBA), being a well-characterized molecule with multiple biological activities. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and alter electronic properties, which can lead to modulated or novel therapeutic effects. This guide will systematically explore the most probable therapeutic targets for this compound, drawing upon the established pharmacology of its analogs.
Primary Putative Therapeutic Targets
Based on the robust evidence available for 4-phenylbutyric acid, the following two target classes represent the most promising avenues for the therapeutic action of this compound.
Histone Deacetylases (HDACs)
4-PBA is a well-established inhibitor of class I and II histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, leading to the re-expression of silenced genes. This mechanism is central to its use in certain cancers and genetic disorders.[1][3] The butyric acid moiety of 4-PBA is crucial for its HDAC inhibitory activity, and it is highly probable that this compound retains this function. The 2-fluoro substitution may influence its potency and selectivity for different HDAC isoforms.
A multi-tiered approach is recommended to confirm and characterize the HDAC inhibitory activity of this compound.
Protocol 2.1.1: In Vitro HDAC Activity Assay
This initial screen will determine if the compound directly inhibits HDAC enzymatic activity.
Methodology:
-
Reagents: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.
-
Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the test compound or control. c. Incubate at 37°C for a specified time (e.g., 60 minutes). d. Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent signal. e. Measure fluorescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the HDAC activity. Compare the IC50 values across different HDAC isoforms to determine selectivity.
Protocol 2.1.2: Cellular Histone Acetylation Assay (Western Blot)
This assay will confirm that the compound increases histone acetylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line like HeLa or a neuronal cell line) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a set duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 4-PBA or TSA).
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blotting: a. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3). c. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the fold-change in histone acetylation relative to the vehicle control.
Diagram 2.1: HDAC Inhibition Workflow
Caption: Simplified ER stress pathway and the putative role of the compound.
Secondary and Exploratory Therapeutic Targets
The structural similarity of this compound to other neuroactive compounds suggests additional, albeit less certain, therapeutic targets that warrant investigation.
GABA-B Receptor
The structural analog, 4-Fluorophenibut, is an agonist of the GABA-B receptor. [4]Although this compound lacks the γ-amino group characteristic of GABA analogs, the overall pharmacophore may still allow for some interaction with the GABA-B receptor.
-
Radioligand Binding Assay: Assess the ability of this compound to displace a known radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) from brain membrane preparations.
-
Functional Assay: In cells expressing recombinant GABA-B receptors, measure the effect of the compound on downstream signaling, such as cAMP levels or G-protein-coupled inwardly-rectifying potassium (GIRK) channel activity.
Voltage-Gated Calcium Channels (α2δ Subunit)
Phenibut, the parent compound of 4-Fluorophenibut, has been shown to block the α2δ subunit of voltage-gated calcium channels. [1]This mechanism is shared by drugs like gabapentin and pregabalin.
-
Electrophysiology: Use patch-clamp electrophysiology on cells expressing the relevant calcium channel subunits to determine if this compound modulates calcium currents.
Macrophage Migration Inhibitory Factor (MIF)
The compound 2-oxo-4-phenyl-3-butynoate, which shares the phenyl-butanoic acid core, is an irreversible inhibitor of the tautomerase activity of MIF. [5]MIF is a pro-inflammatory cytokine, and its inhibition is a potential therapeutic strategy for inflammatory diseases.
-
MIF Tautomerase Activity Assay: A spectrophotometric assay can be used to measure the tautomerase activity of recombinant MIF in the presence and absence of this compound.
-
Cytokine Release Assay: In immune cells (e.g., macrophages), stimulate an inflammatory response and measure the effect of the compound on MIF secretion and the secretion of other downstream cytokines like TNF-α and IL-6.
Summary of Potential Targets and Data Presentation
The following table summarizes the potential therapeutic targets and key validation experiments.
| Potential Target | Rationale based on Analogs | Primary Validation Experiment(s) | Secondary Validation Experiment(s) |
| Histone Deacetylases (HDACs) | 4-PBA is a known HDAC inhibitor. [1][2][3] | In vitro HDAC activity assay | Cellular histone acetylation assay (Western Blot) |
| ER Stress / Protein Misfolding | 4-PBA acts as a chemical chaperone. [6][7] | ER stress marker expression (qPCR, Western Blot) | Cell viability assay under ER stress conditions |
| GABA-B Receptor | 4-Fluorophenibut is a GABA-B agonist. [4] | Radioligand binding assay | Functional cAMP or GIRK channel assay |
| Voltage-Gated Calcium Channels | Phenibut blocks the α2δ subunit. [1] | Patch-clamp electrophysiology | |
| MIF Tautomerase Activity | 2-oxo-4-phenyl-3-butynoate is an inhibitor. [5] | MIF tautomerase activity assay | Cytokine release assay in immune cells |
Conclusion
While further direct experimental evidence is required, the existing literature on structurally related compounds provides a robust framework for investigating the therapeutic potential of this compound. The most promising targets are histone deacetylases and the cellular machinery involved in mitigating ER stress. A systematic approach, as outlined in this guide, will be crucial in elucidating the precise mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent. The fluorination of the phenyl ring may confer unique properties that differentiate its activity from that of 4-PBA, making this an exciting area for further research.
References
- TargetMol Chemicals. 4-phenylbutyric acid.
- Synapse.
- ResearchGate.
- Wikipedia. 4-Fluorophenibut.
- Frontiers. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin.
- PubMed. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
- PubChem. 4-Phenylbutyric Acid.
- PubMed.
- PubMed. 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes.
- PubMed.
- PubMed. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins.
Sources
- 1. 4-phenylbutyric acid — TargetMol Chemicals [targetmol.com]
- 2. 4-Phenylbutyrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 5. Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 7. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Unveiling the Potential of a Novel Phenylbutanoic Acid Derivative
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-(2-Fluorophenyl)butanoic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Fluorophenyl)butanoic acid, a fluorinated aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties, imparted by the fluorine substituent, make it a sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. It further explores its applications in drug development, supported by technical protocols and mechanistic insights, to offer a complete resource for researchers in the field.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated compounds often exhibit improved oral bioavailability and a longer half-life, making them attractive candidates for drug development. This compound is a prime example of a fluorinated building block that leverages these advantages, serving as a key precursor for more complex and potent therapeutic agents.
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a survey of scientific literature, its synthesis is a logical extension of classical organic reactions developed for its non-fluorinated analog, 4-phenylbutyric acid. The synthesis of 4-phenylbutyric acid has been explored through various methods, including the Arndt-Eistert reaction and the use of Grignard reagents.[1] A particularly relevant and scalable approach involves the Friedel-Crafts acylation of benzene with succinic anhydride, followed by reduction.[2][3][4]
The emergence of fluorinated aromatic compounds in the mid-20th century, driven by the demand for new materials and pharmaceuticals, likely spurred the application of these established methods to fluorinated substrates like fluorobenzene. The synthesis of this compound can therefore be inferred to have been developed as part of the broader exploration of fluorinated organic molecules for medicinal chemistry applications.
Synthetic Methodologies: A Technical Perspective
The most plausible and widely applicable synthetic route to this compound involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketoacid. This approach offers a high degree of control and scalability.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
The initial step is the electrophilic aromatic substitution reaction between fluorobenzene and succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5][6] This reaction forms 4-(2-fluorophenyl)-4-oxobutanoic acid.
-
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of succinic anhydride, increasing its electrophilicity and facilitating the attack by the electron-rich fluorobenzene ring.
-
Solvent: A non-polar, inert solvent such as dichloromethane or nitrobenzene is typically used to dissolve the reactants and facilitate the reaction without competing in the acylation.
-
Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then gradually warmed to drive the reaction to completion.
-
Experimental Protocol: Synthesis of 4-(2-fluorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After complete addition, add fluorobenzene (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-fluorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Step 2: Reduction of the Ketone
The second step involves the reduction of the ketone functionality in 4-(2-fluorophenyl)-4-oxobutanoic acid to a methylene group, yielding the final product, this compound. Two classical methods are well-suited for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.[7][8][9][10]
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[7][8][9][10] It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. The reaction occurs on the surface of the zinc.[8][9]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. This method is suitable for substrates that are sensitive to strong acids.
The choice between these two methods depends on the overall functional group tolerance of the starting material. Given the stability of the fluorophenyl group and the carboxylic acid to acidic conditions, the Clemmensen reduction is a viable and historically significant option.
Experimental Protocol: Clemmensen Reduction of 4-(2-fluorophenyl)-4-oxobutanoic acid
-
Prepare zinc amalgam by stirring zinc dust (5 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
-
After cooling to room temperature, decant the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of the reactive carboxylic acid group, which can be readily converted into other functional groups, and the fluorinated phenyl ring, which imparts desirable properties to the final drug molecule.
One notable application is in the synthesis of tetralone derivatives. For instance, this compound is a direct precursor to 5-Fluoro-1-tetralone . This transformation is achieved through an intramolecular Friedel-Crafts acylation, where the carboxylic acid is first converted to an acyl chloride, which then cyclizes onto the aromatic ring.
Experimental Protocol: Synthesis of 5-Fluoro-1-tetralone from this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the aluminum chloride suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully pouring it onto ice water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 0.5 M sodium hydroxide solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-Fluoro-1-tetralone.
This tetralone scaffold is a common feature in many biologically active molecules, and the fluorine substituent can significantly influence their pharmacological profile.
Application Workflow Diagram
Caption: Application of this compound in synthesis.
Conclusion
This compound represents a valuable and versatile building block in the arsenal of medicinal chemists. While its specific discovery is not pinpointed to a single event, its synthesis is firmly rooted in well-established and robust chemical transformations. The strategic incorporation of a fluorine atom onto the phenylbutanoic acid scaffold provides a powerful tool for modulating the properties of drug candidates. The detailed synthetic protocols and an understanding of its application in generating more complex intermediates, such as fluorinated tetralones, underscore its importance for researchers and professionals dedicated to the advancement of pharmaceutical sciences.
References
-
Synthesis of 4-phenylbutyric acid. Justia Patents. [Link]
- Synthesis of 4-phenylbutyric acid.
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. [Link]
- Method for acylating fluorobenzene.
-
Clemmensen Reduction. Juniper Publishers. [Link]
-
Clemmensen reduction. Wikipedia. [Link]
-
Clemmensen Reduction. Chem-Station Int. Ed. [Link]
-
This compound. ChemUniverse. [Link]
-
CAS NO. 143654-62-0 | this compound. Arctom Scientific. [Link]
-
Clemmensen Reduction. Organic Chemistry Portal. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. PubChem. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]
-
CLEMMENSEN REDUCTION. SlidePlayer. [Link]
Sources
- 1. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Clemmensen Reduction [organic-chemistry.org]
Methodological & Application
Synthesis of 4-(2-Fluorophenyl)butanoic Acid: A Detailed Application Note and Protocol
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-(2-Fluorophenyl)butanoic acid, a valuable building block in the development of pharmaceutical agents and other advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of viable synthetic strategies, including underlying mechanisms, experimental details, and safety considerations.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of biologically active molecules. The presence of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability and binding affinity. This guide outlines two primary, robust synthetic routes to this target molecule, providing the user with flexibility based on available reagents and equipment.
Strategic Approaches to Synthesis
Two principal synthetic pathways are presented herein:
-
Route 1: Friedel-Crafts Acylation followed by Carbonyl Reduction. This classic and reliable two-step approach involves the initial acylation of fluorobenzene with succinic anhydride to form the keto acid intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone functionality yields the desired product. Two well-established reduction methods, the Clemmensen and Wolff-Kishner reductions, are detailed, offering a choice between acidic and basic reaction conditions.
-
Route 2: Catalytic Hydrogenation of an Unsaturated Precursor. This alternative strategy involves the synthesis of (E)-3-(2-fluorophenyl)acrylic acid, followed by the catalytic hydrogenation of the carbon-carbon double bond to afford the saturated carboxylic acid. This method is particularly attractive due to its typically high yields and clean reaction profiles.
Route 1: Friedel-Crafts Acylation and Reduction
This pathway is a cornerstone of aromatic chemistry, providing a reliable method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
Part A: Synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion intermediate that is then attacked by the electron-rich fluorobenzene ring.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of the keto acid intermediate.
Protocol 1A: Friedel-Crafts Acylation
| Reagent/Parameter | Quantity/Value | Notes |
| Fluorobenzene | 1.2 eq | Acts as the aromatic substrate. |
| Succinic Anhydride | 1.0 eq | The acylating agent. |
| Aluminum Chloride (AlCl₃) | 2.2 eq | Lewis acid catalyst. Must be handled in a moisture-free environment. |
| Solvent | Nitrobenzene or Dichloromethane | Anhydrous. |
| Reaction Temperature | 0-5 °C initially, then room temp. | The reaction is exothermic. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Workup | Ice and concentrated HCl | To decompose the aluminum chloride complex. |
Detailed Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add succinic anhydride (1.0 eq) portion-wise at 0-5 °C.
-
To this mixture, add fluorobenzene (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-(2-fluorophenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Safety Precautions:
-
Fluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.[1][2][3][4]
-
Succinic Anhydride: Causes serious eye irritation and may cause an allergic skin reaction. Avoid inhalation of dust.[5]
-
Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry environment.
Part B: Reduction of the Carbonyl Group
The keto acid intermediate can be reduced to the final product using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's stability towards strong acids or bases.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to a methylene group.[6][7][8][9][10] This method is particularly effective for aryl-alkyl ketones.[6][7][10]
Experimental Workflow: Clemmensen Reduction
Caption: Workflow for the Clemmensen reduction.
Protocol 1B-1: Clemmensen Reduction
| Reagent/Parameter | Quantity/Value | Notes |
| 4-(2-Fluorophenyl)-4-oxobutanoic acid | 1.0 eq | Starting keto acid. |
| Zinc Amalgam (Zn(Hg)) | Excess | Prepared from zinc dust and mercuric chloride. |
| Concentrated Hydrochloric Acid | Sufficient volume | To maintain a strongly acidic medium. |
| Toluene | Co-solvent | To aid solubility of the organic substrate. |
| Reaction Temperature | Reflux | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Detailed Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reaction to maintain the acidic conditions.
-
After the reaction is complete (as indicated by TLC), cool the mixture and decant the liquid from the remaining zinc amalgam.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Safety Precautions:
-
Zinc Amalgam: Contains mercury, which is highly toxic. Handle with extreme care and in a well-ventilated area.[6][11][12][13]
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE).
The Wolff-Kishner reduction is an alternative method that is performed under strongly basic conditions, making it suitable for substrates that are sensitive to acid.[7][14] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (e.g., KOH or NaOH) in a high-boiling solvent like diethylene glycol to yield the alkane.[14][15][16] The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature, is commonly employed to improve yields and shorten reaction times.[14][15]
Experimental Workflow: Wolff-Kishner Reduction
Caption: Workflow for the Wolff-Kishner reduction.
Protocol 1B-2: Wolff-Kishner Reduction (Huang-Minlon Modification)
| Reagent/Parameter | Quantity/Value | Notes |
| 4-(2-Fluorophenyl)-4-oxobutanoic acid | 1.0 eq | Starting keto acid. |
| Hydrazine Hydrate (85%) | 3.0 eq | Reducing agent. Highly toxic and corrosive. |
| Potassium Hydroxide (KOH) | 3.0 eq | Strong base. |
| Diethylene Glycol | Solvent | High-boiling point solvent. |
| Reaction Temperature | Initially ~130-140 °C, then ~190-200 °C | |
| Reaction Time | 3-5 hours | Monitor by TLC. |
Detailed Procedure:
-
In a round-bottom flask equipped with a distillation head and a condenser, combine 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq), diethylene glycol, hydrazine hydrate (3.0 eq), and potassium hydroxide (3.0 eq).
-
Heat the mixture to approximately 130-140 °C for 1 hour to form the hydrazone. Water and excess hydrazine will begin to distill off.
-
After the initial hydrazone formation, increase the temperature to 190-200 °C and reflux for 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude this compound can be further purified by recrystallization.
Safety Precautions:
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. Handle only in a chemical fume hood with appropriate PPE.[14][15][16][17][18]
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
The reaction is performed at high temperatures; use appropriate caution.
Route 2: Catalytic Hydrogenation of (E)-3-(2-Fluorophenyl)acrylic Acid
This route offers a milder alternative to the reduction methods described above. It involves the initial synthesis of the unsaturated precursor followed by catalytic hydrogenation.
Part A: Synthesis of (E)-3-(2-Fluorophenyl)acrylic Acid
This intermediate can be prepared via a Knoevenagel-Doebner condensation between 2-fluorobenzaldehyde and malonic acid.[9]
Protocol 2A: Synthesis of (E)-3-(2-Fluorophenyl)acrylic Acid
-
A mixture of 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as a base and solvent) is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and can be purified by recrystallization.
Part B: Catalytic Hydrogenation
The carbon-carbon double bond of the acrylic acid derivative is selectively reduced using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation.
Protocol 2B: Catalytic Hydrogenation
| Reagent/Parameter | Quantity/Value | Notes |
| (E)-3-(2-Fluorophenyl)acrylic acid | 1.0 eq | Unsaturated precursor. |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst. |
| Solvent | Ethanol or Ethyl Acetate | |
| Hydrogen Pressure | 1-4 atm (or as per equipment) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-12 hours | Monitor by TLC or hydrogen uptake. |
Detailed Procedure:
-
In a hydrogenation vessel, dissolve (E)-3-(2-fluorophenyl)acrylic acid (1.0 eq) in a suitable solvent like ethanol.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization from a suitable solvent will yield pure this compound.
Safety Precautions:
-
Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area and away from ignition sources.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons (multiplet), and the aliphatic protons of the butanoic acid chain (triplets and a multiplet). The integration should correspond to the number of protons in each environment. |
| ¹³C NMR | The spectrum will display signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons. |
| IR Spectroscopy | A broad absorption band for the carboxylic acid O-H stretch (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and bands corresponding to the aromatic C-H and C=C bonds, as well as the C-F bond. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Conclusion
This application note provides two robust and versatile synthetic routes for the preparation of this compound. The choice between the Friedel-Crafts acylation/reduction sequence and the catalytic hydrogenation pathway will depend on the specific laboratory setup and the stability of any other functional groups present in more complex substrates. Both methods, when performed with the appropriate safety precautions and experimental care, can provide the target compound in good yield and high purity, ready for its application in further synthetic endeavors.
References
-
Reddit. (2018). Practical Hydrazine Hydrate Safety. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid – general description and preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
Agilent. (2024). Fluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Polynt. (2015). Safety Data Sheet: Succinic anhydride. Retrieved from [Link]
-
NPTEL. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Fluorobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
NPTEL. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from [Link]
-
AccelaChem. (n.d.). 18944-77-9,(E)-3-(2-Fluorophenyl)acrylic Acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (E)-3-(2-Fluorophenyl)acrylic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
Sources
- 1. Wolff-Kishner Reduction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. hmdb.ca [hmdb.ca]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Purity Isolation of 4-(2-Fluorophenyl)butanoic Acid
Abstract
This document provides a comprehensive technical guide for the purification of 4-(2-Fluorophenyl)butanoic acid (FPBA), a key intermediate in pharmaceutical synthesis. The purity of FPBA is paramount, as residual impurities can adversely affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] We present detailed, field-proven protocols for purification by recrystallization and flash column chromatography, explaining the underlying chemical principles that govern each step. Furthermore, this guide outlines standard analytical methods for the rigorous assessment of final product purity. The methodologies are designed to be robust, scalable, and self-validating for researchers and professionals in drug development and organic synthesis.
Introduction: The Critical Role of Purity
This compound (CAS 143654-62-0) is an aromatic carboxylic acid whose structure is foundational in the synthesis of various biologically active molecules.[2][3] Its synthesis, often proceeding through methods like the reduction of a corresponding keto-acid or Friedel-Crafts-type reactions, can introduce a variety of impurities.[4][5] The presence of even trace amounts of these impurities—such as unreacted starting materials, regioisomers (e.g., 4-(3-fluorophenyl) or 4-(4-fluorophenyl) isomers), or reaction by-products—can lead to downstream complications, including altered pharmacological profiles and the formation of toxic degradants in the final drug product.[6][7]
Therefore, achieving high purity is not merely an analytical objective but a prerequisite for regulatory compliance and therapeutic success. This guide provides the strategic framework and tactical protocols to achieve >99% purity for this critical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143654-62-0 | [2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [2] |
| Molecular Weight | 182.19 g/mol | [2] |
| Appearance | Typically an off-white solid or viscous oil | [4] |
| Structure | A butanoic acid moiety attached to a fluorophenyl ring |
Strategic Approach to Purification
The choice of purification technique is dictated by the nature of the impurities and the desired scale. The acidic nature of the carboxylic acid functional group and the aromatic ring's moderate polarity are the key handles for separation. Our general workflow prioritizes the most efficient method first, often followed by a secondary polishing step if exceptionally high purity is required.
Caption: Step-by-step workflow for the recrystallization protocol.
Method 2: Flash Column Chromatography
When recrystallization is ineffective or the crude product is an oil, flash column chromatography is the method of choice. [8]It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. [9]
Rationale for Phase Selection & Eluent Modification
-
Stationary Phase: Silica gel (SiO₂) is the standard adsorbent for compounds of moderate polarity like FPBA. [8]* Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The ratio is optimized using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for FPBA, ensuring good separation from impurities. [9]* Critical Insight - Acidification: Carboxylic acids often streak or "tail" on silica gel columns due to strong interactions between the acidic proton of the analyte and the slightly acidic silica surface. To obtain sharp, well-defined bands, it is crucial to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This suppresses the deprotonation of the FPBA, ensuring it elutes as a neutral molecule.
Detailed Protocol: Flash Chromatography
-
TLC Optimization: Prepare several eluent mixtures (e.g., 10%, 20%, 30% ethyl acetate in hexanes, each with 1% acetic acid). Spot the crude material on TLC plates and develop them in chambers with these eluents to find the system that provides an Rf of 0.2-0.4 for FPBA. [9]2. Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the optimized eluent. [10]Pour the slurry into a glass column and use positive pressure to pack the bed, ensuring no air bubbles are trapped. The final packed volume should be about 50-100 times the mass of the crude product.
-
Sample Loading: Dissolve the crude FPBA in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). [9]Carefully add this powder as a uniform layer on top of the packed column. This technique generally provides superior resolution compared to loading the sample as a liquid.
-
Elution: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube). [10]5. Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product. Use a visualization agent like a potassium permanganate stain or UV light.
-
Isolation: Combine the pure fractions in a round-bottomed flask and remove the solvent and acetic acid using a rotary evaporator. Further drying under high vacuum will yield the purified FPBA.
Purity Assessment: Validating the Outcome
Purification must be confirmed with rigorous analytical testing. [11]A combination of chromatographic and spectroscopic methods provides a complete picture of the purity and identity of the final product.
Table 3: Comparison of Analytical Methods for Purity Validation
| Method | Principle | Strengths | Limitations | | :--- | :--- | :--- | | HPLC (UV) | Partitioning between a liquid mobile phase and a solid stationary phase. [12]| Robust, versatile, and widely available. Excellent for quantifying purity as a percentage of total peak area. [12][13]| May require derivatization for compounds without a chromophore. Potential for co-elution of impurities. [12]| | GC-MS | Separation based on volatility, followed by mass-based detection. [14]| High sensitivity and selectivity. Provides structural information about impurities via mass spectra. [12]| Requires derivatization of the carboxylic acid to a more volatile ester to prevent thermal decomposition. [15]| | NMR (¹H, ¹³C, ¹⁹F) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Primary analytical method providing unambiguous structural confirmation. qNMR can determine purity without a specific reference standard. ¹⁹F NMR is highly specific for the fluorine atom. [12]| Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. [12]|
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential task for ensuring the quality of pharmaceutical products. By applying the principles of recrystallization with careful solvent selection or by employing flash column chromatography with a properly acidified eluent, researchers can effectively remove critical impurities. The protocols detailed herein, combined with rigorous final purity assessment, provide a reliable framework for obtaining material suitable for advanced stages of drug development and research.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). Application Note: Purification of Ethyl 3-oxo-4-phenylbutanoate by Column Chromatography.
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of Calgary. (2023). Solubility of Organic Compounds.
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
- US EPA. (2021). Analytical Method Summaries.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
- Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
- PubMed Central. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
- National Center for Biotechnology Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID.
- ChemUniverse. (n.d.). This compound [P89807].
- Google Patents. (n.d.). Methods of preparing fluorinated carboxylic acids and their salts.
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
- Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemuniverse.com [chemuniverse.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-(2-Fluorophenyl)butanoic Acid
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Fluorophenyl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol, from sample preparation to data analysis. The described methodology is grounded in established chromatographic principles for acidic analytes and is intended to serve as a foundational method for purity assessment, stability studies, and quality control. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Introduction: The Analytical Imperative for this compound
This compound is a synthetic organic compound with potential applications as a building block in medicinal chemistry and materials science. As with any specialty chemical destined for high-stakes applications, rigorous analytical characterization is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this fluorinated carboxylic acid.
This document provides a scientifically sound RP-HPLC method coupled with UV detection. The strategic choices of stationary phase, mobile phase composition, and detection wavelength are elucidated to ensure high resolution, sensitivity, and reproducibility.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. This compound (C₁₀H₁₁FO₂) has a molecular weight of approximately 182.19 g/mol .[1] The presence of a carboxylic acid moiety dictates its acidic nature and influences its solubility and ionization state in response to pH changes. The fluorophenyl group imparts hydrophobicity and provides a chromophore for UV detection.
The key to retaining and resolving carboxylic acids in reversed-phase chromatography is the suppression of their ionization. By maintaining the mobile phase pH below the pKa of the analyte, the compound exists predominantly in its neutral, less polar form, leading to enhanced retention on a non-polar stationary phase like C18.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness.
-
Vials: Amber glass vials to protect the analyte from potential photodegradation.
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound Reference Standard: Of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water. Filter through a 0.45 µm filter and degas. The addition of a small percentage of acid to the mobile phase is crucial for achieving sharp, symmetrical peaks for acidic analytes by minimizing silanol interactions with the stationary phase and ensuring consistent ionization state.[2]
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or PDA Detector |
| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-3 min: 40% B3-15 min: 40% to 80% B15-17 min: 80% B17-18 min: 80% to 40% B18-25 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Rationale for Parameter Selection:
-
Gradient Elution: A gradient program is chosen to ensure the elution of the analyte with a good peak shape and to elute any potential impurities with different polarities within a reasonable run time.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and chromatographic efficiency.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducibility of retention times.
-
Detection Wavelength: A low UV wavelength of 210 nm is selected because many organic acids exhibit strong absorbance in this region, providing good sensitivity.[2] A PDA detector can be used to assess the UV spectrum of the analyte peak for identity confirmation.
Method Validation: A Self-Validating System
While this document provides a robust starting method, for use in a regulated environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery studies on a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and System Suitability
For routine analysis, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 replicate injections) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship of the key stages in the HPLC analysis.
Caption: Overall experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between analyte properties, method parameters, and chromatographic performance.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peaks or very small peaks | Injection error, detector issue, incorrect mobile phase composition | Verify injection volume and syringe/autosampler operation. Check detector lamp status. Confirm mobile phase preparation. |
| Poor peak shape (tailing) | Mobile phase pH too high, column contamination, secondary interactions | Ensure mobile phase pH is at least 2 units below the analyte's pKa. Flush the column with a strong solvent. |
| Shifting retention times | Inconsistent mobile phase preparation, column temperature fluctuations, column degradation | Prepare fresh mobile phase. Ensure the column oven is stable. Replace the column if performance continues to degrade. |
| High backpressure | Column frit blockage, sample precipitation | Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer). |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By understanding the scientific principles behind the method design, researchers and analysts can confidently implement, validate, and adapt this protocol for their specific needs, ensuring the quality and consistency of this important chemical entity.
References
-
PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcasts. Thermophysical Properties of 4-[(4-Fluorophenyl)amino]-4-oxo-2-butenoic acid. Retrieved from [Link]
-
ResearchGate. (A) Normalized UV−vis absorption and (B) fluorescence emission spectra... Retrieved from [Link]
-
Chemcasts. 4-(4-Fluorophenyl)butanoic acid (CAS 589-06-0) Properties. Retrieved from [Link]
-
PubChem. 4-Fluorophenibut. National Center for Biotechnology Information. Retrieved from [Link]
-
Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
-
Interchim. HPLC Organic Acid Analysis. Retrieved from [Link]
-
Springer. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
-
ResearchGate. UV–vis spectra of PFOA (48 M), Fe 2 (SO4) 3 (50 M) and mixture of PFOA. Retrieved from [Link]
-
National Institutes of Health. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
-
PubMed. Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. Retrieved from [Link]
-
National Institute of Standards and Technology. Butanoic acid - the NIST WebBook. Retrieved from [Link]
-
ChemUniverse. This compound [P89807]. Retrieved from [Link]
-
Wikidata. 4-fluorophenibut. Retrieved from [Link]
Sources
Application Note: Comprehensive NMR-Based Structural Elucidation of 4-(2-Fluorophenyl)butanoic Acid
Introduction and Strategic Overview
4-(2-Fluorophenyl)butanoic acid is a carboxylic acid derivative featuring a fluorinated aromatic ring. The presence of the fluorine atom is significant; it can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a common structural motif in pharmacologically active compounds. Consequently, unambiguous confirmation of its chemical structure, including the precise position of the fluorine substituent, is a critical step in quality control and regulatory submission.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. The magnetic properties of key nuclei within the molecule—¹H, ¹³C, and the ¹⁹F isotope (100% natural abundance)—provide a wealth of structural information[1]. This guide moves beyond a simple listing of expected peaks to provide a strategic framework for analysis, explaining why specific experiments are chosen and how to interpret the resulting data cohesively.
Strategic Objectives:
-
Proton NMR (¹H): To map the proton environments and their connectivity through the aliphatic chain and aromatic ring via spin-spin coupling.
-
Carbon NMR (¹³C): To identify all unique carbon environments and confirm the molecular backbone.
-
Fluorine NMR (¹⁹F): To directly confirm the presence and electronic environment of the fluorine atom.
-
2D COSY (¹H-¹H Correlation Spectroscopy): To unambiguously establish the sequence of the butanoic acid chain through proton-proton coupling correlations[2].
-
2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): To definitively assign each proton signal to its directly attached carbon atom, resolving any ambiguities from 1D spectra[3].
Analyte Structure
For clarity throughout this guide, the atoms of this compound are numbered as follows:
Experimental Protocols and Methodologies
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: Sample Preparation
The primary goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality[4].
-
Analyte Purity: Ensure the this compound sample is of high purity and has been dried under a high vacuum to remove residual solvents.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent due to its excellent dissolving power for many organic compounds and relatively simple residual peak signature[5].
-
Rationale: The carboxylic acid proton (1-OH) may undergo rapid chemical exchange and might appear as a very broad signal or not be observed at all in CDCl₃. If observation of this proton is critical, DMSO-d₆ is a suitable alternative as it forms hydrogen bonds, slowing the exchange rate and resulting in a sharper signal. However, DMSO-d₆ has a higher viscosity and its residual water and solvent peaks can be more intrusive[6][7].
-
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent[8][9]. This concentration (~85-170 mM) provides an excellent signal-to-noise ratio for all proposed experiments on a modern spectrometer (≥400 MHz).
-
Homogenization: After adding the solvent, gently vortex the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[9][10].
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal reference (0.00 ppm for ¹H and ¹³C). No additional standard is usually required[11].
Protocol 2: NMR Data Acquisition
The following parameters are provided as a robust starting point for a 500 MHz spectrometer and can be adapted for other field strengths.
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | ¹⁹F Experiment | ¹H-¹H COSY | ¹H-¹³C HSQC |
| Observe Frequency | ~500 MHz | ~125 MHz | ~470 MHz | ~500 MHz | ~500 MHz (¹H) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -100 to -150 ppm | -1 to 10 ppm | -1 to 10 ppm (F2) |
| (Typical for Ar-F) | 0 to 160 ppm (F1) | ||||
| Acquisition Time | 2-3 sec | 1-2 sec | 1-2 sec | ~0.25 sec | ~0.25 sec |
| Relaxation Delay (d1) | 2-5 sec | 2 sec | 2 sec | 1.5-2 sec | 1.5-2 sec |
| Pulse Width | Calibrated 90° | Calibrated 90° | Calibrated 90° | Calibrated 90° | Calibrated 90° |
| Number of Scans (ns) | 8-16 | 1024-4096 | 16-64 | 4-8 | 8-16 |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
Data Analysis and Spectral Interpretation
This section provides a predictive analysis of the NMR spectra, grounded in fundamental principles of chemical shifts and spin-spin coupling.
¹H NMR Spectrum: A Detailed Analysis
The proton spectrum is the cornerstone of the analysis. We expect to see distinct signals for the aliphatic chain protons and the aromatic protons.
-
1-OH (~10-12 ppm): This carboxylic acid proton will likely be a very broad singlet and may exchange with trace D₂O. Its chemical shift is highly concentration and solvent-dependent.
-
Aromatic Protons (H-7, H-8, H-9, H-10; ~7.0-7.4 ppm): These four protons are in unique chemical environments. Due to coupling to each other (³JHH ≈ 7-8 Hz, ⁴JHH ≈ 1-2 Hz) and to the fluorine atom (³JHF, ⁴JHF, ⁵JHF), they will appear as complex multiplets, likely overlapping. H-7, being ortho to the fluorine, will show the most significant H-F coupling.
-
C4-H₂ (~2.9 ppm): These protons are adjacent to the electron-withdrawing aromatic ring, shifting them downfield. The signal is expected to be a triplet due to coupling with the C3-H₂ protons (³JHH ≈ 7.5 Hz).
-
C2-H₂ (~2.4 ppm): These protons are alpha to the carbonyl group, which is also electron-withdrawing. This signal should appear as a triplet due to coupling with the C3-H₂ protons (³JHH ≈ 7.5 Hz).
-
C3-H₂ (~2.0 ppm): These protons are flanked by two CH₂ groups. The signal is expected to be a quintet (or more accurately, a triplet of triplets) from coupling to both C2-H₂ and C4-H₂ (³JHH ≈ 7.5 Hz).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| 1-OH | 10.0 - 12.0 | br s | - | Exchangeable, may not be observed. |
| H-7/8/9/10 | 7.0 - 7.4 | m | ³JHH ≈ 7-8, JHF variable | Complex, overlapping multiplet region. |
| C4-H₂ | ~2.9 | t | ³JHH ≈ 7.5 | Deshielded by the aromatic ring. |
| C2-H₂ | ~2.4 | t | ³JHH ≈ 7.5 | Deshielded by the carbonyl group. |
| C3-H₂ | ~2.0 | p | ³JHH ≈ 7.5 | Appears as a quintet if J(H3-H2) ≈ J(H3-H4). |
¹³C{¹H} NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C spectrum reveals the number of unique carbon environments and provides crucial information via C-F coupling.
-
C1 (C=O) (~179 ppm): The carboxylic acid carbonyl carbon is the most downfield signal[11].
-
C5 (~160 ppm, d): This carbon is directly bonded to fluorine. It will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF ≈ 245 Hz)[12]. This is a definitive diagnostic signal.
-
C6 (~128 ppm, d): This carbon is two bonds away from fluorine and will show a smaller doublet splitting (²JCF ≈ 15-25 Hz).
-
Aromatic Carbons (C7, C8, C9, C10): The remaining aromatic carbons will appear between ~115-135 ppm. C10 will be a doublet due to ²JCF, while C7 and C9 will be doublets due to ³JCF (≈ 5-10 Hz). The signal for C8 may also show a small ⁴JCF coupling.
-
Aliphatic Carbons (C2, C3, C4): These will appear in the upfield region (~20-35 ppm). C4 will be the most downfield of the three due to its proximity to the aromatic ring, followed by C2 (alpha to carbonyl), and finally C3.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C1 | ~179 | s | - |
| C5 | ~160 | d | ¹JCF ≈ 245 |
| C6 | ~128 | d | ²JCF ≈ 20 |
| C7, C8, C9, C10 | 115 - 135 | d or s | ²⁻⁴JCF variable |
| C4 | ~33 | s | - |
| C2 | ~30 | s | - |
| C3 | ~22 | s | - |
¹⁹F NMR Spectrum: Direct Fluorine Detection
The ¹⁹F NMR spectrum provides direct and highly sensitive confirmation of the fluorine's environment.
-
Chemical Shift: For a fluorine on an aromatic ring, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃[13][14].
-
Multiplicity: The signal will be a multiplet due to coupling with the ortho (H-7, ³JHF ≈ 6-10 Hz), meta (H-8, ⁴JHF ≈ 4-8 Hz), and para (H-9, ⁵JHF ≈ 0-3 Hz) protons. The dominant coupling will be to the ortho proton, H-7, likely resulting in a complex doublet of doublets or triplet of doublets appearance.
2D NMR: Connecting the Pieces
While 1D spectra provide the fundamental data, 2D experiments are essential for assembling the full structural puzzle with complete confidence.
-
COSY: This experiment reveals which protons are coupled to each other. We expect to see a clear correlation path along the aliphatic chain: a cross-peak between C4-H₂ and C3-H₂ , and another between C3-H₂ and C2-H₂ . This provides irrefutable evidence for the -CH₂-CH₂-CH₂- sequence.
-
HSQC: This experiment correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of every CH and CH₂ group. For example, the proton signal at ~2.9 ppm will show a cross-peak to the carbon signal at ~33 ppm, definitively assigning both as C4. This is particularly valuable for assigning the complex aromatic region.
Visualization of Workflow and Structural Correlations
Diagrams are powerful tools for visualizing experimental logic and data relationships.
Experimental and Analytical Workflow
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Logical workflow for NMR analysis of this compound.
Key 2D NMR Correlations
This diagram illustrates the most important through-bond correlations expected in the COSY and HSQC spectra.
Caption: Expected key COSY (red) and HSQC (green) correlations.
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. This multi-faceted approach allows for the unambiguous assignment of all proton and carbon signals, confirms the connectivity of the aliphatic chain, and verifies the position of the fluorine substituent on the aromatic ring. The protocols and interpretive framework presented here constitute a self-validating system for ensuring the structural integrity of this and similar fluorinated compounds, a critical requirement in pharmaceutical research and development.
References
-
Small molecule NMR sample preparation. (2023). Georgia State University NMR Core Facility. [Link]
-
Avance Beginners Guide - Solvent Selection. Bruker. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Requirements and Preparation. University of Maryland, Baltimore. [Link]
-
NMR Sample Preparation. ETH Zurich. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]
-
How to select NMR solvent. RIKEN. [Link]
-
advanced determination of multiplicity & J-values: example 2. (2022). Chem Help ASAP on YouTube. [Link]
-
Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison, Reich Research Group. [Link]
-
butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. PubChem, National Institutes of Health. [Link]
-
Lecture 3: Coupling Constants. (2012). Harvard University, Kwan Group. [Link]
-
4-Fluorophenibut. PubChem, National Institutes of Health. [Link]
-
Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison, Reich Research Group. [Link]
-
4-Fluorophenibut. Wikipedia. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). The Organic Chemistry Tutor on YouTube. [Link]
-
Fluorine NMR. University of Washington. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara, NMR Facility. [Link]
-
13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0). (2018). Supporting Information. [Link]
-
19F NMR Reference Standards. University of Ottawa NMR Facility. [Link]
-
13C nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2019). MDPI. [Link]
-
1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]
-
4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [Link]
-
butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. organomation.com [organomation.com]
- 5. How To [chem.rochester.edu]
- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 19F [nmr.chem.ucsb.edu]
Mass spectrometry of 4-(2-Fluorophenyl)butanoic acid
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(2-Fluorophenyl)butanoic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the robust analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development and metabolomics, this application note delves into the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability.
Introduction and Significance
This compound (Molecular Formula: C₁₀H₁₁FO₂, Monoisotopic Mass: 182.0743 Da) is a small organic molecule whose analogs are of interest in pharmaceutical and biological research. Accurate and sensitive quantification of such compounds is crucial for pharmacokinetic studies, metabolism investigations, and drug discovery pipelines. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for analyzing small molecules in complex matrices due to its exceptional sensitivity, selectivity, and wide dynamic range[1][2].
This guide focuses on a tailored LC-MS/MS method utilizing Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, which are prone to thermal degradation in other methods[3][4]. We will explore a detailed protocol, from sample preparation to data interpretation, providing insights into the fragmentation behavior of this compound.
Principle of the Method: LC-MS/MS with Electrospray Ionization
The core of this application is the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with tandem mass spectrometry for detection and structural elucidation.
-
Liquid Chromatography: A reversed-phase C18 column is employed to retain the moderately polar this compound. A gradient elution with an acidified mobile phase ensures sharp peak shapes and reproducible retention times. The acidic modifier (formic acid) is critical for carboxylic acids as it suppresses the ionization of the carboxyl group, leading to better interaction with the non-polar stationary phase and preventing peak tailing[5].
-
Electrospray Ionization (ESI): The analyte is ionized by applying a high voltage to the eluent as it exits the LC column, creating a fine spray of charged droplets. For carboxylic acids, negative ion mode ESI is typically preferred due to the acidic proton, which is readily lost to form a stable [M-H]⁻ ion[5]. This process is highly efficient and minimizes in-source fragmentation.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode.
-
Q1 (First Quadrupole): Isolates the precursor ion, in this case, the deprotonated molecule [M-H]⁻ of this compound (m/z 181.07).
-
q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Scans and detects the characteristic product ions formed in the collision cell. This two-stage mass filtering provides exceptional specificity, minimizing interference from matrix components.
-
Experimental Workflow
The overall analytical process is streamlined to ensure reproducibility and high throughput.
Caption: Experimental workflow from sample preparation to final data reporting.
Detailed Application Protocols
Materials and Reagents
-
This compound reference standard
-
LC-MS grade acetonitrile (ACN) and water
-
LC-MS grade formic acid (FA)
-
HPLC vials and caps
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask. This high concentration stock ensures stability.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the working stock solution with the initial mobile phase composition (95% Mobile Phase A). This practice, known as matrix matching, minimizes injection solvent effects that can distort peak shape[6].
Protocol 2: LC-MS/MS Instrument Setup
| Parameter | Setting | Rationale |
| LC System | Standard HPLC/UHPLC System | Provides the necessary pressure and flow control for reproducible chromatography. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers excellent retention for moderately polar compounds and high efficiency due to the small particle size. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase for reversed-phase chromatography. Formic acid aids in protonation, improving peak shape for acids[5]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the analyte. Acetonitrile is chosen for its low viscosity and UV cutoff. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and solvent effects. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| LC Gradient | Time (min) | % B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 7.0 | 95 | |
| 9.0 | 95 | |
| 9.1 | 5 | |
| 12.0 | 5 | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis due to its sensitivity and specificity in SRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity[3][4]. |
| Capillary Voltage | -3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 150 °C | A lower temperature helps prevent thermal degradation of the analyte. |
| Desolvation Temperature | 400 °C | Efficiently removes solvent from the charged droplets to release gas-phase ions. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | Facilitates the desolvation process. |
| Cone Gas Flow | 50 L/Hr (Nitrogen) | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Expected Results and Data Interpretation
Mass Spectral Data
Under negative ESI conditions, this compound will be detected as its deprotonated molecular ion. Tandem MS analysis will yield specific product ions suitable for quantification and confirmation.
| Ion Type | Calculated m/z | Description | Proposed SRM Transition (Quantifier / Qualifier) |
| Precursor Ion | 181.07 | [C₁₀H₁₀FO₂]⁻ ([M-H]⁻) | |
| Product Ion 1 | 137.08 | [C₉H₁₀F]⁻ (Loss of CO₂ from the precursor ion) | 181.07 > 137.08 (Quantifier) |
| Product Ion 2 | 95.02 | [C₆H₄F]⁻ (Loss of C₃H₅ from the m/z 137.08 ion, following rearrangement) | 181.07 > 95.02 (Qualifier) |
The quantifier transition is typically the most intense and reproducible fragment, used for calculating the concentration. The qualifier transition serves as a confirmation of the analyte's identity.
Predicted Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion is predictable based on the structure. The most facile cleavage is the loss of carbon dioxide from the carboxylate anion, a common fragmentation pathway for deprotonated carboxylic acids[7].
Caption: Proposed fragmentation pathway in negative ion mode ESI-MS/MS.
Conclusion
This application note provides a robust and detailed framework for the analysis of this compound using LC-MS/MS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to yield high-quality, reproducible data. By understanding the principles behind each step, from mobile phase selection to the interpretation of fragmentation patterns, researchers can confidently implement and adapt this method for their specific needs in drug development and other scientific disciplines. The combination of chromatographic separation and highly selective SRM detection ensures reliable quantification even in complex biological matrices.
References
-
K. Han, X. Jiang, X. Chen, "Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer," PubMed, 2008. [Link]
-
Y. P. Ho, P. C. Huang, K. F. Deng, "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer," Analytical Chemistry, 2008. [Link]
-
J. A. G. Osorio, C. D. S. Chaves, F. M. Lanças, "From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis," PubMed, 2023. [Link]
-
Tecan Group Ltd., "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep," Tecan Blog, N.D. [Link]
-
C. J. Young, et al., "Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry," PubMed, 2024. [Link]
-
J. Stone, "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology," Spectroscopy Europe, 2018. [Link]
-
C. J. Young, et al., "Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry," Environmental Science & Technology, 2024. [Link]
-
J. S. Pyke, et al., "A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples," ResearchGate, 2014. [Link]
-
Biocompare, "Prepping Small Molecules for Mass Spec," Biocompare, 2019. [Link]
-
M. N. Kayani, et al., "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression," ResearchGate, 2007. [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]
Sources
- 1. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tecan.com [tecan.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Amino-3-(4-fluorophenyl)butanoic Acid in Neuroscience Research
A Senior Application Scientist's Guide
Editor's Note: The initial topic for this guide was "4-(2-Fluorophenyl)butanoic acid." However, a comprehensive literature search revealed no established neuroscience research applications for this specific compound. In contrast, the structurally related GABA analogue, 4-Amino-3-(4-fluorophenyl)butanoic acid , commonly known as 4-Fluorophenibut (F-Phenibut) , is a well-characterized and potent modulator of the GABAergic system with significant relevance to neuroscience research.[1][2] This guide has therefore been developed to provide detailed application notes and protocols for 4-Amino-3-(4-fluorophenyl)butanoic acid, a compound of high interest to researchers, scientists, and drug development professionals in the field.
Introduction: Unveiling the Potential of 4-Amino-3-(4-fluorophenyl)butanoic Acid
4-Amino-3-(4-fluorophenyl)butanoic acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It belongs to a class of compounds known as GABA analogues, which are widely used as therapeutic agents, particularly as anticonvulsants, anxiolyties, and sedatives.[3] Specifically, 4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective agonist for the GABAB receptor.[1] This selectivity for the GABAB receptor subtype makes it a valuable tool for dissecting the role of this specific receptor in various neurophysiological and pathological processes. Its mechanism of action involves mimicking the effect of GABA at the GABAB receptor, leading to the modulation of neuronal excitability.[4]
This guide provides a comprehensive overview of the applications of 4-Amino-3-(4-fluorophenyl)butanoic acid in neuroscience research, with a focus on both in vitro and in vivo methodologies. We will delve into the underlying principles of its action and provide detailed, field-proven protocols to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action: A Selective GABAB Receptor Agonist
The primary molecular target of 4-Amino-3-(4-fluorophenyl)butanoic acid is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[1][5] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated G-proteins. This activation triggers downstream signaling cascades, primarily the inhibition of adenylyl cyclase and the modulation of ion channel activity.[5]
The key downstream effects of GABAB receptor activation by 4-Amino-3-(4-fluorophenyl)butanoic acid include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of neurotransmitters.[4]
The following diagram illustrates the signaling pathway of 4-Amino-3-(4-fluorophenyl)butanoic acid at the GABAB receptor.
In Vitro Applications: Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology is a powerful technique to characterize the effects of 4-Amino-3-(4-fluorophenyl)butanoic acid on neuronal activity at the single-cell level.[6] This method allows for the direct measurement of ion currents and changes in membrane potential in response to the compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons or Brain Slices
Objective: To determine the effect of 4-Amino-3-(4-fluorophenyl)butanoic acid on neuronal excitability and GABAB receptor-mediated currents.
Materials:
-
Cultured primary neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
4-Amino-3-(4-fluorophenyl)butanoic acid stock solution (10 mM in DMSO)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass capillaries for patch pipettes
Methodology:
-
Preparation:
-
Prepare aCSF and internal solution and ensure they are bubbled with 95% O2/5% CO2 (for aCSF) and filtered.
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Prepare serial dilutions of 4-Amino-3-(4-fluorophenyl)butanoic acid in aCSF to the desired final concentrations.
-
-
Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, holding current).
-
Bath-apply 4-Amino-3-(4-fluorophenyl)butanoic acid at increasing concentrations.
-
Record changes in membrane potential, input resistance, and holding current.
-
To isolate GABAB receptor-mediated currents, voltage-clamp the neuron and apply the compound. The resulting outward current is mediated by GIRK channels.
-
Data Analysis:
-
Measure changes in resting membrane potential and firing frequency.
-
Construct dose-response curves for the compound's effect on the holding current to determine its EC50.
| Parameter | Expected Outcome with 4-Amino-3-(4-fluorophenyl)butanoic acid |
| Resting Membrane Potential | Hyperpolarization |
| Input Resistance | Decrease |
| Spontaneous Firing Rate | Decrease |
| Holding Current (Voltage Clamp) | Outward current (at potentials negative to K+ reversal) |
In Vivo Applications: Behavioral Assays
Behavioral assays in animal models are crucial for understanding the physiological and psychological effects of 4-Amino-3-(4-fluorophenyl)butanoic acid. Given its GABAergic mechanism, it is often investigated for its anxiolytic, sedative, and antidepressant-like properties.[7][8][9]
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of 4-Amino-3-(4-fluorophenyl)butanoic acid in rodents.[10]
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
4-Amino-3-(4-fluorophenyl)butanoic acid solution for injection (e.g., in saline)
-
Vehicle control (e.g., saline)
-
Video tracking software
Methodology:
-
Acclimation:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer 4-Amino-3-(4-fluorophenyl)butanoic acid or vehicle control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
| Treatment Group | Expected % Time in Open Arms | Expected % Open Arm Entries |
| Vehicle Control | Baseline | Baseline |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | Increased | Increased |
Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the potential antidepressant-like effects of 4-Amino-3-(4-fluorophenyl)butanoic acid in rodents.[8][9]
Materials:
-
Cylindrical container filled with water
-
Rodents (mice or rats)
-
4-Amino-3-(4-fluorophenyl)butanoic acid solution for injection
-
Vehicle control
-
Video camera and scoring software
Methodology:
-
Pre-test Session (Day 1):
-
Place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
-
Drug Administration (Day 2):
-
Administer 4-Amino-3-(4-fluorophenyl)butanoic acid or vehicle control 30-60 minutes before the test session.
-
-
Test Session (Day 2):
-
Place the animal back into the water-filled cylinder for 5 minutes.
-
Record the session.
-
-
Data Analysis:
-
Score the duration of immobility during the test session. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
| Treatment Group | Expected Immobility Time |
| Vehicle Control | Baseline |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | Decreased |
The following diagram illustrates the general workflow for in vivo behavioral testing.
Conclusion
4-Amino-3-(4-fluorophenyl)butanoic acid is a valuable pharmacological tool for investigating the role of GABAB receptors in the central nervous system. Its selectivity allows for the targeted modulation of this important inhibitory pathway. The protocols outlined in this guide provide a solid foundation for researchers to explore its effects on neuronal function and behavior. As with any experimental work, it is crucial to include appropriate controls and to carefully consider the dosage and timing of administration to ensure reliable and reproducible results.
References
-
Wikipedia. (2023). 4-Fluorophenibut. Wikipedia. [Link]
-
Smiałowska, M., & Bojar, I. (2000). Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. Polish Journal of Pharmacology, 52(5), 375-380. [Link]
-
Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516. [Link]
-
PubChem. (2023). 4-Fluorophenibut. National Center for Biotechnology Information. [Link]
-
Kulikov, A. V., & Prozorov, L. A. (1989). Activity of several GABAergic agents on the behavioral “despair” test in rats. Psychiatry and Psychobiology, 4(3), 167-173. [Link]
-
Borsini, F., Evangelista, S., & Meli, A. (1986). Effect of GABAergic drugs in the behavioral 'despair' test in rats. European Journal of Pharmacology, 121(2), 265-268. [Link]
-
Zemkova, H., & Anderova, M. (2010). Changes in social, sexual, and hedonic behaviors in rats in response to stress and restoration by a negative allosteric modulator of α5-subunit containing GABA receptor. Hormones and Behavior, 58(3), 485-492. [Link]
-
Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179-192. [Link]
-
Lapiz, M. D., & Morilak, D. A. (2006). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Journal of Visualized Experiments, (1), e117. [Link]
-
Borgeat, A., Stirnemann, H., & Meier, D. (2015). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Chemical Neuroscience, 6(10), 1736-1744. [Link]
-
Wikipedia. (2023). GABA analogue. Wikipedia. [Link]
-
ResearchGate. (n.d.). GABA A receptor model, stimulation protocols and simulated currents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]
-
PubChem. (2023). 4-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
-
Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]
-
PubChem. (2023). 4-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Der Pharma Chemica. [Link]
-
Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]
-
Shah, S. A. A., et al. (2008). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. [Link]
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
-
Cube, R. V., et al. (2005). 3-(2-Ethoxy-4-{4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy}phenyl)propanoic Acid: A Brain Penetrant Allosteric Potentiator at the Metabotropic Glutamate Receptor 2 (mGluR2). Bioorganic & Medicinal Chemistry Letters, 15(9), 2389-2393. [Link]
-
Currie, K. S., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology, 229(2-3), 227-234. [Link]
-
Franklin, J. M., et al. (2020). (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder. ACS Pharmacology & Translational Science, 3(3), 509-523. [Link]
Sources
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 4-Amino-3-(2-fluorophenyl)butanoic acid (CAS No. 1215938-15-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4 | CID 7009728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)butanoic Acid
Introduction
Welcome to the technical support guide for the synthesis of 4-(2-Fluorophenyl)butanoic acid. This molecule is a valuable building block in medicinal chemistry and drug development. Achieving a high yield of this compound, however, is often challenging due to issues with regioselectivity, reaction efficiency, and purification.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide researchers, scientists, and process chemists with actionable solutions to common problems encountered during synthesis. We will delve into the mechanistic reasoning behind our recommendations to empower you to adapt and optimize these protocols for your specific laboratory conditions.
The Standard Synthetic Pathway
The most common and cost-effective route to this compound is a two-step process. Understanding this workflow is the first step to effective troubleshooting.
Caption: Decision workflow for choosing a ketone reduction method.
Q4: My Wolff-Kishner reduction is incomplete. How can I drive it to completion?
A4: Incomplete Wolff-Kishner reduction is almost always due to insufficient temperature or inefficient water removal. The mechanism involves the formation of a hydrazone, followed by base-catalyzed elimination of N₂ gas, which requires high thermal energy. [1]
-
Ensure High Temperatures: The reaction is typically run in a high-boiling solvent like diethylene glycol (DEG) or ethylene glycol to reach temperatures of 180-200 °C. * Solution: Use a heating mantle with a temperature controller and ensure the reaction mixture reaches and maintains the target temperature. A key modification, known as the Huang-Minlon modification, involves first heating the mixture to ~130 °C to form the hydrazone, then distilling off the water formed and excess hydrazine before raising the temperature to ~190-200 °C for the elimination step. [2]This significantly improves yields.
-
Sufficient Base: A strong base, typically potassium hydroxide (KOH), is used in excess to drive the deprotonation steps.
-
Solution: Use at least 3-4 equivalents of KOH. Ensure it dissolves in the ethylene glycol solvent before adding the other reagents.
-
-
Reaction Time: These reactions can be slow.
-
Solution: Monitor the reaction by TLC. If starting material remains after 3-4 hours at high temperature, extend the reaction time. Vigorous bubbling (N₂ evolution) is a good indicator that the reaction is proceeding.
-
Section 3: Purification Strategies
Q5: What is the most effective method to purify the final this compound and remove the para-isomer?
A5: Recrystallization is the most effective, scalable, and economical method for purifying the final solid product. [3]The key is selecting an appropriate solvent system where the desired ortho-isomer and the undesired para-isomer have different solubilities.
-
Solvent Screening:
-
Principle: You need a solvent (or solvent pair) that dissolves the crude product when hot but has limited solubility for the desired product when cold. The impurities should either remain in the cold solvent or be insoluble in the hot solvent.
-
Recommended Solvents to Screen:
-
Toluene: Often provides good selectivity for aromatic carboxylic acids.
-
Heptane/Ethyl Acetate Mixture: A nonpolar/polar mixture allows for fine-tuning of solubility. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot heptane until the solution becomes slightly turbid. Allow to cool slowly.
-
Water: Given the carboxylic acid, recrystallization from hot water is a possibility and an environmentally friendly option.
-
-
Step-by-Step General Protocol for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Adding too much solvent will reduce your recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is succinic anhydride used as the acylating agent? Succinic anhydride is an ideal choice because it is a cyclic anhydride that, upon reaction, opens to attach a four-carbon chain with a terminal carboxylic acid. This cleverly installs both the required keto group and the carboxylic acid functionality in a single step, making the synthesis efficient.
FAQ 2: Can I use a different Lewis acid besides AlCl₃? Yes, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts acylations. [4]However, AlCl₃ is generally the most reactive and cost-effective option for this type of transformation. [5]Milder, more environmentally friendly catalysts are an active area of research but may require significant optimization for this specific substrate.
FAQ 3: How do I confirm the identity and purity of my intermediate and final product? A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing fraction purity during chromatography.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. (2018, August 27). Retrieved January 14, 2026, from [Link]
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents. (n.d.).
-
Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clemmensen reduction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clemmensen Reduction | Chem-Station Int. Ed. (2014, October 7). Retrieved January 14, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]
-
[Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. (1990). PubMed. Retrieved January 14, 2026, from [Link]
-
Wolff-Kishner reduction - Name-Reaction.com. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wolff–Kishner (Reduction) - Química Organica.org. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clemmensen Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents. (n.d.).
-
4-Fluorophenibut | C10H12FNO2 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
- US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents. (n.d.).
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.). Retrieved January 14, 2026, from [Link]
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: 4-(2-Fluorophenyl)butanoic Acid Synthesis
A Guide to Identifying and Mitigating Common Impurities
Welcome to the Technical Support Center for the synthesis of 4-(2-Fluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and process development scientists to troubleshoot and resolve common purity challenges encountered during synthesis. As a key intermediate in pharmaceutical development, ensuring the high purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This resource provides in-depth, experience-based answers to frequently asked questions, focusing on the causal relationships between reaction conditions and impurity formation.
Section 1: Core Synthesis & Key Impurities
The most prevalent synthetic route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Fluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form the intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid.
-
Reduction: The keto group of the intermediate is reduced to a methylene group to yield the final product. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classic and effective method for this transformation.[1][2]
This pathway, while robust, can generate a predictable profile of process-related impurities if not properly controlled.
Impurity Troubleshooting Workflow
This diagram outlines a systematic approach to identifying and resolving purity issues in your synthesis.
Caption: Workflow for impurity troubleshooting.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Part A: Friedel-Crafts Acylation Impurities
Question 1: My HPLC shows two major peaks after the Friedel-Crafts acylation step. I suspect a positional isomer. Why does this happen and how can I fix it?
Answer: You are likely observing the formation of the 4-(4-fluorophenyl)-4-oxobutanoic acid isomer alongside your desired ortho product. This is a classic regioselectivity issue in Friedel-Crafts reactions with substituted benzenes.[3]
-
Causality (The "Why"): The fluorine atom on fluorobenzene is an ortho, para-directing group for electrophilic aromatic substitution.[4] This means it activates both the positions adjacent (ortho) and opposite (para) to it. While the para position is often sterically favored for bulky electrophiles, a mixture is common.[3][5] Higher reaction temperatures can sometimes decrease selectivity by providing enough energy to overcome the steric hindrance at the ortho position.[4]
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents. This favors the thermodynamically more stable para isomer but can also improve the ortho/para ratio in some cases by making the reaction more selective.[3]
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, experimenting with milder or bulkier catalysts may improve the ratio.[3][4] For instance, catalysts like scandium triflate have been shown to offer high para selectivity.[4]
-
Stoichiometry: Use a precise stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of succinic anhydride and the Lewis acid. Using a large excess can promote side reactions.[4]
-
Question 2: I have a significant amount of unreacted fluorobenzene after the reaction. Can I just extend the reaction time?
Answer: While extending the reaction time might seem like a straightforward solution, it can often lead to the formation of other impurities, such as diacylated products.[4] A better approach is to investigate the root cause of the incomplete reaction.
-
Causality (The "Why"):
-
Catalyst Deactivation: The most common cause is the deactivation of the Lewis acid catalyst (AlCl₃) by atmospheric moisture. The reaction must be conducted under strictly anhydrous conditions.[4]
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid, effectively removing it from the catalytic cycle.[6] If you use a catalytic amount, the reaction will likely stall.
-
Purity of Reagents: Impurities in the starting materials or solvent can react with and consume the catalyst.[4]
-
-
Troubleshooting & Mitigation:
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Verify Stoichiometry: For acylation, a stoichiometric amount (or slightly more) of AlCl₃ relative to the succinic anhydride is typically required.
-
Monitor Progress: Instead of arbitrarily extending the time, monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal endpoint where the starting material is consumed without significant side product formation.[4]
-
Part B: Reduction Step Impurities
Question 3: After my Clemmensen reduction, my NMR still shows a peak corresponding to the carbonyl group. How can I ensure complete reduction?
Answer: This indicates an incomplete reduction of the intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid . The Clemmensen reduction is a heterogeneous reaction occurring on the surface of the zinc, and its efficiency is highly dependent on the activity of the zinc amalgam and the reaction conditions.[1][7][8]
-
Causality (The "Why"):
-
Poorly Activated Zinc: The zinc must be amalgamated with mercury to clean its surface and provide the proper reactivity. If the amalgamation is incomplete or the zinc amalgam is old, its reductive power will be diminished.
-
Insufficient Acid: Concentrated hydrochloric acid is a reactant and is consumed during the process. An insufficient amount will cause the reaction to stop prematurely.
-
Phase Separation: The organic ketone must have adequate contact with the aqueous acidic phase and the solid zinc amalgam. Poor mixing or the use of an inappropriate co-solvent can hinder the reaction.
-
-
Troubleshooting & Mitigation:
-
Freshly Prepare Zinc Amalgam: Always use freshly prepared and activated zinc amalgam for best results.
-
Use Excess Reagents: The Clemmensen reduction is typically performed with a large excess of both the zinc amalgam and concentrated HCl to drive the reaction to completion.[1]
-
Vigorous Stirring & Co-Solvent: Ensure vigorous mechanical stirring to maximize interfacial contact. Using a water-miscible co-solvent like toluene or ethanol can sometimes improve the solubility of the ketone and facilitate the reaction.
-
Alternative Reduction: If issues persist, consider an alternative like the Wolff-Kishner reduction (hydrazine, strong base), which is effective for acid-sensitive substrates, though the conditions are basic rather than acidic.[6] The choice between Clemmensen and Wolff-Kishner is a classic decision based on the overall functional group tolerance of the molecule.[7]
-
Part C: Purification & Analysis
Question 4: What is the best way to remove the 4-(4-fluorophenyl)butanoic acid isomer from my final product?
Answer: Separating positional isomers can be challenging due to their similar physical properties. A multi-step approach involving chemical treatment followed by physical purification is often most effective.
-
Recommended Strategies:
-
Fractional Recrystallization: This is the most common and cost-effective method. It relies on slight differences in the solubility of the two isomers in a particular solvent system. Experiment with various solvents; mixtures like toluene/hexane or ethanol/water are good starting points.[9] Multiple recrystallization steps may be necessary to achieve high isomeric purity.
-
Preparative Chromatography: While more expensive and less scalable, preparative HPLC or column chromatography can provide excellent separation if high purity is required for analytical standards or early-stage research.
-
Chemical Separation (Advanced): In some cases, undesired isomers can be removed chemically. For example, sulfonation has been used to selectively react with and remove an undesired ortho isomer in a related synthesis, allowing the desired product to be isolated more easily.[10] This approach would require significant development but can be effective.
-
Question 5: What analytical methods should I use to monitor the purity and impurity profile of my synthesis?
Answer: A combination of chromatographic and spectroscopic methods is essential for robust analysis.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantify product purity and resolve impurities. | Provides retention time and peak area for the main product, starting materials, intermediates, and isomers. Essential for calculating % purity.[11] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identify volatile impurities and confirm structures. | Separates components based on boiling point and provides a mass spectrum for each, allowing for structural elucidation of unknown peaks.[12] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Confirm the primary structure of the product and identify impurities. | ¹H and ¹³C NMR confirm the chemical structure of the desired product. Characteristic shifts can confirm the presence of intermediates (e.g., carbonyl carbon) or isomers. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identify non-volatile impurities and confirm molecular weight. | Couples the separation power of HPLC with the identification capability of MS.[13][14] Useful for confirming the mass of the main peak and identifying unknown impurities. |
Section 3: Protocols & Methodologies
Protocol 1: Sample HPLC Method for Purity Analysis
This protocol provides a starting point for developing a method to separate this compound from its key process impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[11]
-
Injection Volume: 10 µL
-
Expected Elution Order: 4-(2-fluorophenyl)-4-oxobutanoic acid (more polar intermediate) -> 4-(4-fluorophenyl)butanoic acid -> this compound (less polar product).
Protocol 2: Purification by Recrystallization
This general protocol is a starting point for removing the para isomer and other less soluble impurities.
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, isopropanol) at their boiling point to find one where the product is soluble when hot but sparingly soluble at room temperature or 0-5 °C.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Analysis: Analyze the purified material by HPLC to confirm the removal of the targeted impurities.
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- BenchChem. (n.d.). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Eurofins. (2018, February 19). Analytical Method Summaries.
- Unknown. (n.d.). Organic Reaction Mechanism.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Unknown. (n.d.). Clemmensen Reduction.
- Fan, H. A. (1990). Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation. PubMed.
- Wikipedia. (n.d.). Clemmensen reduction.
- Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
- Unknown. (n.d.). Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus. PPTX.
- Unknown. (n.d.). III Analytical Methods.
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- ALS. (2023, December 10). Analytical Method Summaries.
- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
Sources
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]
- 8. byjus.com [byjus.com]
- 9. prepchem.com [prepchem.com]
- 10. [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. env.go.jp [env.go.jp]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Troubleshooting 4-(2-Fluorophenyl)butanoic acid purification
An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-Fluorophenyl)butanoic acid. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols, grounded in established scientific principles.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This document is designed to serve as a primary resource for overcoming common and complex purification challenges. The methodologies and insights provided herein are curated to ensure scientific integrity and practical applicability in a laboratory setting.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and actionable solutions.
Question 1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization and typically points to a suboptimal choice of solvent or procedural missteps. The goal is to identify a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Probable Causes & Solutions:
-
Excessive Solvent Volume: The most common cause of low yield is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude solid until dissolution is just complete.
-
-
Inappropriate Solvent Choice: The compound may have high solubility in the chosen solvent even at cold temperatures.
-
Solution: Consult a solvent polarity chart. Since this compound is a moderately polar molecule due to the carboxylic acid group, a solvent of intermediate or low polarity is often a good starting point. Consider a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., heptane or hexane) dropwise at the boiling point until the solution becomes faintly turbid. Re-clarify with a few drops of the "good" solvent and then allow to cool.[1]
-
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely. Using a slight excess of solvent (approx. 5-10%) can also help, though this must be balanced against yield considerations.
-
-
Insufficient Cooling: Crystallization may be incomplete if the solution is not cooled sufficiently.
-
Solution: After the flask has cooled slowly to room temperature to allow for the formation of well-defined, pure crystals, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the mother liquor.
-
Question 2: During my attempt to recrystallize this compound, the compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute is precipitated from the solution as a supercooled liquid or oil, rather than a crystalline solid. This is often due to the solution being too saturated at a temperature above the melting point of the solute or the presence of impurities that significantly depress the melting point.
Probable Causes & Solutions:
-
High Solute Concentration: The solution is supersaturated to a degree that favors rapid liquid-liquid phase separation over the slower, more ordered process of crystallization.
-
Solution: Add a small amount of additional hot solvent (10-20% more volume) to the oiled-out mixture, reheat until the oil redissolves completely, and then allow it to cool much more slowly. A slower cooling rate is critical for providing the thermodynamic and kinetic window for crystal lattice formation.
-
-
Melting Point Depression: Significant impurities can lower the melting point of your compound below the temperature at which it separates from the solution.
-
Solution: If slow cooling and solvent adjustment fail, the impurity level may be too high for recrystallization alone. A preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.
-
-
Inducing Crystallization: Sometimes, the energy barrier for nucleation is too high.
-
Solution: At a temperature just below the point where the oil separated, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if available, add a single seed crystal of pure this compound.[1]
-
Question 3: I am struggling to separate this compound from a closely related structural isomer using silica gel column chromatography. The fractions are all mixed. What should I do?
Answer:
Separating isomers, such as the 2-fluoro (ortho) and 4-fluoro (para) regioisomers, is a classic chromatographic challenge because they often have very similar polarities. Success depends on optimizing the separation parameters to exploit subtle differences in their interaction with the stationary phase.
Probable Causes & Solutions:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will travel quickly up the column with the solvent front (low Rf), resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel at the origin (high Rf).
-
Solution: The key is to find a solvent system that provides differential Rf values (ideally ΔRf > 0.1) for your isomers. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[2] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can sharpen peaks and reduce tailing by suppressing the deprotonation of the carboxylic acid group on the silica surface.
-
-
Use of an Alternative Stationary Phase: Standard silica gel may not provide sufficient selectivity.
-
Solution: Consider a stationary phase with different interaction mechanisms. A pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for fluorinated compounds through dipole-dipole and π-π interactions, providing orthogonal selectivity compared to standard C18 or silica columns.[3][4]
-
-
Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap, destroying the separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column (e.g., 100-500 mg of crude on a 10 g silica column).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. Potential impurities from this and subsequent steps include:
| Impurity Type | Probable Source | Recommended Removal Method |
| Regioisomers | Friedel-Crafts reaction can yield ortho, meta, and para isomers. The ortho isomer (your target) can be contaminated with the para isomer, 4-(4-Fluorophenyl)butanoic acid.[5] | Careful column chromatography, potentially on a PFP stationary phase, or fractional crystallization.[3][4] |
| Unreacted Starting Materials | Incomplete reaction. | A simple acid-base extraction can often remove unreacted fluorobenzene. Unreacted succinic anhydride/acid can be removed by washing with water. |
| Polyacylated Byproducts | Harsh reaction conditions leading to multiple acylations on the aromatic ring. | Column chromatography. |
| Reduction Byproducts | If a Wolff-Kishner or Clemmensen reduction is used to convert an intermediate keto-acid, incomplete reduction can leave the keto-acid present.[2] | Column chromatography (the keto-acid is significantly more polar). |
Q2: Should I choose recrystallization or column chromatography for my primary purification?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for:
-
Large-scale purification (>5 g): It is generally faster and more economical with solvents than chromatography for large amounts of material.
-
Removing impurities with very different solubilities: If your impurities are either much more soluble or much less soluble in the chosen solvent than your product, recrystallization is highly effective.[6]
-
-
Column Chromatography is the better choice for:
-
Small-scale purification (<5 g): It offers higher resolution for smaller quantities.
-
Separating compounds with similar polarities: This is the preferred method for separating isomers or other byproducts with structures similar to the target compound.[2][7]
-
Purifying oils or low-melting-point solids: If your product does not crystallize easily, chromatography is the only viable option.
-
Q3: What are the best analytical methods to confirm the purity of my final product?
A3: A combination of techniques should be used to provide orthogonal data, ensuring a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, useful for confirming the overall structure and identifying organic impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. It will give a clean singlet for your pure compound and can easily detect any fluorine-containing isomers or impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 or PFP column) with a UV detector is standard. The peak area of your product relative to the total area of all peaks gives the percent purity.[8]
-
-
Mass Spectrometry (MS):
-
Typically coupled with LC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of your compound and can help in identifying the mass of any co-eluting impurities.
-
-
Melting Point Analysis:
-
A sharp melting point range (typically < 2 °C) is a good indicator of a pure crystalline solid. Impurities will typically cause the melting point to be depressed and broaden the range.
-
References
- Restek Corporation. (n.d.). Force FluoroPhenyl LC Column.
- Appala naidu, A., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 235-244.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
- Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Zhongguo Yao Ke Da Xue Xue Bao, 25(8), 590-2.
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature.
- ChemicalBook. (2025). 4-(4-Fluorophenyl)butanoic acid.
- John, et al. (2022). A review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research, 11(9).
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
- PubChem. (n.d.). (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid.
- Guidechem. (n.d.). (s)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride 246876-92-6.
- Reddit. (2018). AAMC FL #2 CP #10.
- Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]
- 3. restek.com [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Optimizing HPLC Conditions for 4-(2-Fluorophenyl)butanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the HPLC analysis of 4-(2-Fluorophenyl)butanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond simple protocols to explain the scientific rationale behind method optimization and troubleshooting, ensuring robust and reproducible results.
Understanding the Analyte: this compound
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. This compound is an aromatic carboxylic acid, and its behavior in reversed-phase HPLC is governed by its acidity, polarity, and UV absorbance characteristics.
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Structure | Aromatic ring with a butanoic acid side chain and a fluorine substituent. | The phenyl ring provides chromophore for UV detection. The carboxylic acid group makes the molecule ionizable. |
| pKa (estimated) | ~4.0 - 4.5 | The molecule's charge state is highly dependent on pH near this value. For consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa[2]. |
| Polarity (logP) | Moderately non-polar | The compound is well-suited for reversed-phase chromatography on stationary phases like C18 or C8[3]. |
| UV Absorbance | Phenyl ring provides strong UV absorbance. | A starting detection wavelength of 254 nm is recommended. A UV scan (200-400 nm) in the mobile phase solvent is advised to determine the absorbance maximum (λ-max) for optimal sensitivity. |
Recommended Starting HPLC Conditions
This table provides a robust starting point for your method development. Further optimization will likely be necessary to meet specific performance requirements.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | InertSustain C18 or equivalent (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm | A high-purity, end-capped C18 column minimizes secondary interactions with residual silanols, which is crucial for acidic analytes[4][5]. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Establishes a low pH (~2.5-2.8) to ensure the carboxylic acid is fully protonated (neutral), promoting retention and symmetrical peak shape[2][6]. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile is generally a stronger eluting solvent and provides lower backpressure than methanol[2]. |
| Gradient | 70% A / 30% B, hold for 2 min; ramp to 20% A / 80% B over 8 min; hold for 2 min. | A gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape in a reasonable time. Adjust based on initial results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to manage analysis time and backpressure[7]. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak efficiency[8]. |
| Detector | UV/PDA at 254 nm (or determined λ-max) | Provides good sensitivity for the aromatic ring. A PDA detector is useful for checking peak purity. |
| Injection Volume | 5-10 µL | Keep injection volume low to prevent peak distortion. Ensure the sample is fully dissolved in the mobile phase to avoid solvent mismatch effects[9]. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your analysis.
Q1: Why is my peak for this compound tailing?
Answer: Peak tailing is the most common issue for acidic compounds and typically points to undesirable secondary interactions within the column.
Primary Causes:
-
Ionization of the Analyte: If the mobile phase pH is too close to or above the pKa of the butanoic acid group (~4.0-4.5), a portion of the analyte molecules will be in their ionized (anionic) state. This mixture of neutral and ionized forms can lead to broad, tailing peaks. The principle is to keep the mobile phase pH acidic to suppress this proton donation[3].
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can be deprotonated at pH > 3. These negatively charged silanols can interact ionically with any residual positively charged sites on the analyte or through other secondary mechanisms, causing peak tailing[10].
Troubleshooting Steps:
-
Lower the Mobile Phase pH: This is the most effective solution.
-
Action: Ensure your aqueous mobile phase contains an acidifier. If you are using 0.1% formic acid (pH ~2.7), consider switching to 0.1% phosphoric acid (pH ~2.1) or trifluoroacetic acid (TFA) (pH ~2.0). A mobile phase pH at least two units below the analyte's pKa is ideal.
-
Explanation: A lower pH ensures the analyte is fully protonated (neutral), minimizing ionization-related peak broadening. It also suppresses the ionization of residual silanols on the stationary phase, reducing secondary interactions[4].
-
-
Use a High-Purity, End-Capped Column:
-
Action: Verify that you are using a modern, high-purity silica column with robust end-capping. If your column is old or has been used with high-pH mobile phases, its performance may be compromised. Consider a column specifically designed for polar analytes or one with enhanced inertness[5].
-
Explanation: End-capping masks the majority of residual silanols. Columns marketed as "inert" or "base-deactivated" use advanced bonding and end-capping technologies to provide superior peak shapes for active compounds.
-
-
Check for Column Overload:
Troubleshooting Workflow: Diagnosing Peak Tailing
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. labveda.com [labveda.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 7. ukm.my [ukm.my]
- 8. pharmaguru.co [pharmaguru.co]
- 9. bvchroma.com [bvchroma.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
4-(2-Fluorophenyl)butanoic acid stability and storage conditions
Technical Support Center: 4-(2-Fluorophenyl)butanoic Acid
Guide Objective: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and proper storage of this compound. Our goal is to provide field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[1] It should be kept in a dry, well-ventilated area away from incompatible materials.[2][3] The core principle is to minimize thermal energy, which can accelerate potential degradation pathways over time.
Q2: Is the compound sensitive to air or moisture?
Yes, precautions against moisture are recommended. While the compound is generally stable under normal handling conditions, the carboxylic acid group can be hygroscopic.[2][3][4] Always ensure the container is tightly closed after use to prevent moisture absorption from the atmosphere, which could affect the compound's integrity and weighing accuracy.[2][4] Storing the primary container within a desiccator is a good practice for added protection.
Q3: Do I need to store this compound under an inert atmosphere (e.g., Argon)?
For the solid compound, storage under an inert atmosphere is generally not required if the container is kept tightly sealed and stored in a dry environment.[3][4] However, if you are working with solutions, especially in solvents prone to peroxide formation or for very long-term storage, purging the vial with argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.
Q4: Is this compound light-sensitive?
Q5: What are the signs that my compound may have degraded?
Visual inspection is the first step. Look for changes in physical appearance, such as discoloration (e.g., yellowing) or clumping of the solid material, which could indicate moisture uptake or degradation. For a more definitive assessment, analytical techniques such as NMR, LC-MS, or melting point determination can be used to check the purity against the certificate of analysis.
Q6: What materials should I avoid when handling or storing this compound?
Based on its chemical structure (a carboxylic acid), you must avoid contact with:
-
Strong oxidizing agents: These can react with the butanoic acid side chain or the aromatic ring.[2][3][4]
-
Strong bases: These will deprotonate the carboxylic acid in a vigorous acid-base reaction.[2]
Q7: What are the primary hazardous decomposition products?
Under normal storage and use conditions, hazardous decomposition should not occur.[2] However, in the event of a fire, thermal decomposition can liberate hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[2][4]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common experimental issues related to compound stability.
Problem: You are observing inconsistent results, reduced potency, or complete inactivity of this compound in your assays.
Workflow for Troubleshooting Compound Integrity
Caption: Troubleshooting workflow for inconsistent experimental results.
Data & Protocols
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Source |
| Physical State | Solid | Assumed based on typical butanoic acid derivatives. |
| Storage Temp. | 2-8°C (Long-term) | Minimizes thermal degradation.[1] |
| Atmosphere | Standard air (dry) | Keep container tightly sealed to prevent moisture ingress.[2][4] |
| Light | Protect from light | Avoid potential photodegradation; store in an amber vial or dark place.[3][5] |
| Incompatibilities | Strong oxidizing agents, strong bases | Prevents unwanted chemical reactions.[2][4] |
| Handling | Chemical fume hood, PPE | Ensures safety from potential respiratory irritation and skin/eye contact.[2] |
Protocol: Preparation of Stock Solutions
This protocol ensures the accurate and stable preparation of solutions for experimental use.
-
Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, quickly weigh the desired amount of the compound into a suitable vial. Minimize the time the primary container is open.
-
Solubilization: Add your desired solvent (e.g., DMSO, Ethanol) to the vial. Ensure the solvent is of high purity (e.g., anhydrous, spectroscopic grade) to avoid introducing reactive contaminants.
-
Mixing: Mix thoroughly using a vortex or sonication until the solid is completely dissolved.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., cryovials).
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C for long-term stability. Ensure vials are properly labeled with the compound name, concentration, solvent, and date of preparation.
Workflow for Handling and Storage
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Fluorophenyl)butanoic Acid
Welcome to the technical support center for 4-(2-Fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and step-by-step protocols to effectively solubilize this compound for your specific research needs.
Understanding the Molecule: Predicted Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Implication for Solubility |
| pKa | ~4.5 - 5.0 | The carboxylic acid group will be predominantly in its neutral, less soluble form at acidic pH and in its ionized, more soluble form at basic pH. |
| Aqueous Solubility | Low | Expected to be poorly soluble in neutral aqueous solutions. |
| logP | > 2.5 | Indicates a lipophilic nature, suggesting better solubility in organic solvents. |
Troubleshooting Guide & FAQs
This section addresses common questions and challenges researchers face when working with this compound.
Q1: My this compound won't dissolve in water. What is the first thing I should try?
A1: The first and simplest approach is to adjust the pH of your aqueous solution. As a carboxylic acid, this compound's solubility is highly dependent on pH.[1] By increasing the pH above its pKa (estimated to be around 4.5-5.0), you will deprotonate the carboxylic acid group, forming the more soluble carboxylate salt.
Initial Troubleshooting Workflow
Caption: A systematic approach to screening for an effective co-solvent system.
Q4: I have tried pH adjustment and co-solvents, but I still have solubility issues or the formulation is not suitable for my experiment. What are my other options?
A4: For particularly challenging cases, you can explore more advanced formulation strategies such as the use of surfactants or cyclodextrins.
-
Surfactants: These molecules form micelles in solution that can encapsulate poorly soluble compounds, increasing their apparent solubility. [2][3][4]Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used in pharmaceutical formulations. [4]The key is to work above the critical micelle concentration (CMC) of the surfactant. [3][5]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.
Decision Tree for Advanced Solubilization Techniques
Caption: Selecting an advanced solubilization method based on experimental needs.
Step-by-Step Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating and stirring can aid dissolution.
-
Add the Compound: Add the this compound to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex. The solution should clarify as the compound dissolves.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Quantification: Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Summary of Troubleshooting Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble salt form. | Simple, inexpensive, and often very effective. | May not be suitable for pH-sensitive experiments; precipitation can occur upon pH change. |
| Salt Formation | Creates a stable, solid form with higher intrinsic aqueous solubility. | Improved stability and handling; predictable solubility. | Requires chemical modification and isolation steps. |
| Co-solvents | Reduces the polarity of the aqueous medium, allowing for better solvation of lipophilic compounds. | Easy to implement; a wide range of co-solvents are available. | High concentrations can be toxic or interfere with experiments; precipitation upon dilution. |
| Surfactants | Encapsulation of the compound within micelles. | High solubilization capacity; widely used in drug delivery. | Can be cytotoxic; may interfere with certain assays. |
| Cyclodextrins | Formation of inclusion complexes. | Generally low toxicity; can improve stability. | Can have a lower solubilization capacity than surfactants; may be more expensive. |
References
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]
-
Inoue, Y., Kuan, F. S., & Otagiri, M. (1987). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. PubMed. Available at: [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
CACHE. (n.d.). Surfactant-Mediated Dissolution of Poorly Soluble Drug Substances. Available at: [Link]
-
Brainly. (2023). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Available at: [Link]
-
JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]
-
Springer. (2008). Complex formation between benzene carboxylic acids and β-cyclodextrin. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. PubChem. Available at: [Link]
-
PMC - NIH. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Available at: [Link]
-
Request PDF. (2025). Encapsulation of benzene carboxylic acids using cyclodextrins. Available at: [Link]
-
MDPI. (n.d.). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Available at: [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. Available at: [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available at: [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available at: [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
ScienceDirect. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Available at: [Link]
-
PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]
-
YouTube. (2021). Solubility of Carboxylic Acids N5. Available at: [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorophenibut. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). 4-Fluorophenibut. Available at: [Link]
-
Request PDF. (2025). Salt Formation to Improve Drug Solubility. Available at: [Link]
-
Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. Available at: [Link]
-
MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
ChemUniverse. (n.d.). This compound [P89807]. Available at: [Link]
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. 3D-CCA23719 - 4-amino-3-4-fluorophenylbutanoic-acid | 5223… [cymitquimica.com]
- 4. 4-fluorophenibut - Wikidata [wikidata.org]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(2-Fluorophenyl)butanoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(2-Fluorophenyl)butanoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and often subtle experimental artifacts encountered when working with this compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind these challenges, enabling you to design robust, self-validating experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound? this compound has a molecular formula of C₁₀H₁₁FO₂ and a molecular weight of approximately 182.19 g/mol . It is structurally related to other γ-aryl-butanoic acids and serves as a key building block in medicinal chemistry.
Q2: What is the recommended solvent for dissolving this compound for experimental use? For analytical purposes such as NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ are commonly used.[1] For biological assays, initial stock solutions are typically prepared in DMSO. Subsequent dilutions in aqueous buffer or cell culture media should be carefully monitored for precipitation, as the compound has limited water solubility.
Q3: How should this compound be stored? For long-term stability, it should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. Solutions, particularly in protic solvents, may be less stable and should be prepared fresh or stored frozen for short periods.
Part 1: Troubleshooting Guide for Synthesis & Purification
Artifacts originating during synthesis and purification are the most common source of downstream experimental failure. Identifying and eliminating them at this stage is critical.
Question A: My Friedel-Crafts reaction to synthesize the parent keto-acid precursor, 4-(2-fluorophenyl)-4-oxobutanoic acid, yielded a mixture of isomers that are inseparable by standard column chromatography. What happened and how can I resolve this?
Root Cause Analysis: The Friedel-Crafts acylation of fluorobenzene with succinic anhydride is a common synthetic route.[2] While the fluorine atom is an ortho-, para-director, the reaction conditions, particularly the choice and amount of Lewis acid (e.g., AlCl₃), can lead to the formation of undesired positional isomers (e.g., the 4-fluoro isomer) and di-acylated products.[3][4] These isomers often have very similar polarities, making chromatographic separation challenging.
Troubleshooting & Resolution:
-
Reaction Optimization: Control the reaction temperature rigorously, as higher temperatures often lead to decreased regioselectivity. A gradual, portion-wise addition of the Lewis acid catalyst at a lower temperature (0-5°C) can significantly favor the desired ortho-acylation product.[4]
-
Chemical Purification: For stubborn isomeric mixtures, a chemical separation method can be employed. One documented approach for a related compound involves sulfonation, which selectively reacts with the more sterically accessible isomer, altering its polarity sufficiently to allow for separation.[3]
-
Advanced Purification Techniques: Consider alternative purification methods such as preparative HPLC or supercritical fluid chromatography (SFC) if small quantities of high-purity material are required. Recrystallization is also a powerful technique if a suitable solvent system can be identified that exploits the differential solubility of the isomers.[5]
Question B: During the workup of my synthesis, I've isolated a significant, less polar byproduct. Mass spectrometry suggests it has a molecular weight corresponding to the loss of water (M-18). What is this artifact?
Root Cause Analysis: This is a classic artifact of intramolecular cyclization. Under strong acidic conditions (e.g., excess Lewis acid or during an acidic workup) and/or heat, the carboxylic acid moiety can acylate the electron-rich fluorophenyl ring, leading to the formation of a cyclic ketone, specifically a substituted tetralone.
Mechanism: Intramolecular Friedel-Crafts Acylation The carboxylic acid is activated by the acid catalyst, allowing the aromatic ring to perform a nucleophilic attack on the carbonyl carbon, closing the six-membered ring.
Caption: Intramolecular cyclization pathway leading to a tetralone byproduct.
Preventative Measures:
-
Minimize Acid Strength/Contact Time: Use the minimum stoichiometric amount of Lewis acid required for the primary reaction.
-
Controlled Quenching: Quench the reaction by pouring it onto ice and a weak base (e.g., sodium bicarbonate solution) rather than a strong acid. This neutralizes the catalyst quickly and keeps temperatures low.
-
Avoid High Temperatures: Perform the reaction and workup at the lowest effective temperature to disfavor the higher activation energy of the intramolecular cyclization.
Part 2: Troubleshooting Guide for Analytical & Characterization
Analytical data can be misleading if common instrumental and chemical artifacts are not recognized.
Question A: My ¹H NMR spectrum is clean except for an unusually broad singlet around 10-12 ppm. Is this an impurity?
Root Cause Analysis: This is not an impurity but is characteristic of the carboxylic acid proton (-COOH). Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[6] The broadness is a result of chemical exchange with trace amounts of water in the NMR solvent.
Validation Protocol:
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum.
-
Expected Result: The broad singlet at 10-12 ppm will disappear. The deuterium from D₂O exchanges with the acidic proton, and since deuterium is not observed in ¹H NMR, the signal vanishes. This confirms the peak's identity as the carboxylic acid proton.
Question B: My Electron Impact (EI) Mass Spectrum does not show a clear molecular ion peak (M⁺) at 182.19 m/z. Instead, the base peak is at a much lower mass. Is my sample impure?
Root Cause Analysis: This is a common feature for aliphatic carboxylic acids. The molecular ion of these compounds is often unstable and undergoes rapid fragmentation.[7][8] The mass spectrum is dominated by the most stable fragment ions, not necessarily the parent ion.
Expected Fragmentation Pattern: The fragmentation of this compound is predictable. Key fragmentation pathways include cleavage adjacent to the carbonyl group and rearrangements.
| m/z Value | Proposed Fragment | Origin / Mechanism | Significance |
| 182 | [C₁₀H₁₁FO₂]⁺ | Molecular Ion (M⁺) | Often weak or absent in EI-MS.[9] |
| 165 | [M - OH]⁺ | Loss of hydroxyl radical | Alpha-cleavage, common for acids.[10] |
| 137 | [M - COOH]⁺ | Loss of carboxyl group | Cleavage of the C-C bond alpha to the ring. |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion | A very stable aromatic fragment resulting from benzylic cleavage. Often a prominent peak. |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement Fragment | Characteristic for acids with a gamma-hydrogen.[8][9] Involves H-transfer and cleavage. |
Troubleshooting Workflow: Confirming Molecular Weight
Caption: Decision workflow for confirming molecular weight when EI-MS fails.
Part 3: Troubleshooting Guide for In-Vitro & Biological Assays
Artifacts in biological assays can lead to false positives or negatives, wasting significant time and resources.
Question A: My compound shows significant activity in a fluorescence-based assay, but the dose-response curve is irregular and the results are not reproducible. What could be the issue?
Root Cause Analysis: This issue often stems from one of two common artifacts: compound autofluorescence or poor aqueous solubility.[11] Aromatic compounds, like this compound, can possess intrinsic fluorescence that directly interferes with the assay signal. Secondly, if the compound precipitates out of the assay media at higher concentrations, it can cause light scattering and other optical artifacts, leading to a nonsensical dose-response.
Protocol: De-risking via Artifact Counterscreens
1. Compound Autofluorescence Check:
-
Step 1: Prepare a microplate with identical buffer and assay reagents but without cells or the target enzyme.
-
Step 2: Add your compound in the same concentration range used in the main assay.
-
Step 3: Incubate under the same conditions (time, temperature).
-
Step 4: Read the plate on the same instrument with the same filter sets.
-
Interpretation: Any signal detected above the vehicle (DMSO) control is due to the compound's intrinsic fluorescence. If this signal is significant (>10% of your positive control), it may be masking or artificially creating a result.[11]
2. Kinetic Solubility Assessment:
-
Step 1: Prepare a high-concentration stock of your compound in DMSO (e.g., 10 mM).
-
Step 2: Serially dilute the compound in your final aqueous assay buffer.
-
Step 3: Let the plate sit for a period mimicking your assay incubation time (e.g., 1-2 hours).
-
Step 4: Measure the turbidity of each well by reading absorbance at a high wavelength (e.g., 600-700 nm) or by visual inspection under a microscope.
-
Interpretation: The concentration at which you first detect a significant increase in turbidity is the limit of your compound's solubility in that specific medium. Your assay concentrations should remain well below this limit.
Question B: The compound appears cytotoxic to my cell line at concentrations where I expect to see specific biological activity. How can I differentiate true toxicity from the desired effect?
Root Cause Analysis: Compounds can induce cell death through non-specific mechanisms (e.g., membrane disruption, mitochondrial dysfunction) which can be mistaken for a targeted biological outcome, especially in assays that use cell death as a readout (e.g., some cancer or immunology assays). It is crucial to run an orthogonal cytotoxicity counterscreen.
Protocol: Orthogonal Cytotoxicity Assay (e.g., using a luminescence-based ATP-level assay)
-
Objective: To measure general cell health/metabolic activity, which is independent of your primary assay's specific endpoint.
-
Step 1: Plate your cells at the same density and conditions as your primary experiment.
-
Step 2: Treat the cells with this compound across a wide concentration range.
-
Step 3: Incubate for the same duration as your primary assay.
-
Step 4: Add a reagent that lyses the cells and measures ATP levels via a luciferase reaction (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable, metabolically active cells.
-
Data Analysis: Plot the luminescence signal against compound concentration to generate a cytotoxicity curve (CC₅₀). Compare this to the activity curve from your primary assay (e.g., EC₅₀ or IC₅₀).
-
Interpretation: A desirable therapeutic window exists if the compound's specific activity occurs at concentrations significantly lower than where it induces cytotoxicity. If the curves overlap, the observed "activity" is likely an artifact of the compound killing the cells.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
- Guidechem. (n.d.). (S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride 246876-92-6.
- Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Hunan Yi Ke Da Xue Xue Bao, 25(8), 590-2. PMID: 2132574.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- ResearchGate. (n.d.). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid.
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
- PubChem. (n.d.). 4-Fluorophenibut. National Center for Biotechnology Information.
- Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in the presence of picolinic acid – A kinetic study. Der Pharma Chemica, 7(3), 105-112.
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid. (EP1404638B1).
- National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid.
- MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in the Synthesis of 4-(2-Fluorophenyl)butanoic Acid
This technical support center is designed to provide researchers, scientists, and professionals in drug development with a comprehensive guide to improving the reproducibility of experiments involving 4-(2-Fluorophenyl)butanoic acid. By addressing common challenges and providing detailed, field-proven protocols, this guide aims to empower you to achieve consistent and reliable results. The information herein is structured in a question-and-answer format to directly tackle specific issues you may encounter.
Section 1: Synthesis Pathway Troubleshooting
The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation of fluorobenzene with succinic anhydride to form 4-(2-fluorophenyl)-4-oxobutanoic acid, followed by a reduction of the ketone. The choice of reduction method is critical and depends on the stability of your starting materials and intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation is giving me a low yield and a mixture of isomers. How can I improve the regioselectivity and yield?
A1: This is a common issue in the Friedel-Crafts acylation of fluorobenzene. The fluorine atom is an ortho-, para- director, but the para-substituted product is generally favored due to reduced steric hindrance.[1] However, reaction conditions can significantly influence the outcome.
-
Causality: Higher reaction temperatures can provide the energy to overcome the steric barrier for ortho-acylation, leading to a mixture of isomers.[1] The choice and purity of the Lewis acid catalyst are also paramount. Moisture can deactivate the catalyst, leading to incomplete reactions and lower yields.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be anhydrous.
-
Catalyst Choice and Stoichiometry: Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction. Use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to favor the formation of the para-isomer.
-
Order of Addition: Slowly add the succinic anhydride to a pre-complexed mixture of fluorobenzene and the Lewis acid catalyst. This helps to control the reaction exotherm and minimize side reactions.
-
Q2: I am struggling to reduce the ketone intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid. Which reduction method is most suitable?
A2: The two primary methods for this type of reduction are the Clemmensen and Wolff-Kishner reductions. The choice depends on the acid or base sensitivity of your compound.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[2][3] It is particularly effective for aryl-alkyl ketones.[2][3] However, the strongly acidic conditions can be problematic if your molecule contains acid-sensitive functional groups.[2][4]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[5][6] It is suitable for compounds that are sensitive to acid but stable in strong base.[6][7]
Q3: My Clemmensen reduction is not working efficiently. What could be the problem?
A3: Incomplete reduction or the formation of side products can occur.
-
Causality: The effectiveness of the Clemmensen reduction is highly dependent on the activity of the zinc amalgam. Improperly prepared amalgam will result in a sluggish or incomplete reaction. The concentration of the hydrochloric acid is also crucial.
-
Troubleshooting Protocol:
-
Activate the Zinc: Prepare fresh zinc amalgam before each reaction by treating zinc dust or granules with a dilute solution of mercury(II) chloride.
-
Maintain Acid Concentration: Use concentrated hydrochloric acid and ensure sufficient volume to keep the reaction mixture acidic throughout the process.
-
Vigorous Stirring: The reaction is heterogeneous, so vigorous stirring is necessary to ensure good contact between the substrate and the zinc amalgam surface.
-
Q4: I am observing unexpected side products in my Wolff-Kishner reduction. How can I avoid them?
A4: Azine formation is a common side reaction in Wolff-Kishner reductions.[5] This occurs when the intermediate hydrazone reacts with another molecule of the starting ketone.
-
Causality: The presence of water can hinder the reaction and promote side reactions.[5] High concentrations of the ketone can also favor azine formation.
-
Troubleshooting Protocol (Huang-Minlon Modification):
-
Use a High-Boiling Point Solvent: Diethylene glycol or triethylene glycol are commonly used to achieve the high temperatures required for the reaction.
-
In Situ Water Removal: After the initial formation of the hydrazone at a lower temperature, increase the temperature to distill off the water formed. This drives the reaction to completion and minimizes side reactions.
-
Use of Hydrazine Hydrate: While anhydrous hydrazine can be used, hydrazine hydrate is often more practical and the water is removed during the distillation step.
-
Section 2: Synthesis and Purification Protocols
Protocol 2.1: Synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic Acid (Friedel-Crafts Acylation)
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 eq).
-
Add anhydrous DCM and cool the mixture to 0°C in an ice bath.
-
Slowly add fluorobenzene (1.0 eq) to the stirred suspension.
-
In a separate flask, dissolve succinic anhydride (1.0 eq) in anhydrous DCM.
-
Add the succinic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2.2: Reduction of 4-(2-Fluorophenyl)-4-oxobutanoic Acid (Wolff-Kishner Reduction)
Materials:
-
4-(2-Fluorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq), hydrazine hydrate (2.0 eq), and diethylene glycol.
-
Heat the mixture to 100-120°C for 1 hour to form the hydrazone.
-
Carefully add powdered KOH (3.0 eq) in portions.
-
Increase the temperature to 190-200°C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 4-6 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2.3: Purification by Recrystallization
Principle: This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Procedure:
-
Select an appropriate solvent or solvent system (e.g., toluene, ethyl acetate/hexanes). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Characterization and Quality Control
To ensure the identity and purity of your synthesized this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons (multiplets), aliphatic protons (multiplets), and a carboxylic acid proton (broad singlet). |
| ¹³C NMR | Structural confirmation | Aromatic carbons, aliphatic carbons, and a carbonyl carbon. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance corresponding to the fluorine atom. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of the compound. |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak with a retention time matching a reference standard. |
Section 4: Visual Workflow and Pathway Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Friedel-Crafts acylation.
References
- Benchchem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
-
Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]
-
Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
ResearchGate. (2018). What ketones can not be reduced by Clemenson Reduction?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
4-(2-Fluorophenyl)butanoic acid dosage and concentration optimization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(2-Fluorophenyl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for incorporating this compound into your experiments. As this compound is a novel research compound, this guide establishes a foundational framework for its characterization and use based on established principles for small molecule carboxylic acids.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Characterization
This section addresses initial questions regarding the integrity, storage, and preparation of this compound for experimental use.
Q1: How can I verify the identity and purity of my newly acquired this compound sample?
A1: Verifying the identity and purity of any research compound is a critical first step. A multi-pronged approach is recommended for robust validation.
-
Basic Qualitative Tests: Simple chemical tests can confirm the presence of the carboxylic acid functional group.[1][2][3]
-
Sodium Bicarbonate Test: Dissolving a small sample in an aqueous sodium bicarbonate solution should produce brisk effervescence (CO₂ gas), indicating the presence of an acidic carboxyl group.[1][3]
-
Litmus Test: An aqueous solution of the compound will turn blue litmus paper red.[2][3]
-
Esterification Test: Heating the compound with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) should produce a fruity-smelling ester.[2][4]
-
-
Analytical Chromatography: For purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.
-
Method: Reversed-Phase HPLC (RP-HPLC) using a C18 column is highly recommended for its ability to separate nonpolar to moderately polar compounds.[5]
-
Purity Assessment: A pure sample should yield a single, sharp peak. The area under the curve of the main peak relative to the total area of all peaks provides a quantitative measure of purity. A purity level of ≥95% is generally required for most biological assays.
-
-
Structural Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structural confirmation.
-
Mass Spectrometry: Provides the molecular weight of the compound. For C₁₀H₁₁FO₂, the expected monoisotopic mass is approximately 182.07 g/mol .
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR will confirm the carbon-hydrogen framework and the position of the fluorine atom on the phenyl ring.
-
Q2: What are the best practices for the safe handling and storage of this compound?
A2: While specific toxicological data for this compound is limited, it is prudent to follow standard laboratory safety protocols for related fluorophenyl and carboxylic acid derivatives.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6][7] Avoid contact with skin and eyes.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] It is stable under recommended storage conditions.[6]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[6][7]
Q3: My experiment requires dissolving the compound. How do I determine its solubility and prepare a stock solution?
A3: Solubility is a critical parameter that must be determined empirically. The hydrochloride salt form of a similar compound, 4-amino-3-(4-fluorophenyl)butyric acid, is known to have improved aqueous solubility, a common strategy for amine-containing compounds.[10] For the free acid, organic solvents are the recommended starting point.
Step-by-Step Solubility Testing Protocol:
-
Aliquot: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is clear, the compound is soluble at that concentration.
-
Insolubility: If particulates remain, add another measured volume of solvent to dilute the concentration and repeat the dissolution steps until a clear solution is achieved. The lowest concentration at which the compound fully dissolves is its approximate solubility limit.
Stock Solution Preparation:
For most in vitro assays, a high-concentration stock solution is prepared in 100% DMSO (e.g., 10-50 mM). This allows for minimal final solvent concentration in the culture medium, which should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A similar compound, 4-fluoro Phenibut hydrochloride, shows good solubility in DMSO (20 mg/ml).[11]
Part 2: Troubleshooting Guide - In Vitro Dosage & Concentration
This section provides a systematic approach to optimizing the working concentration of this compound in cell-based assays.
Workflow for In Vitro Dose-Response Experimentation
The following diagram outlines a standard workflow for determining the optimal concentration range for a novel compound in a cell-based assay.
Caption: Workflow for a typical in vitro dose-response experiment.
Q4: I'm starting my first cell-based experiment. What is a logical concentration range to test?
A4: When working with a novel compound with unknown biological activity, it is crucial to screen a wide range of concentrations to identify the therapeutic or effective window.
-
Recommended Range: A logarithmic or semi-logarithmic dilution series is most efficient. A common starting range spans several orders of magnitude, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Rationale: This broad range is likely to capture key dose-response transitions, including the minimum effective concentration and the onset of cytotoxicity, without using an excessive number of test wells. Optimization of cell culture media and conditions is key to reliable results.[12]
Q5: My compound is precipitating when I add it to the cell culture medium. What can I do?
A5: Compound precipitation is a common issue that invalidates experimental results by reducing the effective concentration.
| Possible Cause | Troubleshooting & Optimization Strategy |
| High Final Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low, ideally ≤0.1% and not exceeding 0.5%. High solvent concentrations can decrease the aqueous solubility of the compound. |
| Poor Aqueous Solubility | The compound may have inherently low solubility in aqueous buffer/media. Try pre-diluting the stock solution in a small volume of media before adding it to the final well. Vigorous mixing during addition can also help. |
| Interaction with Media Components | Serum proteins or other components in the media can sometimes bind to the compound and cause it to precipitate. Test the compound's solubility directly in the complete culture medium (with and without serum) in a cell-free experiment. |
| pH Incompatibility | The pH of the culture medium (typically ~7.4) may affect the charge and solubility of the carboxylic acid. Ensure the medium is properly buffered with HEPES or bicarbonate. |
Q6: My dose-response results are inconsistent between experiments. What are the likely sources of variability?
A6: Reproducibility is paramount. Inconsistent results often stem from subtle variations in protocol execution.
-
Compound Stability: Ensure the compound is stable in the solvent and at the storage temperature. Repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot the stock solution into single-use volumes.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Pipetting Accuracy: Inaccurate serial dilutions are a major source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Vehicle Control Consistency: The vehicle control (e.g., 0.1% DMSO) must be included in every plate and should show consistent, healthy cell growth. Any variability in the control invalidates the experiment.
Part 3: Analytical Quantification & Purification
Accurate quantification and high purity are prerequisites for reliable data. This section covers common issues related to analyzing and purifying this compound.
Q7: What is the best method to quantify the concentration of this compound in solution?
A7: The choice of analytical method depends on the required sensitivity and the complexity of the sample matrix. For most applications, RP-HPLC with UV detection is the most robust and accessible method.[5]
Comparison of Analytical Methods for Carboxylic Acid Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.997 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | Lower, but requires derivatization | Highest sensitivity (~µg/g) |
| Accuracy (% Recovery) | 92-105% | 99-100% | 94-107% |
| Precision (%RSD) | < 2% | < 5% | < 7% |
| Specificity | Good; can be affected by co-eluting impurities | Excellent; provides mass spectral data | Excellent; high selectivity with MRM mode |
| Key Consideration | Robust, widely available, ideal for purity and concentration checks. | Requires derivatization to increase volatility. | Best for complex biological matrices (e.g., plasma, tissue). |
| Data synthesized from comparative guides for structurally similar compounds.[13] |
Q8: My compound streaks badly on my silica TLC plate during reaction monitoring. How can I get a clean spot?
A8: Streaking or tailing of carboxylic acids on silica gel is a classic problem caused by the strong interaction between the acidic proton of the compound and the slightly acidic silica gel surface.[14]
-
Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (mobile phase).[14] This will result in a much sharper, more defined spot, allowing for accurate Rf calculation and assessment of reaction completion.
Workflow for Acid-Base Extraction Purification
This diagram illustrates the standard liquid-liquid extraction technique used to purify carboxylic acids from neutral organic impurities.
Sources
- 1. quora.com [quora.com]
- 2. Test for Carboxyl Group - Explanation, Mechanism and FAQs [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. canbipharm.com [canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Small Molecules
A Case Study Approach with 4-(2-Fluorophenyl)butanoic acid
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel or poorly characterized small molecule compounds. Off-target effects, the unintended interactions of a compound with biomolecules other than its intended target, represent a significant challenge in drug discovery and chemical biology, potentially leading to misleading experimental results, toxicity, or clinical side effects.[1][2]
This document uses the hypothetical compound This compound as a case study to illustrate the principles and methodologies for identifying, characterizing, and mitigating off-target effects. Initial database searches for "this compound" do not reveal a well-defined biological target. This scenario is common in early-stage research where a compound may exhibit an interesting phenotype, but its precise mechanism of action is unknown. This guide will provide a systematic approach to de-risk such compounds and build confidence in their biological activity.
Part 1: Troubleshooting Guide - Unexpected Phenotypes and Lack of Specificity
This section addresses common issues encountered when a novel compound like this compound produces unexpected or inconsistent results.
Issue 1: Observed Phenotype is Inconsistent Across Different Cell Lines or Models.
-
Potential Cause: The compound's activity may be dependent on an off-target that is differentially expressed across your models. The primary target may not be present in all systems, or its role may be context-dependent.
-
Troubleshooting & Resolution Workflow:
-
Confirm Compound Integrity and Purity: Before proceeding with complex biological experiments, verify the identity and purity of your this compound stock using methods like LC-MS and NMR. Impurities can be a source of confounding biological activity.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve in multiple cell lines. Atypical curve shapes (e.g., biphasic) can suggest multiple targets with different affinities.
-
Target Agnostic Approaches:
-
Proteome-wide Analysis: Employ techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) to identify which proteins are stabilized by your compound in an unbiased manner.[3][4] This can reveal both on- and off-targets.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to compare the cellular fingerprint of your compound to a library of compounds with known mechanisms of action. This can provide initial hypotheses about the affected pathways.[2]
-
-
Issue 2: The Biological Effect Does Not Correlate with the Hypothesized Target's Function.
-
Potential Cause: Your initial hypothesis about the target of this compound may be incorrect. The observed phenotype could be due to a potent off-target effect. For instance, many compounds are discovered to have unexpected activity against kinases.[5]
-
Troubleshooting & Resolution Workflow:
-
Broad-Spectrum Profiling:
-
Kinome Profiling: Screen your compound against a large panel of kinases. Several commercial services offer comprehensive kinome profiling, which can quickly identify unintended kinase inhibition.[6][7][8][9] This is a critical step as kinases are frequent off-targets of small molecules.[5]
-
Safety Pharmacology Panels: Test your compound against a panel of common off-targets, such as GPCRs, ion channels, and transporters, to identify potential liabilities early in the discovery process.
-
-
Target Validation with Orthogonal Methods:
-
CRISPR-Cas9 Knockout/Knockdown: If you have a hypothesized target, use CRISPR-Cas9 to knock out or knock down the gene encoding this target.[10][11][12] If your compound's effect persists in the absence of the target protein, it is likely acting through an off-target mechanism.[13]
-
Structurally Dissimilar Analogs: Synthesize or obtain analogs of this compound with different chemical scaffolds but designed to inhibit the same hypothesized target. If these analogs do not reproduce the phenotype, your compound's effect is likely off-target.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to confirm my compound is binding to its intended target in cells?
A: Direct demonstration of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] It relies on the principle that a protein's thermal stability changes upon ligand binding.[3][16] By heating cell lysates or intact cells treated with your compound and measuring the amount of soluble target protein at different temperatures, you can determine if your compound is engaging the target.[4]
Q2: My compound is a kinase inhibitor. How can I ensure its selectivity?
A: Kinase inhibitors are notoriously promiscuous. A multi-pronged approach is necessary:
-
Biochemical Profiling: Screen your inhibitor against a comprehensive panel of kinases (kinome) at one or more ATP concentrations.[7][9] This provides an initial selectivity profile.
-
Cellular Target Engagement: Use CETSA or a similar method to confirm that your compound engages the intended kinase in cells at concentrations relevant to your biological assays.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to observe global changes in cell signaling.[17] If your inhibitor is selective, you should primarily see changes in the phosphorylation of substrates downstream of your target kinase. Widespread changes suggest off-target kinase inhibition.
Q3: How can I use CRISPR-Cas9 to validate that my compound's effect is on-target?
A: CRISPR-Cas9 is an invaluable tool for target validation.[10][13][] The workflow involves creating a cell line where the gene for your hypothesized target is knocked out.[11] You then treat both the wild-type and knockout cells with your compound. If the compound elicits the same phenotypic response in both cell lines, the effect is independent of your hypothesized target and therefore an off-target effect. Conversely, if the knockout cells are resistant to the compound, this provides strong evidence for on-target activity.[12]
Q4: I've identified several off-targets. What are my options to mitigate these effects?
A: Mitigating off-target effects often involves medicinal chemistry and experimental design adjustments:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of this compound to identify which chemical features are responsible for the off-target activity. The goal is to design new molecules that retain on-target potency while reducing or eliminating off-target interactions.[2]
-
Lowering Compound Concentration: Use the lowest effective concentration of your compound in your experiments to minimize the engagement of lower-affinity off-targets.
-
Use of a "Clean" Negative Control: If you have identified an analog of your compound that is structurally similar but inactive against your primary target and retains the off-target effects, it can be used as a negative control to subtract the off-target phenotype from your experimental results.
Q5: Are there computational tools to predict potential off-targets?
A: Yes, in silico methods can help predict potential off-targets. These tools often use ligand-based approaches (comparing your molecule to known ligands of various targets) or structure-based approaches (docking your molecule into the binding sites of known off-targets).[19] While these predictions require experimental validation, they can guide your off-target screening strategy and help prioritize which assays to run.[20]
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a basic Western blot-based CETSA to verify the interaction between this compound and a putative target protein.
Workflow:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at a desired concentration (e.g., 10x the EC50 from a functional assay) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the abundance of the target protein by Western blotting.
Data Interpretation:
Plot the band intensity for your target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
| Treatment | Temperature (°C) | Soluble Target Protein (Relative Band Intensity) |
| Vehicle | 40 | 1.0 |
| Vehicle | 50 | 0.8 |
| Vehicle | 55 | 0.5 (Tm) |
| Vehicle | 60 | 0.2 |
| This compound | 40 | 1.0 |
| This compound | 50 | 0.9 |
| This compound | 55 | 0.8 |
| This compound | 60 | 0.5 (Tm) |
Table 1: Example CETSA Data. The melting temperature (Tm) of the target protein increases in the presence of the compound, indicating stabilization and binding.
Protocol 2: CRISPR-Cas9-Mediated Target Knockout for Phenotypic Validation
This protocol provides a high-level overview of using CRISPR-Cas9 to validate the on-target effect of this compound.
Workflow:
-
gRNA Design: Design and synthesize at least two different guide RNAs (gRNAs) targeting early exons of the gene for your putative target to maximize the probability of a functional knockout.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into your cell line of choice using a suitable method (e.g., lentiviral transduction, electroporation of ribonucleoprotein complexes).
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Screen the clones to confirm the absence of the target protein by Western blotting and verify the gene edit by sequencing.
-
Phenotypic Assay: Treat the validated knockout clones and wild-type parental cells with a dose range of this compound.
-
Data Analysis: Compare the phenotypic response (e.g., cell viability, reporter gene expression) between the wild-type and knockout cells. A loss of response in the knockout cells confirms the phenotype is on-target.
Part 4: Visualizing Workflows and Concepts
Caption: Logic diagram for on- versus off-target effect validation using CRISPR.
References
-
Platt, R.J., et al. (2014). CRISPR-Cas9 knockin mice for genome editing and cancer modeling. Cell, 159(2), 440-455. Available at: [Link]
-
Molina, D.M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]
-
Taylor & Francis Online. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Available at: [Link]
-
Horizon Discovery. CRISPR-Cas9 screening for target identification. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
-
SciLifeLab Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available at: [Link]
-
Charles River Laboratories. CRISPR Cas9 Gene Editing. Available at: [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Available at: [Link]
-
Frontiers in Chemistry. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. assayquant.com [assayquant.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. criver.com [criver.com]
- 13. selectscience.net [selectscience.net]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 4-(2-Fluorophenyl)butanoic Acid: A Comparative Guide
This guide provides a comprehensive framework for the validation of the biological activity of 4-(2-Fluorophenyl)butanoic acid. Given the limited publicly available data on this specific molecule, we will explore its potential activities based on the established functions of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
The structural similarity of this compound to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor, suggests a potential role in epigenetic regulation.[1] Furthermore, as a fatty acid derivative, its influence on cellular metabolism, particularly fatty acid oxidation (FAO), warrants investigation.[2][3] This guide will therefore focus on validating two primary hypothetical activities: HDAC inhibition and modulation of fatty acid oxidation.
We will present detailed experimental protocols to test these hypotheses, outline methods for objective comparison with established modulators, and provide a foundation for interpreting the resulting data.
Part 1: Investigating Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[4] Aberrant HDAC activity is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[4] We hypothesize that this compound may exhibit inhibitory activity against Class I and/or Class II HDACs.
Comparative Compound:
-
4-Phenylbutyric Acid (4-PBA): A well-characterized HDAC inhibitor.[1]
Experimental Workflow: In Vitro HDAC Inhibition Assay
This workflow outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against HDACs.
Caption: Workflow for determining the HDAC inhibitory activity of test compounds.
Detailed Protocol: Cell-Based HDAC-Glo™ I/II Assay
This protocol is adapted from established methods for assessing HDAC activity in a high-throughput format.[5][6][7]
Materials:
-
Human colon cancer cell line (HCT116)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
4-Phenylbutyric Acid (4-PBA)
-
HDAC-Glo™ I/II Assay Kit (Promega)
-
White, solid-bottom 1536-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 1536-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound and 4-PBA in a suitable solvent (e.g., DMSO) and then dilute in culture medium. Final concentrations should range from 0.01 µM to 100 µM.
-
Add 50 nL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 18 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Add 5 µL of the reagent to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to HDAC activity.
-
Normalize the data to the vehicle control (100% activity) and a potent, broad-spectrum HDAC inhibitor like Vorinostat (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[4]
Expected Data Summary
| Compound | IC50 (µM) for HDAC I/II |
| This compound | To be determined |
| 4-Phenylbutyric Acid (4-PBA) | Literature value ~500 µM |
| Vorinostat (Positive Control) | Literature value ~0.05 µM |
Part 2: Assessing Modulation of Fatty Acid Oxidation (FAO)
Fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[2] Dysregulation of FAO is associated with various metabolic diseases. We will investigate whether this compound can inhibit or enhance this pathway.
Comparative Compound:
-
Etomoxir: A known inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in FAO.[8]
Experimental Workflow: Cellular Fatty Acid Oxidation Assay
This workflow measures the impact of the test compound on the rate of oxygen consumption driven by the oxidation of fatty acids.
Caption: Workflow for assessing the effect of test compounds on fatty acid oxidation.
Detailed Protocol: Extracellular Oxygen Consumption Assay
This protocol utilizes an extracellular flux analyzer to measure real-time cellular respiration.[8][9]
Materials:
-
L6 rat myotube cell line
-
DMEM with high glucose
-
Horse Serum
-
Custom FAO assay medium (DMEM without glucose, sodium bicarbonate, supplemented with L-carnitine)
-
This compound
-
Etomoxir
-
Oleate-BSA conjugate (FAO substrate)
-
Extracellular flux analyzer (e.g., Seahorse XF) and corresponding cell culture microplates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed L6 myoblasts in a Seahorse XF96 cell culture microplate at an appropriate density.
-
Differentiate myoblasts into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 5-7 days.
-
-
Glucose Deprivation:
-
The day before the assay, replace the culture medium with FAO assay medium.
-
Incubate overnight to increase the cells' reliance on fatty acid oxidation.[9]
-
-
Assay Execution:
-
Wash the cells with FAO assay medium.
-
Add fresh FAO assay medium containing the desired concentrations of this compound, Etomoxir, or vehicle control.
-
Load the injection ports of the sensor cartridge with the oleate-BSA substrate.
-
Place the plate in the extracellular flux analyzer and initiate the assay protocol.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the oleate-BSA substrate and continue to measure OCR to determine the FAO-driven respiration.
-
Data Analysis:
-
Calculate the basal OCR and the OCR after the addition of the fatty acid substrate.
-
The difference in OCR represents the rate of fatty acid oxidation.
-
Compare the FAO rate in cells treated with this compound to the vehicle control and the Etomoxir-treated cells.
Expected Data Summary
| Treatment | Basal OCR (pmol/min) | FAO-driven OCR (pmol/min) | % Inhibition of FAO |
| Vehicle Control | To be determined | To be determined | 0% |
| This compound | To be determined | To be determined | To be determined |
| Etomoxir (Positive Control) | To be determined | To be determined | >80% |
Conclusion
This guide provides a robust, scientifically grounded framework for the initial biological validation of this compound. By systematically investigating its potential as an HDAC inhibitor and a modulator of fatty acid oxidation, researchers can generate the foundational data necessary to elucidate its mechanism of action and potential therapeutic applications. The comparative approach, utilizing well-characterized reference compounds, ensures that the experimental outcomes are interpretable within the context of established pharmacology.
References
-
CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. Available at: [Link]
-
Cerna, D. et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-13. Available at: [Link]
-
Helt, C. E. et al. (2013). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 8(9), 2057-2064. Available at: [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Available at: [Link]
-
Nadanaciva, S. et al. (2014). Assessment of fatty acid beta oxidation in cells and isolated mitochondria. Current Protocols in Toxicology, 60, 25.3.1-25.3.19. Available at: [Link]
-
Jamborova, E. et al. (2017). In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. Medical Science Monitor Basic Research, 23, 116-125. Available at: [Link]
-
Mayo Clinic Laboratories. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Available at: [Link]
-
Wikipedia. 4-Fluorophenibut. Available at: [Link]
-
Creative Bioarray. Fatty Acid Oxidation Assay. Available at: [Link]
-
PubChem. 4-Phenylbutyric Acid. Available at: [Link]
-
Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]
-
Shah, S. A. A. et al. (2008). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2417. Available at: [Link]
-
PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. Available at: [Link]
-
PubChem. 4-Fluorophenibut. Available at: [Link]
-
Crites, G. J. et al. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179-192. Available at: [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Al-Tel, T. H. (2008). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 13(6), 1319-1331. Available at: [Link]
-
Seixas, W. N. et al. (2017). 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes. Life Sciences, 179, 9-15. Available at: [Link]
-
Ino, Y. et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 41(1), 163-169. Available at: [Link]
-
Bolatchiev, A. et al. (2022). Andrographolide and 4-Phenylbutyric Acid Administration Increase the Expression of Antimicrobial Peptides Beta-Defensin-1 and Cathelicidin and Reduce Mortality in Murine Sepsis. Antibiotics, 11(11), 1509. Available at: [Link]
-
Kairytė, V. et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4084. Available at: [Link]
-
Gerova, M. et al. (2001). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Archiv der Pharmazie, 334(10), 319-322. Available at: [Link]
-
Kairytė, V. et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4084. Available at: [Link]
-
European Patent Office. SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Available at: [Link]
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. content.abcam.com [content.abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to the Reproducible Synthesis of 4-(2-Fluorophenyl)butanoic Acid
An In-depth Comparison of Synthetic Methodologies for a Key Pharmaceutical Intermediate
As a Senior Application Scientist, this guide provides a comprehensive analysis of the synthetic routes to 4-(2-Fluorophenyl)butanoic acid, a crucial building block in the development of various pharmaceutical agents. This document moves beyond a simple recitation of protocols to offer a critical evaluation of common synthetic strategies, focusing on reproducibility, scalability, and the inherent challenges posed by the ortho-fluoro substituent. The insights provided are grounded in established chemical principles and supported by available experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
This compound and its derivatives are prevalent motifs in medicinal chemistry, contributing to the pharmacological profile of a range of therapeutic agents. The presence of the fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, reliable and reproducible access to this key intermediate is of paramount importance for drug discovery and development programs. This guide will dissect and compare three primary synthetic pathways to this valuable compound.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several established organic transformations. This guide will focus on three prominent methods:
-
Friedel-Crafts Acylation followed by Reduction: A classic and versatile approach for the formation of aryl ketones, which can then be reduced to the desired alkyl chain.
-
Grignard Reaction: A powerful carbon-carbon bond-forming reaction utilizing an organomagnesium reagent.
-
Catalytic Hydrogenation: A method involving the reduction of an unsaturated precursor, such as a cinnamic acid derivative.
The following sections will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each route, providing a framework for selecting the most appropriate method based on laboratory capabilities, scale, and desired purity.
Method 1: Friedel-Crafts Acylation and Subsequent Reduction
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring.[1] In the context of this compound synthesis, this typically involves the reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, followed by reduction of the resulting ketoacid.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the succinic anhydride, generating a highly electrophilic acylium ion.[2] This electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, meaning substitution is favored at the positions ortho and para to the fluorine. However, the ortho position is sterically hindered, and the fluorine atom is also deactivating, which can make the reaction more challenging compared to non-fluorinated analogues.[3] The major product of the acylation is expected to be 4-(4-fluorophenyl)-4-oxobutanoic acid, with the desired 4-(2-fluorophenyl)-4-oxobutanoic acid being a minor product. This presents a significant challenge in terms of regioselectivity and subsequent purification.
A subsequent reduction step is required to convert the ketone functionality to a methylene group. Common reduction methods include the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions.[1] Catalytic hydrogenation over a palladium catalyst is also a viable and often milder alternative.
Caption: Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by reduction to yield the target compound.
Experimental Protocol (General)
Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add succinic anhydride portion-wise at a controlled temperature (typically 0-5 °C).
-
After the formation of the acylium ion complex, add fluorobenzene dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of regioisomers and will require purification, typically by column chromatography or fractional crystallization.
Step 2: Reduction of 4-(2-Fluorophenyl)-4-oxobutanoic Acid
-
Dissolve the purified 4-(2-fluorophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[4][5]
Reproducibility and Challenges
-
Regioselectivity: The primary challenge of this route is controlling the regioselectivity of the Friedel-Crafts acylation. The formation of the para-isomer as the major product necessitates a difficult separation, leading to lower yields of the desired ortho-isomer.
-
Reaction Conditions: The reaction is highly sensitive to moisture, and the use of stoichiometric amounts of a corrosive Lewis acid like AlCl₃ can be problematic, especially on a larger scale.
-
Reproducibility: Due to the challenges in controlling regioselectivity and the sensitivity of the reaction to conditions, reproducibility can be an issue. Minor variations in temperature, reaction time, or reagent quality can significantly impact the product distribution and yield.
| Parameter | Friedel-Crafts Acylation & Reduction |
| Starting Materials | Fluorobenzene, Succinic Anhydride |
| Key Transformations | Electrophilic Aromatic Substitution, Ketone Reduction |
| Reported Yields (Analogues) | Moderate to good for the acylation step (often for the para-isomer), high for the reduction step. Overall yield for the ortho-isomer is often low due to poor regioselectivity.[6] |
| Reproducibility | Moderate; sensitive to reaction conditions and reagent purity. |
| Scalability | Challenging due to the use of stoichiometric Lewis acids and potential for exothermic reactions. |
| Advantages | Utilizes readily available starting materials. The reduction step is generally high-yielding and clean. |
| Disadvantages | Poor regioselectivity leading to difficult purification. Use of hazardous and moisture-sensitive reagents. |
Method 2: Grignard Reaction
The Grignard reaction offers a more direct approach to constructing the carbon skeleton of this compound.[7] This method typically involves the reaction of a Grignard reagent derived from a 2-fluorobenzyl halide with a suitable three-carbon electrophile, or the reaction of a 2-fluorophenyl Grignard reagent with a four-carbon electrophile containing a latent carboxylic acid functionality. A common strategy involves the carboxylation of a Grignard reagent, which can be formed from the corresponding halide.[7]
Mechanistic Considerations
The formation of the Grignard reagent, 2-fluorobenzylmagnesium halide, is the critical first step. This is achieved by reacting a 2-fluorobenzyl halide (bromide or chloride) with magnesium metal in an anhydrous ether solvent. The subsequent reaction with carbon dioxide (dry ice) followed by an acidic workup yields the carboxylic acid.[7] An alternative is the reaction of the Grignard reagent with gamma-butyrolactone, which upon ring-opening and subsequent workup can also lead to the desired product, though this often results in the formation of a diol after reaction with a second equivalent of the Grignard reagent.[8]
Caption: Synthesis of this compound via a Grignard reaction with carbon dioxide.
Experimental Protocol (General)
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 2-fluorobenzyl bromide in anhydrous diethyl ether or tetrahydrofuran dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine or gentle heating.
-
Maintain the reaction at a gentle reflux until all the magnesium has been consumed.
-
Cool the Grignard solution in an ice bath and pour it slowly over crushed dry ice.
-
Allow the mixture to warm to room temperature, and then quench with a dilute acid (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reproducibility and Challenges
-
Grignard Formation: The initiation of the Grignard reaction can sometimes be difficult and is highly sensitive to the purity of the magnesium and the absence of moisture. Reproducibility can be a challenge if these factors are not strictly controlled.
-
Side Reactions: Wurtz coupling, where two alkyl halide molecules couple, is a common side reaction that can reduce the yield of the Grignard reagent.
-
Carboxylation: The carboxylation step can be inefficient if not performed carefully, as the Grignard reagent can also react with atmospheric moisture and carbon dioxide.
| Parameter | Grignard Reaction |
| Starting Materials | 2-Fluorobenzyl Halide, Magnesium, Carbon Dioxide |
| Key Transformations | Organometallic Reagent Formation, Carboxylation |
| Reported Yields (Analogues) | Moderate to good, but can be variable depending on the success of the Grignard formation. |
| Reproducibility | Can be challenging due to the sensitivity of Grignard reagent formation to reaction conditions. |
| Scalability | Feasible, but requires careful control of anhydrous conditions and temperature. |
| Advantages | Direct C-C bond formation, potentially fewer steps than the Friedel-Crafts route. |
| Disadvantages | Highly sensitive to moisture and air. Initiation of the Grignard reaction can be difficult. |
Method 3: Catalytic Hydrogenation of an Unsaturated Precursor
Catalytic hydrogenation is a powerful and often clean method for the reduction of double bonds.[9] In the synthesis of this compound, this would typically involve the hydrogenation of a precursor such as 4-(2-fluorophenyl)but-3-enoic acid or 4-(2-fluorophenyl)-4-oxobutanoic acid (as described in Method 1). The synthesis of the unsaturated precursor can be achieved through various condensation reactions.
Mechanistic Considerations
The catalytic hydrogenation of a carbon-carbon double bond typically occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the metal surface and then transferred to the double bond of the substrate in a stepwise manner. The reaction is generally highly efficient and selective for the reduction of the double bond, leaving other functional groups such as carboxylic acids and aromatic rings intact under mild conditions.
Caption: Synthesis of this compound via catalytic hydrogenation of an unsaturated precursor.
Experimental Protocol (General)
-
Dissolve the unsaturated precursor, 4-(2-fluorophenyl)but-3-enoic acid, in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a catalytic amount of 5% or 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or by observing the consumption of hydrogen.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Reproducibility and Challenges
-
Catalyst Activity: The activity of the palladium catalyst can vary between batches and can be poisoned by impurities in the substrate or solvent. This can affect the reaction rate and reproducibility.
-
Precursor Synthesis: The overall efficiency of this route is highly dependent on the synthesis of the unsaturated precursor.
-
Reproducibility: Catalytic hydrogenation is generally a highly reproducible and reliable reaction, provided that the catalyst is of good quality and the substrate is pure.
| Parameter | Catalytic Hydrogenation |
| Starting Materials | Unsaturated precursor (e.g., 4-(2-fluorophenyl)but-3-enoic acid) |
| Key Transformations | Catalytic reduction of a C=C double bond |
| Reported Yields | Typically high to quantitative. |
| Reproducibility | Generally high, but can be affected by catalyst quality. |
| Scalability | Readily scalable with appropriate hydrogenation equipment. |
| Advantages | Clean reaction with high yields. Mild reaction conditions. |
| Disadvantages | Requires the synthesis of an unsaturated precursor. The catalyst can be expensive. |
Characterization of this compound
Independent of the synthetic route chosen, proper characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (a complex multiplet due to fluorine coupling), and the aliphatic protons of the butanoic acid chain (typically three multiplets).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion and Recommendations
The choice of synthetic route for this compound depends on several factors, including the desired scale, available equipment, and tolerance for challenging purifications.
-
For small-scale laboratory synthesis where obtaining the product is the primary goal and purification by chromatography is acceptable, the Friedel-Crafts acylation followed by reduction can be a viable, albeit low-yielding for the desired isomer, option.
-
The Grignard reaction offers a more direct route but requires stringent control over reaction conditions. It is a good option for researchers experienced with organometallic chemistry.
-
For larger-scale synthesis where reproducibility, high yield, and ease of purification are critical, the catalytic hydrogenation of an unsaturated precursor is likely the most robust and reliable method, provided an efficient synthesis of the precursor can be established.
Ultimately, the optimal synthetic strategy will be a balance of these considerations. It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific needs before embarking on the synthesis of this important pharmaceutical intermediate.
References
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Method for acylating fluorobenzene.
- Friedel–Crafts Acyl
- Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. You do not have to consider stereochemistry. Include H atoms at chiral centers only. Homework.Study.com.
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. PMC - NIH.
- Friedel-Crafts Acyl
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.
- 4-Fluorophenibut. PubChem.
- Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
- SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- Purification: How To. Department of Chemistry : University of Rochester.
- How To: Purify by Crystallization. Department of Chemistry : University of Rochester.
- WO 2013/134298 A1. Common Organic Chemistry.
- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel c
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI.
- (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid. Sigma-Aldrich.
- US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. NIH.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
- palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture. Digital Commons @ BAU.
- (PDF) Catalytic reduction of 4- nitrophenol using Actinodaphne madraspatna Bedd leaves mediated palladium nanoparticles.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
- Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry.
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI.
- Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor. MDPI.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ekwan.github.io [ekwan.github.io]
Comparative analysis of 4-(2-Fluorophenyl)butanoic acid and 4-Fluorophenibut
An In-Depth Comparative Analysis for Drug Development Professionals: 4-Fluorophenibut vs. 4-(2-Fluorophenyl)butanoic Acid
Executive Summary
This guide provides a detailed comparative analysis of two structurally related but pharmacologically distinct molecules: 4-Fluorophenibut and this compound. While both compounds share a fluorophenylbutanoic acid scaffold, a critical structural divergence—the presence of a γ-amino group in 4-Fluorophenibut—dictates their entirely different biological profiles. 4-Fluorophenibut is a potent neuroactive compound acting as a selective agonist for the γ-aminobutyric acid type B (GABAB) receptor and a ligand for the α2-δ subunit of voltage-gated calcium channels. In contrast, this compound, lacking the key amino functional group, is not expected to exhibit GABAergic activity. This analysis elucidates these differences through a review of their chemical properties, known and predicted pharmacological targets, and provides detailed experimental protocols to empirically validate these distinctions. This document serves as a technical resource for researchers in neuroscience and drug development, emphasizing the principles of structure-activity relationships (SAR) in medicinal chemistry.
Introduction: The Critical Role of Structure in GABAergic Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), and its modulation is a cornerstone of treatment for anxiety, epilepsy, and sleep disorders. Phenibut (β-phenyl-GABA), a neuropsychotropic drug developed in the 1960s, is a classic example of a GABA analogue designed to cross the blood-brain barrier more effectively than GABA itself.[1][2] Its derivatives, such as 4-Fluorophenibut (F-Phenibut), were synthesized to refine its pharmacological profile.[3]
This guide examines 4-Fluorophenibut alongside a structural isomer, this compound. This comparison is not of two similar agents, but rather a case study in how subtle changes in chemical structure can lead to a complete divergence in biological function. 4-Fluorophenibut retains the γ-amino group essential for GABA receptor interaction, whereas this compound does not. Understanding the consequences of this single functional group difference is fundamental for any researcher engaged in the design and characterization of CNS-active compounds.
Structural and Physicochemical Properties
The primary distinction between the two molecules is the presence of a primary amine on the γ-carbon (relative to the carboxyl group) of 4-Fluorophenibut, classifying it as a GABA analogue. This compound is a simple aryalkanoic acid. A secondary difference is the position of the fluorine atom on the phenyl ring: the para (4) position for 4-Fluorophenibut and the ortho (2) position for this compound.
Table 1: Physicochemical Property Comparison
| Property | 4-Fluorophenibut | This compound | Reference(s) |
| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | This compound | [4] |
| CAS Number | 52237-19-1 | 4043-46-7 | [4] |
| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₁FO₂ | [4] |
| Molecular Weight | 197.21 g/mol | 182.19 g/mol | [4] |
| Topological Polar Surface Area | 63.3 Ų | 37.3 Ų | [5] |
| Predicted LogP (XLogP3) | -1.5 | 2.1 | [4] |
The most telling difference is in the predicted LogP values. The zwitterionic nature of 4-Fluorophenibut at physiological pH, due to its amino and carboxyl groups, renders it significantly more hydrophilic than this compound. This has profound implications for solubility, membrane permeability, and interaction with biological targets.
Comparative Pharmacological Profiles
The presence of the γ-amino group in 4-Fluorophenibut is the sole determinant of its neuroactivity, allowing it to mimic the endogenous neurotransmitter GABA.
Mechanism of Action: 4-Fluorophenibut
4-Fluorophenibut's effects are primarily mediated by two distinct molecular targets:
-
GABAB Receptor Agonism : It is a potent and selective agonist at the GABAB receptor, with an IC₅₀ of 1.70 μM.[3] GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase and modulate ion channel activity. Specifically, they activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit high-voltage-activated Ca²⁺ channels.[6][7] This leads to membrane hyperpolarization and reduced neurotransmitter release, producing a net inhibitory effect on the neuron.[8] Its potency at this receptor is significantly higher than its parent compound, phenibut.[6][8]
-
α2-δ Subunit of Voltage-Gated Calcium Channels (VDCCs) : Like its structural relatives gabapentin and pregabalin, phenibut also binds to the α2-δ subunit of VDCCs.[9][10][11] While direct binding data for 4-Fluorophenibut is less established, its structural similarity to R-phenibut, which binds to this subunit, suggests it shares this secondary mechanism.[10] This interaction is thought to contribute to its anxiolytic and analgesic effects by reducing the release of excitatory neurotransmitters.[11][12]
Protocol 1: Competitive Radioligand Binding Assay for GABAB Receptors
Causality: This experiment directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. It is the gold standard for determining binding affinity (Kᵢ) and the first step in validating a compound's interaction with a target.
Methodology:
-
Membrane Preparation: Homogenize rat whole brain tissue (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash step twice. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound (4-Fluorophenibut or this compound, 10-point serial dilution from 1 mM to 100 pM).
-
50 µL of [³H]CGP54626 (a high-affinity GABAB antagonist) at a final concentration of 2 nM.
-
100 µL of the membrane preparation.
-
For non-specific binding (NSB), use 10 µM of unlabeled baclofen.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent inhibition versus the log concentration of the test compound and fit to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity.
Expected Outcome: 4-Fluorophenibut will show concentration-dependent displacement of [³H]CGP54626 with a Kᵢ in the low micromolar range. This compound will show no significant displacement up to the highest concentration tested (1 mM).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality: While binding assays confirm interaction, they do not reveal functional consequence (i.e., agonism vs. antagonism). Whole-cell patch-clamp directly measures the physiological response of a neuron to compound application, providing functional validation and potency (EC₅₀) data.
Methodology:
-
Cell Preparation: Use acute brain slices containing cerebellar Purkinje cells or cultured hippocampal neurons.
-
Recording Setup: Obtain whole-cell voltage-clamp recordings from a target neuron. The internal pipette solution should contain GTP (e.g., 0.3 mM) to support G-protein signaling. Hold the neuron at a membrane potential of -60 mV.
-
Compound Application: After establishing a stable baseline current, perfuse the slice with increasing concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Data Acquisition: Record the change in holding current. Activation of GABAB receptors will open GIRK channels, resulting in an outward K⁺ current at this holding potential.
-
Validation: After observing a response, apply a selective GABAB antagonist (e.g., CGP55845) to confirm that the observed current is specifically mediated by the GABAB receptor.
-
Data Analysis: Measure the peak amplitude of the outward current at each concentration. Normalize the responses to the maximal response and plot a concentration-response curve. Fit the curve with a sigmoidal dose-response equation to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).
Expected Outcome: 4-Fluorophenibut will induce a robust, concentration-dependent outward current that is reversible upon washout and blocked by a GABAB antagonist. [6]this compound will elicit no change in the holding current.
Conclusion and Future Directions
The comparative analysis of 4-Fluorophenibut and this compound serves as a powerful illustration of the structure-activity relationship principle. The presence of a single γ-amino functional group transforms an otherwise inactive aryalkanoic acid into a potent, dual-target neuroactive agent.
-
4-Fluorophenibut is a valuable research tool for probing the GABAB system, offering higher potency than its parent compound, phenibut. [8][13]Its dual action at GABAB receptors and VDCCs makes it a complex but interesting pharmacological agent.
-
This compound is, for the purposes of GABAergic research, best utilized as a negative control. Its lack of activity at GABAergic targets underscores the precise structural requirements for ligand recognition.
Future research on this compound, should it be pursued, would require broad, unbiased screening against a wide range of biological targets to determine if it possesses any pharmacological activity in other domains, such as metabolism or inflammation. For researchers in neuroscience, however, the lesson is clear: molecular architecture is paramount, and even seemingly minor modifications can be the difference between a potent modulator and an inactive chemical.
References
-
Bowery NG, Hill DR, Hudson AL. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Br. J. Pharmacol., 78(1): 191–206.
-
Chemia. (n.d.). 4-Fluorophenibut HCl: A Versatile Tool in Neuroscience Research and Drug Discovery. Chemia.
-
PsychonautWiki. (2023). F-Phenibut. PsychonautWiki.
-
Grokipedia. (n.d.). 4-Fluorophenibut. Grokipedia.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Rev., 7(4): 471-81.
-
Owen, D. R., & Wood, D. M. (2018). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. Case Reports in Psychiatry, 2018, 9864285.
-
ResearchGate. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate.
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look. innovapharmchem.com.
-
Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
-
Reddit. (2022). Please do not experiment or research with 4F-Phenibut (Fluoro-phenibut). Reddit.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. PubChem.
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate.
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 1-6.
-
ResearchGate. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate.
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
-
Echemi. (n.d.). 4-amino-3-(4-fluorophenyl)butanoic acid. Echemi.
-
Absalom, N. L., et al. (2012). A role for loop F in modulating GABA binding affinity in the GABA(A) receptor. Journal of molecular biology, 423(1), 1-5.
-
Sigel, E., Baur, R., & Minier, F. (2002). On high- and low-affinity agonist sites in GABAA receptors. Journal of neurochemistry, 81(4), 884-886.
Sources
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 4. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psychonautwiki.org [psychonautwiki.org]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to Phenylated GABA Analogs: Profiling 4-Fluorophenibut Against Key Modulators of the GABAergic System
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 4-(2-Fluorophenyl)butanoic acid's close and more extensively researched structural analog, 4-Fluorophenibut [β-(4-fluorophenyl)-GABA], and other key gamma-aminobutyric acid (GABA) analogs. While direct experimental data on the 2-fluoro isomer is sparse in publicly available literature, the principles and comparative pharmacology of the 4-fluoro isomer (F-Phenibut) offer critical insights into how structural modifications, such as halogenation, impact receptor affinity, potency, and overall pharmacological profile. We will objectively compare F-Phenibut to its parent compound Phenibut, the clinical benchmark Baclofen, and mechanistically distinct gabapentinoids.
Section 1: The GABAergic System: A Primer
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for regulating neuronal excitability.[1] Its effects are primarily mediated by two receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA analogs are compounds structurally similar to GABA, designed to modulate this system for therapeutic effects.[2] They can act as direct receptor agonists, modulate channel activity, or influence GABA metabolism.[3]
GABA-B receptors, the main target for the compounds discussed herein, are G-protein coupled receptors (GPCRs) that, upon activation, lead to the opening of inwardly rectifying potassium channels. This results in membrane hyperpolarization and a reduction in neuronal excitability.[4]
Section 2: Profiling 4-Fluorophenibut (F-Phenibut)
4-Fluorophenibut, often abbreviated as F-Phenibut, is a derivative of Phenibut (β-phenyl-GABA).[1] It is structurally analogous to both Phenibut and Baclofen [β-(4-chlorophenyl)-GABA].[5][6] The key modification is the addition of a fluorine atom to the para position of the phenyl ring, a change that significantly enhances its lipophilicity and potency compared to the parent compound.[1][5] Although it lacks approval for medical use, it is widely investigated as a research chemical.[5]
Its primary mechanism of action is as a selective and potent agonist at the GABA-B receptor.[6] The increased potency of F-Phenibut over Phenibut is a clear demonstration of structure-activity relationships, where halogenation can dramatically alter receptor binding affinity.[5]
Section 3: Comparative Analysis with Other GABA Analogs
Direct GABA-B Agonists: A Potency Spectrum
The most direct comparison for F-Phenibut is with other phenyl-substituted GABA analogs that act as direct GABA-B agonists.
-
Phenibut (β-phenyl-GABA): As the parent compound, Phenibut is a GABA-B agonist, but with significantly lower potency than its halogenated derivatives.[7] Its phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[8]
-
Baclofen (β-(4-chlorophenyl)-GABA): A clinically used muscle relaxant and antispasmodic agent, Baclofen is a potent GABA-B agonist.[7][9] The chlorine atom at the para position confers higher potency than Phenibut and F-Phenibut.[5][6]
-
4-Fluorophenibut (β-(4-fluorophenyl)-GABA): Occupies an intermediate position in terms of potency. It is substantially more potent than Phenibut but less potent than Baclofen.[5][6] This makes it a valuable tool for researchers studying the dose-dependent effects of GABA-B agonism.
| Compound | Structure | GABA-B Receptor Affinity (IC50) | Functional Potency (EC50) | Key Characteristics |
| Phenibut | β-phenyl-GABA | Higher (Less Potent) | 1362 μM[5] | Parent compound, lower potency.[7] |
| 4-Fluorophenibut | β-(4-fluorophenyl)-GABA | 1.70 μM[6] | 23.3 μM[5] | ~58x more potent than Phenibut.[5] |
| Baclofen | β-(4-chlorophenyl)-GABA | Lower (More Potent) | 6.0 μM[5] | Clinically used, high potency GABA-B agonist.[5][7] |
Gabapentinoids: An Alternative Mechanism
While structurally related to GABA, compounds like Gabapentin and Pregabalin do not exert their primary effects through direct action on GABA receptors.[2]
-
Mechanism: Their primary target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[10][11] Binding to this site reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters.
-
Pharmacological Distinction: This mechanistic difference is critical. While GABA-B agonists directly hyperpolarize neurons, gabapentinoids modulate neurotransmission by reducing excitatory input. This leads to distinct therapeutic profiles and side effects. Some research suggests F-Phenibut may also possess some activity at VGCCs, making it a potentially unique hybrid ligand.[8][10]
Positive Allosteric Modulators (PAMs): A Subtler Approach
A distinct and therapeutically promising class of compounds are GABA-B Positive Allosteric Modulators (PAMs).
-
Mechanism: Unlike direct agonists, PAMs do not activate the GABA-B receptor by themselves. Instead, they bind to a separate (allosteric) site on the receptor, enhancing the potency and efficacy of endogenous GABA.[4][12]
-
Therapeutic Rationale: This mechanism offers a significant advantage. PAMs only amplify the GABAergic signal "where and when" it is naturally occurring. This may lead to a more nuanced physiological effect and a lower risk of side effects, tolerance, and receptor desensitization compared to the constant activation caused by direct agonists like F-Phenibut or Baclofen.[4][13]
Section 4: Experimental Protocols for Comparative Evaluation
To objectively compare these analogs, standardized and validated experimental protocols are essential.
Protocol: In Vitro GABA-B Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the GABA-B receptor.
Objective: To quantify the binding affinity of 4-Fluorophenibut and other analogs to the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 0.32 M sucrose buffer.[14]
-
Perform differential centrifugation to isolate the crude synaptosomal membrane fraction.[14]
-
Wash the membranes repeatedly in a Tris-HCl buffer to remove endogenous GABA.[14]
-
Resuspend the final membrane pellet in the binding buffer at a specific protein concentration.
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Brain membranes + a fixed concentration of a GABA-B specific radioligand (e.g., [3H]GABA in the presence of a GABA-A blocker like isoguvacine).[15]
-
Non-specific Binding: Total binding components + a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM baclofen) to saturate all specific binding sites.[15]
-
Test Compound: Total binding components + varying concentrations of the test compound (e.g., 4-Fluorophenibut).
-
-
Incubate tubes at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[14]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.
-
Protocol: Ex Vivo Electrophysiological Recording
This protocol measures the functional effect of a compound on neuronal activity, providing its potency (EC50).
Objective: To determine the functional potency of 4-Fluorophenibut by measuring its ability to activate GABA-B receptor-mediated potassium currents in neurons.
Methodology:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) containing the region of interest (e.g., cerebellum or hippocampus) from a rodent.
-
Maintain slices in an interface or submerged chamber with continuously perfused artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.[16]
-
-
Whole-Cell Patch-Clamp Recording:
-
Drug Application:
-
Establish a stable baseline recording in aCSF.
-
Apply increasing concentrations of the test compound (e.g., 4-Fluorophenibut, Phenibut, Baclofen) via the perfusion system.
-
Record the change in the holding current, which reflects the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]
-
-
Data Analysis:
-
Measure the peak outward current elicited by each drug concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current against the log concentration of the drug.
-
Fit the data with a sigmoid function to determine the EC50 (concentration that produces 50% of the maximal effect) and the Hill slope.
-
Protocol: In Vivo Behavioral Assessment (Anxiety)
The Elevated Plus Maze (EPM) is a standard preclinical model for assessing anxiolytic-like drug effects.[18][19]
Objective: To evaluate the anxiolytic-like effects of 4-Fluorophenibut compared to a control.
Methodology:
-
Apparatus: A plus-shaped maze raised off the floor, consisting of two open arms and two arms enclosed by high walls.[20] The open arms are considered more aversive to rodents.[19]
-
Animal Dosing:
-
Administer the test compound (e.g., 4-Fluorophenibut), a positive control (e.g., diazepam), or a vehicle (e.g., saline) to different groups of mice or rats via a specific route (e.g., intraperitoneal injection).
-
Allow a set amount of time for the drug to take effect before testing.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Score the video for key behavioral parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Anxiolytic-like activity is indicated by a statistically significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without significant changes in overall locomotor activity (total arm entries).[20]
-
Section 5: Summary and Future Directions
The comparison of 4-Fluorophenibut with other GABA analogs reveals critical principles of neuropharmacology. The addition of a single fluorine atom dramatically increases GABA-B agonist potency relative to Phenibut, positioning it between the parent compound and the more potent clinical drug, Baclofen.[5][6] This highlights the profound impact of subtle structural modifications on drug-receptor interactions.
Furthermore, contrasting its direct agonist mechanism with the indirect modulatory actions of gabapentinoids (VGCC blockers) and PAMs (allosteric modulators) underscores the diverse strategies available for manipulating the GABAergic system.[2][4] PAMs, in particular, represent a promising future direction, potentially offering a way to enhance GABAergic tone with a lower side-effect burden than direct agonists.[12][13]
For researchers, 4-Fluorophenibut serves as an invaluable pharmacological tool. Its intermediate potency allows for the fine-tuned investigation of GABA-B receptor function and its downstream consequences, bridging the gap between the less potent Phenibut and the highly potent Baclofen. Future research should focus on elucidating its potential secondary mechanisms, such as VGCC modulation, and conducting head-to-head in vivo studies to fully characterize its behavioral and therapeutic profile against these other key GABAergic compounds.
References
-
The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Fluorophenibut - Grokipedia. (n.d.). Grokipedia. [Link]
-
4-Fluorophenibut - Wikipedia. (n.d.). Wikipedia. [Link]
-
Campos, A. C., Fogaça, M. V., Sonego, A. B., & Guimarães, F. S. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Revista Brasileira de Psiquiatria, 35(Suppl 2), S101-S115. [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
Griebel, G., & Bourin, M. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 18(1), 45-54. [Link]
-
Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. (2016). Nootropics Information. [Link]
-
Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201. [Link]
-
GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill. [Link]
-
Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18(10), 1079-1087. [Link]
-
Griebel, G., & Bourin, M. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 18(1), 45-54. [Link]
-
Maccioni, P., & Colombo, G. (2019). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Neuroscience, 13, 116. [Link]
-
F-Phenibut - PsychonautWiki. (2023). PsychonautWiki. [Link]
-
Agabio, R., & Colombo, G. (2024). Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder. Alcohol and Alcoholism, 59(3), agae018. [Link]
-
Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
-
Naffaa, M. M., Hibbs, D. E., Chebib, M., & Hanrahan, J. R. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Life (Basel, Switzerland), 12(1), 127. [Link]
-
Reddit User Discussion. (2023). r/gabagoodness. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]
-
Löscher, W. (1980). A comparative study of the pharmacology of inhibitors of GABA-metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 315(2), 119-128. [Link]
-
Bright, D. P., & Brickley, S. G. (2014). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits, 8, 134. [Link]
-
Bright, D. P., & Brickley, S. G. (2014). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. ResearchGate. [Link]
-
Gamma-aminobutyric acid analogs. (2023). Drugs.com. [Link]
-
Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. PubMed, 884, 173437. [Link]
-
Ghit, A., & Assal, D. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]
-
Kristiansen, U., Lambert, J. D., Falch, E., & Krogsgaard-Larsen, P. (1995). Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones. British Journal of Pharmacology, 114(7), 1451–1456. [Link]
-
Naffaa, M. M., Hibbs, D. E., Chebib, M., & Hanrahan, J. R. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. [Link]
-
Naffaa, M. M., Hibbs, D. E., Chebib, M., & Hanrahan, J. R. (2022). Pharmacological Effect of GABA Analogues on GABA- ϱ 2 Receptors and Their Subtype Selectivity. PubMed, 12(1), 127. [Link]
-
Quora User Discussion. (2016). Quora. [Link]
-
Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 75(4), 1589-1600. [Link]
-
What are GABAB receptor positive allosteric modulators and how do they work? (2024). A-Z Chemistry. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology, 108(5), 1269-1280. [Link]
-
Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Downes, M. A., Berling, I., & Mostafa, A. (2019). A case of phenibut withdrawal and treatment with baclofen. The American Journal of Emergency Medicine, 37(9), 1810.e1-1810.e2. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. drugs.com [drugs.com]
- 3. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. psychonautwiki.org [psychonautwiki.org]
- 9. A case of phenibut withdrawal and treatment with baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 11. quora.com [quora.com]
- 12. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 13. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 17. Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-(2-Fluorophenyl)butanoic Acid and 4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Molecules
4-phenylbutyric acid is a short-chain fatty acid derivative that has garnered significant attention for its multi-faceted therapeutic potential.[3] It is an FDA-approved drug for the treatment of urea cycle disorders and is extensively studied for its role as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[4][5][6][7][8][9] The strategic incorporation of fluorine into pharmacologically active molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and overall efficacy.[1][10] This has led to interest in fluorinated analogs of PBA, such as 4-(2-Fluorophenyl)butanoic acid, with the hypothesis that such modifications could lead to improved therapeutic profiles.
Chemical Structures:
| Compound | Chemical Structure |
| 4-phenylbutyric acid (PBA) | |
| This compound |
Comparative Analysis of Efficacy and Mechanism of Action
4-phenylbutyric acid (PBA): The Established Agent
PBA exerts its therapeutic effects through two primary, well-documented mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: PBA is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[11] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, PBA promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes, including tumor suppressor genes.[12] This mechanism is central to its anticancer properties.[13]
-
Endoplasmic Reticulum (ER) Stress Inhibition: PBA acts as a chemical chaperone, alleviating ER stress.[4][5][7][8] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[6] While initially a pro-survival response, prolonged ER stress can lead to apoptosis. PBA helps to restore protein folding homeostasis, thereby reducing the activation of pro-apoptotic pathways associated with chronic ER stress.[4][7]
The dual action of PBA contributes to its broad therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
This compound: A Theoretical Perspective
Direct experimental data on the efficacy of this compound is currently lacking in the public domain. However, we can extrapolate its potential activity based on the principles of medicinal chemistry and the known effects of fluorination.
The introduction of a fluorine atom, particularly on an aromatic ring, can significantly alter a molecule's physicochemical properties, including:
-
Lipophilicity: Fluorine is highly electronegative and can alter the electronic distribution of the phenyl ring, potentially impacting the molecule's ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.
-
Binding Interactions: The electronegativity of fluorine can lead to altered interactions with the target protein, such as the zinc-binding domain of HDACs, potentially influencing binding affinity and inhibitory potency.[1][2]
Hypothesized Impact on Efficacy:
-
HDAC Inhibition: The ortho-fluorine substitution could influence the orientation of the phenyl ring within the HDAC active site, potentially leading to altered potency or isoform selectivity compared to PBA. Studies on other fluorinated HDAC inhibitors have shown that fluorination can indeed increase potency and selectivity.[1][2]
-
ER Stress Inhibition: The impact on its activity as a chemical chaperone is less predictable without experimental data. However, alterations in lipophilicity and cellular uptake could influence its concentration within the ER and its effectiveness in promoting proper protein folding.
Comparative Data Summary
Due to the absence of direct experimental data for this compound, a quantitative comparison is not possible. The following table summarizes the known properties of PBA.
| Parameter | 4-phenylbutyric acid (PBA) | This compound |
| Mechanism of Action | HDAC Inhibitor, ER Stress Inhibitor | Hypothesized: HDAC Inhibitor, ER Stress Inhibitor |
| HDAC IC50 | Micromolar range (pan-inhibitor) | Unknown |
| ER Stress Reduction | Demonstrated in numerous cell and animal models | Unknown |
| Clinical Applications | Urea Cycle Disorders, Investigational for Cancer, Neurodegenerative Diseases | None |
Experimental Protocols for Comparative Efficacy Evaluation
To empirically compare the efficacy of this compound and 4-phenylbutyric acid, the following experimental workflows are recommended.
In Vitro Histone Deacetylase (HDAC) Activity Assay
This assay directly measures the inhibitory effect of the compounds on HDAC enzyme activity.
Methodology:
-
Reagents and Materials: Purified human recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), fluorogenic HDAC substrate, assay buffer, Trichostatin A (TSA) as a positive control, 96-well black plates.
-
Compound Preparation: Prepare stock solutions of PBA and this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Procedure: a. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. b. Incubate at 37°C for a specified time (e.g., 15 minutes). c. Add the fluorogenic HDAC substrate to initiate the reaction. d. Incubate at 37°C for a specified time (e.g., 30 minutes). e. Add a developer solution to stop the reaction and generate a fluorescent signal. f. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Caption: Workflow for in vitro HDAC activity assay.
Cell-Based ER Stress Assay
This assay evaluates the ability of the compounds to mitigate ER stress induced by a chemical agent like tunicamycin or thapsigargin.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells) in appropriate media.
-
Treatment: a. Seed cells in 96-well plates. b. Pre-treat cells with various concentrations of PBA or this compound for a specified time (e.g., 1-2 hours). c. Induce ER stress by adding tunicamycin or thapsigargin. d. Co-incubate for a further period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using an MTS or MTT assay to determine the protective effect of the compounds.
-
Western Blot Analysis of ER Stress Markers: a. Lyse treated cells and quantify protein concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe with primary antibodies against key ER stress markers (e.g., GRP78/BiP, CHOP, phosphorylated PERK, and phosphorylated eIF2α). d. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels. e. Incubate with secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities to determine the relative expression levels of ER stress markers in response to treatment.
Caption: Workflow for cell-based ER stress assay.
Synthesis of 4-phenylbutyric acid and a Proposed Route for its Fluorinated Analog
Established Synthesis of 4-phenylbutyric acid
A common method for the synthesis of 4-phenylbutyric acid is through the Friedel-Crafts acylation of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization.[14][15][16][17]
Caption: Synthetic scheme for 4-phenylbutyric acid.
Proposed Synthesis of this compound
A similar synthetic strategy could likely be employed for this compound, starting with fluorobenzene instead of benzene.
-
Friedel-Crafts Acylation: React 2-fluorobenzene with γ-butyrolactone in the presence of aluminum chloride. The ortho-position of the fluorine atom may influence the regioselectivity of the acylation.
-
Reduction: The resulting keto acid would then be reduced to the desired butanoic acid derivative. A Clemmensen or Wolff-Kishner reduction could be employed.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Conclusion
4-phenylbutyric acid is a valuable therapeutic agent with well-defined mechanisms of action as both an HDAC inhibitor and an ER stress modulator. While its fluorinated analog, this compound, remains uncharacterized in the public domain, the principles of medicinal chemistry suggest that the introduction of an ortho-fluorine atom could modulate its potency, selectivity, and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the direct comparative evaluation of these two compounds, which would be essential to validate the theoretical advantages of fluorination and to determine the potential of this compound as a novel therapeutic agent. Further research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the efficacy of this promising analog.
References
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC.
- Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. PMC.
- 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central.
- Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regul
- Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.
- Structure-activity relationships of HDAC8 inhibitors: Non-hydroxam
- Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells. PLOS One.
- Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California.
- 4-Phenylbutyric Acid: Chemical Chaperone for ER Stress Re... Inhibitor Research Hub.
- starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis. Benchchem.
- An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. IP.com.
- Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences.
- US6372938B1 - Synthesis of 4-phenylbutyric acid.
- [Structure-activity Relationships of Histone Deacetylase Inhibitors]. PubMed.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.
- EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- 4-Phenylbutyric Acid | C10H12O2 | CID 4775. PubChem.
- WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4′-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography. PMC.
- 4-(4-Fluorobenzoyl)butyric acid synthesis. ChemicalBook.
- Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA)
- 4-Fluorophenibut | C10H12FNO2 | CID 103611. PubChem.
- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel c
- 4-Fluorophenibut. Wikipedia.
Sources
- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 6. Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells | PLOS One [journals.plos.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. dmg-peg2000-mal.com [dmg-peg2000-mal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 15. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to the Structure-Activity Relationship of Phenyl-Substituted γ-Aminobutyric Acid (GABA) Analogs
This guide provides a detailed comparison of the structure-activity relationships (SAR) of key 4-aminobutanoic acid analogs, with a specific focus on substitutions at the phenyl ring. We will delve into the pharmacological profiles of phenibut, 4-fluoro-phenibut, and baclofen, providing experimental data to support the observed differences in their activity as GABAB receptor agonists. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction: The Significance of GABAB Receptor Agonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated through two main classes of receptors: GABAA and GABAB. GABAB receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission. Agonists of the GABAB receptor are of significant therapeutic interest for their potential in treating a range of neurological and psychiatric disorders, including anxiety, spasticity, and substance abuse disorders.[1][2]
Phenibut (4-amino-3-phenylbutanoic acid) is a well-known GABA analog with anxiolytic and nootropic effects.[1][3] Its structure has served as a scaffold for the development of other potent and selective GABAB receptor agonists. Understanding the structure-activity relationship of phenibut and its analogs is pivotal for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide will focus on how substitutions on the phenyl ring, specifically the introduction of fluorine and chlorine, alter the pharmacological activity of these compounds.
Core Scaffold and Key Analogs for Comparison
The core chemical structure of the compounds discussed in this guide is 4-amino-3-phenylbutanoic acid. The primary site of modification is the para-position of the phenyl ring. We will compare the following key analogs:
-
Phenibut: The parent compound with an unsubstituted phenyl ring.[4][5]
-
4-Fluoro-phenibut (F-Phenibut): An analog with a fluorine atom at the para-position of the phenyl ring.[6][7][8]
-
Baclofen: A clinically used muscle relaxant with a chlorine atom at the para-position of the phenyl ring.[6][9][10]
The structural differences between these analogs are visually represented in the diagram below.
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate synaptic membranes containing the GABAB receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the GABAB receptor (e.g., [3H]CGP54626).
-
Competition: Increasing concentrations of the unlabeled test compound (phenibut, 4-fluoro-phenibut, or baclofen) are added to compete with the radioligand for binding to the receptor.
-
Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
5.2. Patch-Clamp Electrophysiology
This technique is used to measure the functional effect of a compound on ion channels in a cell, providing a measure of its potency as an agonist or antagonist.
Sources
- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 8. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nhhealthyfamilies.com [nhhealthyfamilies.com]
- 10. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of 4-(2-Fluorophenyl)butanoic Acid: A Comparative Guide to Assessing Histone Deacetylase Inhibition
This guide provides a comprehensive framework for the in vivo validation of 4-(2-Fluorophenyl)butanoic acid, a novel compound with putative therapeutic properties. Drawing from established methodologies for histone deacetylase (HDAC) inhibitors, we present a comparative approach to elucidate its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical validation process with scientific rigor.
Introduction and Core Hypothesis
This compound is a structural analog of 4-phenylbutanoic acid (4-PBA), a compound recognized for its dual role as a chemical chaperone and a weak histone deacetylase (HDAC) inhibitor.[1][2] The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity. Given its structural similarity to 4-PBA, we hypothesize that This compound functions as a histone deacetylase inhibitor with potentially enhanced potency and a distinct selectivity profile.
This guide will compare this compound against its parent compound, 4-PBA, and a well-characterized, potent pan-HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). The objective is to provide a robust in vivo validation strategy to test this hypothesis, assess therapeutic efficacy, and establish a preliminary safety profile.
Comparative Analysis of Test Compounds
A successful in vivo study begins with a clear understanding of the compounds under investigation. The table below summarizes the key features of our test article and the selected comparators.
| Feature | This compound | 4-Phenylbutanoic Acid (4-PBA) | Vorinostat (SAHA) |
| Structure | |||
| Molecular Weight | 182.19 g/mol | 164.20 g/mol [2] | 264.32 g/mol |
| Mechanism of Action | Hypothesized: HDAC Inhibition | HDAC Inhibition, Chemical Chaperone[1][2] | Pan-HDAC Inhibition[3][4] |
| Reported In Vivo Models | Not yet reported | Cancer, Neurodegenerative Disease, Myocardial Infarction[4][5] | Cutaneous T-cell Lymphoma, other cancers[4] |
Hypothesized Mechanism of Action: HDAC Inhibition
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[6] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure (euchromatin), and the re-expression of silenced genes, including tumor suppressor genes.[6] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Hypothesized signaling pathway of this compound.
In Vivo Validation Experimental Workflow
A phased approach is critical for a thorough in vivo evaluation. The following workflow outlines the key stages, from initial safety assessments to efficacy and mechanistic studies.
Caption: Phased experimental workflow for in vivo validation.
Detailed Experimental Protocols
Protocol: In Vivo Efficacy in a Colon Cancer Xenograft Model
This protocol is designed to assess the anti-tumor activity of this compound.
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Allow a one-week acclimatization period.
-
-
Cell Culture and Implantation:
-
Culture HCT116 human colon carcinoma cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle): Formulate the vehicle used for compound dissolution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline). Administer daily via intraperitoneal (IP) injection.
-
Group 2 (this compound): Administer daily via IP injection at a dose determined from MTD studies (e.g., 50 mg/kg).
-
Group 3 (4-PBA): Administer daily via IP injection at an equimolar dose to Group 2 for direct comparison.
-
Group 4 (Vorinostat): Administer daily via IP injection at a clinically relevant dose (e.g., 25 mg/kg) as a positive control.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight three times per week.
-
Monitor animal health daily for signs of toxicity.
-
Continue treatment for 21 days or until tumors in the vehicle group reach the predetermined endpoint size.
-
At the end of the study, euthanize mice and harvest tumors for ex vivo analysis.
-
Protocol: Western Blot Analysis of Histone Acetylation
This protocol verifies the target engagement of the hypothesized HDAC inhibition in tumor tissue.
-
Sample Preparation:
-
Homogenize a portion of the harvested tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate per sample.
-
Separate proteins on a 4-20% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-acetyl-Histone H3 (e.g., targeting Lys9 or pan-acetyl)
-
Anti-Total Histone H3 (as a loading control)
-
Anti-GAPDH (as a cytoplasmic loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Perform densitometry analysis to quantify the ratio of acetylated H3 to total H3.
-
Anticipated Data and Comparative Tables
Clear data presentation is essential for interpretation. The following tables serve as templates for organizing the key experimental outcomes.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | Expected: ~1500 | 0 | Expected: ±5% |
| This compound | 50 mg/kg | Hypothesized: Significant reduction | Calculate vs. Vehicle | Monitor for toxicity |
| 4-PBA | Equimolar | Expected: Moderate reduction | Calculate vs. Vehicle | Monitor for toxicity |
| Vorinostat | 25 mg/kg | Expected: Strong reduction | Calculate vs. Vehicle | Monitor for toxicity |
Table 2: Pharmacodynamic Marker Analysis (Western Blot)
| Treatment Group | Relative Acetyl-H3 / Total H3 Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound | Hypothesized: > 4-PBA |
| 4-PBA | Expected: 1.5 - 2.0 |
| Vorinostat | Expected: > 3.0 |
Conclusion
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound. By directly comparing its performance against its parent compound, 4-PBA, and the established HDAC inhibitor Vorinostat, researchers can definitively test the hypothesis of HDAC inhibition. The provided workflows and protocols offer a self-validating system, ensuring that observed efficacy is directly linked to the intended molecular mechanism. Successful execution of these studies will provide the critical data necessary to advance this compound through the drug development pipeline.
References
- Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). Journal of Computer-Aided Molecular Design.
- In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. (2014). Journal of Medicinal Chemistry.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). Journal of Biomedicine and Biotechnology.
- 4-Fluorophenibut. Wikipedia.
- (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid. Smolecule.
- The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2017). Scientific Reports.
- Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. (2020). YouTube.
- 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57. (2019).
- Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats. (2021). Research in Pharmaceutical Sciences.
- 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. (2022). The FEBS Journal.
- 4-Phenylbutyric Acid. PubChem.
- 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. (2023). Journal of Biochemical and Molecular Toxicology.
- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (2014). Der Pharma Chemica.
- 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride. Benchchem.
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online.
- 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (2019). The Journal of Gene Medicine.
- 4-Fluorophenibut. PubChem.
- F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). European Journal of Pharmacology.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals.
- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. (1998). Biochemical Pharmacology.
- 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. (2015).
- In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. (2017). The AAPS Journal.
- Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (2025).
- In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. (1989). Metabolites.
Sources
- 1. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Fluorophenyl)butanoic Acid
Introduction
4-(2-Fluorophenyl)butanoic acid is a small organic molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify its concentration in various matrices is paramount for ensuring product quality, safety, and efficacy. The process of demonstrating that an analytical procedure is suitable for its intended purpose is known as analytical method validation.[1][2] This guide provides a comparative overview of common analytical techniques for the quantification of this compound and delves into the critical process of cross-validation to ensure consistency between different analytical methods.
This document is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing robust analytical methods. The principles and protocols discussed herein are grounded in established regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below, we compare three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[8][9] For a compound like this compound, which possesses a chromophore (the phenyl ring), UV detection is a viable and cost-effective quantification strategy.[10]
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the phenyl ring, promoting retention and separation from polar matrix components.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte.[11] This ensures a consistent, non-ionized form, leading to better peak shape and retention time reproducibility.
-
UV Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the fluorophenyl group to achieve optimal sensitivity.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.[12][13]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A gradient elution may be employed for complex matrices.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.[9]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14] For carboxylic acids like this compound, derivatization is typically required to increase their volatility and thermal stability.[15][16]
Causality of Experimental Choices:
-
Derivatization: Silylation (e.g., with BSTFA) is a common and effective method to convert the polar carboxylic acid group into a non-polar, volatile silyl ester, making it amenable to GC analysis.[16]
-
GC Column Selection: A mid-polar column (e.g., DB-5ms or equivalent) is chosen to provide good separation of the derivatized analyte from potential matrix interferences.
-
Mass Spectrometry Detection: MS detection provides high selectivity and allows for confident identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Prepare stock and calibration standards as described for HPLC-UV.
-
Extract the analyte from the sample matrix.
-
Evaporate the solvent from the extracted sample.
-
To the dried residue, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]
-
Heat the sample at 60-70 °C for 30 minutes to ensure complete derivatization.[16]
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of a characteristic ion of the derivatized analyte.
-
Quantify the analyte in samples using the calibration curve.
-
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[17][18][19][20]
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: Similar to HPLC-UV, a C18 column is used for separation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, typically performed in negative ion mode to deprotonate the carboxylic acid group.
-
Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.[18]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare stock and calibration standards.
-
Perform sample extraction, which can often be simplified to a "protein precipitation" for plasma samples, followed by dilution, due to the high selectivity of the detector.
-
-
LC-MS/MS Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transition: A specific precursor ion (e.g., [M-H]⁻) and a stable product ion are determined by direct infusion of the analyte standard.
-
-
Data Analysis:
-
Construct a calibration curve based on the peak area ratios of the analyte to an internal standard.
-
Quantify the analyte in samples using the calibration curve.
-
Performance Comparison
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost | Low | Moderate | High |
| Ease of Use | High | Moderate | Moderate to High |
| Derivatization | Not Required | Required | Not Required |
Cross-Validation of Analytical Methods
In drug development, it is not uncommon for samples from a single study to be analyzed at different laboratories or for different analytical methods to be used over the lifecycle of a project.[21][22] Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results.[23][24] This is crucial for ensuring the integrity and consistency of data used for regulatory submissions.[21]
The ICH M10 guideline provides a framework for bioanalytical method validation and emphasizes the importance of cross-validation.[21] While the guideline does not specify acceptance criteria for cross-validation, the goal is to assess and understand any systematic differences between the methods.[21]
Cross-Validation Workflow
Caption: Workflow for cross-validation of two analytical methods.
Hypothetical Cross-Validation Study: HPLC-UV vs. LC-MS/MS
To illustrate the process, a hypothetical cross-validation study was conducted to compare the performance of the developed HPLC-UV and LC-MS/MS methods for the quantification of this compound in a plasma matrix.
Study Design:
-
Three pools of quality control (QC) samples were prepared in blank plasma at low, medium, and high concentrations.
-
Six replicates of each QC level were analyzed by each method.
-
The mean concentration and precision (%CV) were calculated for each method.
-
The percentage difference between the mean concentrations obtained by the two methods was calculated for each QC level.
Acceptance Criteria (for illustrative purposes):
-
The mean concentration from the test method should be within ±15% of the mean concentration from the reference method.
-
The precision (%CV) for each set of QCs should not exceed 15%.
Hypothetical Cross-Validation Data
| QC Level | Reference Method (LC-MS/MS) Mean Conc. (ng/mL) | Reference Method (LC-MS/MS) %CV | Test Method (HPLC-UV) Mean Conc. (ng/mL) | Test Method (HPLC-UV) %CV | % Difference |
| Low QC (50 ng/mL) | 52.1 | 5.8 | 55.3 | 7.2 | +6.1% |
| Mid QC (500 ng/mL) | 495.8 | 4.2 | 510.4 | 5.1 | +2.9% |
| High QC (5000 ng/mL) | 5089.2 | 3.1 | 4995.7 | 4.5 | -1.8% |
Interpretation of Results: The hypothetical data demonstrates good concordance between the HPLC-UV and LC-MS/MS methods. The percentage differences for all QC levels are well within the illustrative acceptance criterion of ±15%. The precision of both methods is also acceptable. This would provide confidence that data generated by either method are comparable.
Conclusion and Recommendations
The selection of an analytical method for this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not required.
-
GC-MS offers higher selectivity than HPLC-UV but requires a derivatization step, which can be time-consuming.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[19]
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential.[3][4][6][7] When multiple methods are employed, a cross-validation study is critical to ensure data consistency and integrity throughout the drug development lifecycle. The data presented in this guide, although hypothetical, illustrates a systematic approach to method comparison and validation.
Relationship between Analytical Methods
Caption: Interrelationship of analytical methods and validation processes.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2022).
- National Institutes of Health. (n.d.).
- Creative Biolabs. (n.d.).
- European Paediatric Translational Research Infrastructure. (n.d.).
- Gu, C. (2016). Application of LCMS in small-molecule drug development.
- GMP Compliance. (n.d.).
- LCGC International. (2025).
- MDPI. (n.d.). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
- Lab Manager Magazine. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Slideshare. (n.d.).
- U.S. Food and Drug Administration. (2015).
- ResearchGate. (2011).
- European Medicines Agency. (2011).
- LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- National Institutes of Health. (n.d.).
- Benchchem. (n.d.).
- European Bioanalysis Forum. (n.d.).
- Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
- National Institutes of Health. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- ResearchGate. (n.d.). Identification of butanoic, hexanoic and octanoic acids by GC-MS.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- International Council for Harmonisation. (2023).
- National Institutes of Health. (2014).
- National Institutes of Health. (n.d.).
- Human Metabolome Database. (n.d.). Butanoic acid, 2,3-dihydroxypropyl ester GC-MS (TMS_2_1) - 70eV, Positive (HMDB0243949).
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-(2,3-dihydroxyphenyl)
- Analytical Method Summaries. (2021). Analytical Method Summaries.
- Analytical Method Summaries. (2023). Analytical Method Summaries.
- ResearchGate. (n.d.). Butanoic Acid Results on GC-MS.
- Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
- National Institutes of Health. (n.d.). 4-Fluorophenibut.
- CORE. (n.d.).
Sources
- 1. id-eptri.eu [id-eptri.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e-b-f.eu [e-b-f.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(2-Fluorophenyl)butanoic acid Against Known Histone Deacetylase Inhibitors: A Comparative Guide
Introduction: The Evolving Landscape of Epigenetic Modulation
In the realm of oncology and beyond, the targeted modulation of epigenetic machinery has emerged as a highly promising therapeutic strategy. Among the key players in the epigenetic landscape are histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The dysregulation of HDAC activity is a hallmark of various cancers, where it often contributes to the silencing of tumor suppressor genes.[2][3] Consequently, HDAC inhibitors have garnered significant attention as potential anti-cancer agents, with several now approved for clinical use.[2][4]
This guide focuses on a compound of emerging interest, 4-(2-Fluorophenyl)butanoic acid. Structurally related to the known HDAC inhibitor 4-phenylbutyric acid[5], it is hypothesized to exert its biological effects through the inhibition of HDACs. To rigorously evaluate its potential and position it within the existing therapeutic landscape, a direct comparison against well-characterized HDAC inhibitors is essential. Here, we present a comprehensive framework for benchmarking this compound against two gold-standard pan-HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA).[4] This guide is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically grounded methodology for such a comparative analysis.
The Rationale for Comparison: Selecting the Right Benchmarks
The selection of appropriate comparators is critical for a meaningful benchmark study. Vorinostat (suberoylanilide hydroxamic acid, SAHA) and Trichostatin A (TSA) have been chosen for the following reasons:
-
Vorinostat (SAHA): As the first FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma (CTCL), Vorinostat is a clinically relevant benchmark.[4] It is a potent, pan-HDAC inhibitor, targeting multiple HDAC isoforms.[4] Its well-documented clinical and preclinical profile provides a rich dataset for comparison.
-
Trichostatin A (TSA): TSA was one of the first natural product hydroxamates discovered to inhibit HDACs.[4] It is a highly potent and widely used research tool for studying the biological consequences of HDAC inhibition. Its extensive characterization in a multitude of in vitro and in vivo models makes it an ideal scientific control.
By comparing this compound to both a clinically successful drug and a potent research compound, we can gain a comprehensive understanding of its relative potency, selectivity, and potential therapeutic window.
Experimental Design: A Multi-tiered Approach to Benchmarking
A thorough benchmarking study should progress from in vitro enzymatic assays to cellular and, ultimately, in vivo models. This tiered approach allows for a systematic evaluation of the compound's biochemical potency, its effects on cellular pathways, and its potential efficacy in a more complex biological system.
Diagram of the Experimental Workflow
Caption: Mechanism of action of HDAC inhibitors on chromatin structure and gene expression.
Future Directions: In Vivo Validation
Should this compound demonstrate promising in vitro and cellular activity, the next logical step would be to evaluate its efficacy in a preclinical in vivo model. A tumor xenograft study in immunodeficient mice, using a relevant cancer cell line, would provide critical data on its anti-tumor activity, pharmacokinetic properties, and tolerability in a whole-organism setting.
Conclusion
This guide outlines a rigorous and systematic approach to benchmarking this compound against the well-established HDAC inhibitors Vorinostat and Trichostatin A. By employing a multi-tiered experimental strategy, from biochemical assays to cellular functional screens, researchers can generate the robust, comparative data necessary to ascertain the compound's therapeutic potential. This structured approach ensures scientific integrity and provides the foundational knowledge required for further preclinical and clinical development.
References
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
-
Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2018). Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: An Update. International journal of molecular sciences, 19(3), 957. [Link]
-
Wikipedia. (2023). Histone deacetylase inhibitor. In Wikipedia. [Link]
-
National Cancer Institute. Clinical Trials Using Histone Deacetylase Inhibitor. [Link]
-
Drugs.com. List of Histone deacetylase inhibitors. [Link]
-
Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews. Drug discovery, 5(9), 769–784. [Link]
-
Discovery On Target. Next-Generation Histone Deacetylase Inhibitors. [Link]
-
Prince, H. M., & Bishton, M. J. (2009). Clinical studies of histone deacetylase inhibitors. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(12), 3958–3969. [Link]
-
Fioravanti, R., & Mai, A. (2018). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 72(11), 808-813. [Link]
-
Banks, C. A. S., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 626, 111–131. [Link]
-
Li, Y., et al. (2012). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 809, 429–441. [Link]
-
National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]
-
Sahu, R., et al. (2010). Ex Vivo Activity of Histone Deacetylase Inhibitors against Multidrug-Resistant Clinical Isolates of Plasmodium falciparum and P. vivax. Antimicrobial agents and chemotherapy, 54(8), 3168–3174. [Link]
-
Wilson, A. J., & Rotwein, P. (2007). A Non-Isotopic In Vitro Assay for Histone Acetylation. The open biochemistry journal, 1, 19–25. [Link]
-
Abreu, C. M., et al. (2019). Analysis of the effect of HDAC inhibitors on the formation of the HIV reservoir. mBio, 10(4), e01374-19. [Link]
-
MBL Life Science. Cellular Histone Acetylation Assay Kit. [Link]
-
MDPI. (2023). Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. [Link]
-
Strebl, M. G., et al. (2018). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. ACS chemical neuroscience, 9(12), 2959–2971. [Link]
-
Wikipedia. 4-Fluorophenibut. In Wikipedia. [Link]
-
PubChem. 4-Phenylbutyric Acid. In PubChem. [Link]
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
-
Shah, S. A. A., et al. (2009). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 4), o813. [Link]
-
PubChem. 4-Fluorophenibut. In PubChem. [Link]
-
PubMed. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. [Link]
-
Spandidos Publications. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). [Link]
-
National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
PubMed. (2024). Deciphering the Role of Fatty Acid-Metabolizing CYP4F11 in Lung Cancer and Its Potential As a Drug Target. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(2-Fluorophenyl)butanoic Acid and Its Structural Analogs for Researchers
For drug development professionals and researchers in medicinal chemistry, the precise positioning of functional groups on a molecular scaffold is a critical design element that dictates physicochemical properties and biological activity. The phenylbutanoic acid backbone is a privileged structure, appearing in compounds with a range of therapeutic applications. This guide provides a comparative analysis of 4-(2-Fluorophenyl)butanoic acid, a compound for which peer-reviewed data is notably scarce, against its better-characterized structural analogs. By examining the known properties of its isomers and related molecules, we can infer the expected characteristics of the ortho-fluoro substituted variant and highlight its potential research value.
Introduction: The Significance of Fluorine Substitution in Phenylbutanoic Acids
The introduction of a fluorine atom into a small molecule is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. In the context of 4-phenylbutanoic acid, the position of this fluorine atom on the phenyl ring—be it ortho, meta, or para—can have profound and often unpredictable effects.
This guide will focus on a comparative analysis of the following compounds to build a profile for the lesser-known this compound:
-
4-Phenylbutanoic Acid: The parent compound, which serves as a baseline for understanding the fundamental properties of the scaffold. It is a known histone deacetylase (HDAC) inhibitor.[1]
-
4-(4-Fluorophenyl)butanoic Acid: The para-isomer, which allows for an assessment of the electronic effects of a distal fluorine atom.
-
4-(2-Bromophenyl)butanoic Acid: An analog with a different halogen at the ortho position, providing insight into the steric and electronic influence of a substituent at this proximal location.
-
Aminated Analogs (e.g., 4-Fluorophenibut): While structurally distinct due to the addition of an amino group, these compounds, such as 4-amino-3-(4-fluorophenyl)butanoic acid, are potent GABA-B receptor agonists and underscore the potential for neurological activity within this class of molecules.[2][3]
Comparative Physicochemical and Spectroscopic Data
| Property | 4-Phenylbutanoic Acid | 4-(4-Fluorophenyl)butanoic Acid | 4-(2-Bromophenyl)butanoic Acid | Predicted this compound |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁FO₂ | C₁₀H₁₁BrO₂ | C₁₀H₁₁FO₂ |
| Molecular Weight | 164.20 g/mol | 182.19 g/mol | 243.10 g/mol | 182.19 g/mol |
| Melting Point | 49-51 °C[1] | Data not available | Data not available | Likely a solid at room temperature, similar to the parent compound. |
| Boiling Point | 165 °C at 10 mmHg[1] | Data not available | Data not available | Expected to be similar to or slightly higher than the parent compound. |
| Solubility | 18 mg/mL in water[1] | Data not available | Data not available | Expected to have slightly altered solubility compared to the parent compound due to changes in polarity. |
| ¹³C NMR Data | See discussion below | Data not available for free acid | Available[4][5] | See predicted shifts in discussion |
| Mass Spectrum | Available[1] | Available for methyl ester[1] | Available (GC-MS)[4][5] | Expected to show a molecular ion peak at m/z 182.07. |
Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum is particularly informative for comparing these structures. For the parent 4-phenylbutanoic acid , the aliphatic carbons typically appear at approximately 27 ppm (-CH₂-), 33 ppm (-CH₂-), 35 ppm (-CH₂-), and the carboxyl carbon around 179 ppm. The aromatic carbons show a characteristic pattern for a monosubstituted benzene ring.
For 4-(2-Bromophenyl)butanoic acid , the presence of the bulky, electronegative bromine atom at the C2 position of the phenyl ring will induce significant shifts in the aromatic region due to electronic and steric effects. The carbon directly bonded to the bromine (C2) would be expected to be significantly downfield.
Based on this, for the target compound This compound , we can predict the following from its ¹³C NMR spectrum:
-
The aliphatic chain carbons will have chemical shifts similar to the parent compound.
-
The aromatic region will be more complex than the para-isomer due to the lower symmetry.
-
The carbon directly bonded to fluorine (C2) will show a large chemical shift (typically >160 ppm) and a large one-bond C-F coupling constant (JCF ≈ 245 Hz).
-
The adjacent carbons (C1 and C3) will also show smaller two- and three-bond C-F couplings.
Infrared (IR) Spectroscopy: All compounds in this series will exhibit two characteristic strong absorptions:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group, around 1700-1725 cm⁻¹.
Synthesis and Experimental Protocols
While a specific peer-reviewed synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on established organic chemistry principles, such as the Friedel-Crafts acylation. This approach is also applicable to the synthesis of its isomers, allowing for consistent comparisons.
Proposed Synthesis of 4-(Aryl)butanoic Acids
A common method for synthesizing 4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, followed by a reduction of the resulting keto acid.
Experimental Workflow: Synthesis of 4-Arylbutanoic Acids
Caption: Proposed two-step synthesis of 4-arylbutanoic acids.
Step-by-Step Protocol (Hypothetical for this compound):
-
Friedel-Crafts Acylation: a. To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in an inert solvent (e.g., carbon disulfide) at 0°C, add succinic anhydride (1.0 equivalent). b. Slowly add 2-fluorobenzene (1.0 equivalent) to the mixture, maintaining the temperature below 5°C. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. d. Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid. e. The resulting precipitate, 4-(2-fluorophenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and dried.
Causality: The Lewis acid (AlCl₃) activates the succinic anhydride, creating a highly electrophilic acylium ion intermediate that is then attacked by the electron-rich fluorobenzene ring. The ortho/para directing effect of the fluorine atom will lead to a mixture of isomers, which will require separation.
-
Clemmensen Reduction: a. Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution, followed by washing. b. To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the 4-(2-fluorophenyl)-4-oxobutanoic acid from the previous step. c. Heat the mixture to reflux for 8-12 hours. Additional portions of HCl may be required during the reflux. d. After cooling, the mixture is decanted from the remaining zinc and extracted with a suitable organic solvent (e.g., diethyl ether). e. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. f. Purification can be achieved by recrystallization or column chromatography.
Trustworthiness: This two-step process is a well-established, self-validating system for the synthesis of this class of compounds. The progress of each step can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediate and final product confirmed by NMR, IR, and mass spectrometry.
Comparative Biological Activity and Research Potential
The true value of this compound lies in its potential for novel biological activity, which can be hypothesized by comparing it to its analogs.
Logical Relationship: Structure to Potential Biological Activity
Caption: Potential biological activities for this compound.
-
HDAC Inhibition: The parent compound, 4-phenylbutanoic acid, is a known HDAC inhibitor with anticancer properties.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring in this compound could significantly alter its binding within the active site of HDAC enzymes. The electron-withdrawing nature of fluorine could change the electronic landscape of the aromatic ring, and its position could introduce new steric interactions or hydrogen bonding opportunities. This makes this compound a prime candidate for screening in HDAC inhibition assays to explore a new region of the chemical space for this important drug target.
-
Neurological Activity: The potent activity of aminated analogs like 4-fluorophenibut as GABA-B receptor agonists suggests that the fluorophenylbutanoic scaffold has favorable properties for crossing the blood-brain barrier and interacting with central nervous system targets.[2][3] While this compound lacks the critical amino group for GABA receptor agonism, its potential to modulate other neurological targets should not be dismissed. Its structural similarity to other neurologically active compounds warrants its inclusion in broader screening panels for CNS activity.
Conclusion and Future Directions
While a comprehensive, peer-reviewed profile of this compound is currently absent from the scientific literature, a detailed comparison with its structural analogs provides a strong foundation for future research. Based on this analysis, the compound is predicted to be a crystalline solid with distinct spectroscopic signatures, particularly in its ¹³C NMR spectrum due to C-F coupling. It can likely be synthesized via a robust two-step Friedel-Crafts acylation and subsequent reduction.
The key takeaway for researchers is that this compound represents an unexplored yet promising chemical entity. Its primary value lies in its potential to exhibit novel biological activity, particularly in the areas of HDAC inhibition and neurology. The strategic placement of the fluorine atom at the ortho position offers a unique combination of steric and electronic properties that could lead to enhanced potency, selectivity, or improved pharmacokinetic profiles compared to its parent compound and other isomers. This guide serves as a call to action for the synthesis, characterization, and biological evaluation of this intriguing molecule.
References
-
PubChem. (n.d.). 4-(2-Bromophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 4-(2-Bromophenyl)butanoic acid. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Phenylbutyric Acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Butyric acid, 4-(p-fluorophenyl)-, methyl ester. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1227. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved January 14, 2026, from [Link]
Sources
Safety Operating Guide
Proper Disposal of 4-(2-Fluorophenyl)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(2-Fluorophenyl)butanoic acid, grounding procedural steps in scientific principles to ensure safety and regulatory adherence. In the absence of complete substance-specific data, this document outlines a conservative, risk-based approach to waste management.
Hazard Assessment and Characterization
1.1. Known and Inferred Hazards
-
Irritation: Based on data for similar compounds like 4-(4-Fluorophenyl)butanoic acid, it is prudent to assume that this compound is a skin and eye irritant.[1]
-
Respiratory Irritation: As a fine powder, it may also cause respiratory tract irritation.[1]
-
Toxicity: Specific toxicity data (e.g., LD50) for this compound is not established. However, as a halogenated organic compound, its potential for toxicity should not be underestimated. The European Chemicals Agency (ECHA) provides classifications for similar substances, which often include warnings for skin, eye, and respiratory irritation.[2]
-
Reactivity: While specific reactivity data is unavailable, it is known to be incompatible with strong oxidizing agents and strong bases.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-lasting effects on aquatic life.[3]
1.2. Regulatory Framework: RCRA Waste Determination
In the United States, the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste.[4] A critical step is to determine if this compound waste is considered hazardous under RCRA. This involves assessing it against two main criteria:
-
Listed Wastes: This chemical is not specifically listed on the F, K, P, or U lists of hazardous wastes.[4]
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:[4][5]
-
Ignitability: It is not a flammable solid.
-
Corrosivity: It is a carboxylic acid, but its pH in solution would need to be tested to determine if it meets the corrosivity criteria (pH ≤ 2 or ≥ 12.5).
-
Reactivity: There is no evidence to suggest it is reactive in a way that meets the RCRA definition (e.g., explosive, water-reactive).[5]
-
Toxicity: This is the most likely characteristic to be met. The Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if any toxic constituents leach out at concentrations exceeding regulatory limits.[6] Given the lack of specific toxicity data, a conservative approach is to manage this waste as if it were toxic.
-
| RCRA Characteristic | Assessment for this compound | Action Required |
| Ignitability (D001) | Unlikely to be ignitable. | No immediate action, but confirm with Safety Data Sheet (SDS) if available. |
| Corrosivity (D002) | Possible, as it is a carboxylic acid. | Test the pH of the waste stream. If pH is ≤ 2 or ≥ 12.5, it is a corrosive waste. |
| Reactivity (D003) | Unlikely to be reactive under normal conditions. | No immediate action, but avoid mixing with incompatible materials. |
| Toxicity (D004-D43) | Prudent to assume toxicity in the absence of data. | Manage as a toxic hazardous waste. |
Personal Protective Equipment (PPE) and Handling
Given the potential for irritation, appropriate PPE is mandatory when handling this compound for disposal.
-
Eye Protection: Chemical safety goggles are essential. For larger quantities or where splashing is possible, a face shield should also be worn.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. For prolonged contact, consider double-gloving.[5]
-
Body Protection: A laboratory coat is standard. For larger quantities, a chemically resistant apron is recommended.[5]
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator for organic vapors and particulates should be used.
Segregation and Storage of Waste
Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Stream: this compound waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Incompatible Wastes: Do not mix this waste with strong oxidizing agents, strong bases, or other incompatible materials. This waste should be categorized as a halogenated organic waste.[7]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don PPE: Wear the personal protective equipment outlined in Section 2.
-
Containment and Cleanup:
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your Environmental Health and Safety (EHS) department.
Disposal Procedure
Due to its halogenated nature and presumed toxicity, this compound requires disposal through a licensed hazardous waste management company.
5.1. On-Site Neutralization (Not Recommended)
While theoretically possible to neutralize the carboxylic acid with a base, this is not recommended for the following reasons:
-
The reaction can be exothermic.
-
It does not address the potential toxicity of the fluorophenyl group.
-
It creates a larger volume of aqueous hazardous waste that still requires proper disposal.
5.2. Recommended Disposal Method: Incineration
High-temperature incineration is the preferred and most effective method for the destruction of halogenated organic compounds.[7][8]
-
Temperature: Incineration should be carried out at temperatures exceeding 1100°C to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts such as dioxins and furans.[9]
-
Scrubbing: The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases, such as hydrogen fluoride (HF), that are formed during combustion.[8]
-
Vendor Selection: It is imperative to use a licensed and reputable hazardous waste disposal vendor with a proven track record in managing halogenated organic waste.
5.3. International Considerations
For researchers outside the United States, it is essential to comply with local and national regulations, as well as international agreements such as:
-
The Basel Convention: This convention governs the transboundary movement of hazardous wastes to ensure their environmentally sound management.[10][11]
-
The Rotterdam Convention: This convention promotes shared responsibility and cooperation in the international trade of certain hazardous chemicals.[10]
-
The Stockholm Convention: This convention aims to eliminate or restrict the production and use of persistent organic pollutants (POPs). While this compound is not currently listed as a POP, its halogenated nature warrants consideration under the principles of this convention.[12]
Documentation and Record-Keeping
Maintain meticulous records of all hazardous waste generated and disposed of. This includes:
-
A copy of the hazardous waste manifest provided by the disposal vendor.
-
Records of on-site waste accumulation and storage.
-
Documentation of any spills and the cleanup procedures followed.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to both scientific excellence and environmental stewardship.
References
- Bowery NG, Hill DR, Hudson AL (1983). "Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes". Br. J. Pharmacol. 78 (1): 191–206.
-
Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed. (2025). Retrieved January 14, 2026, from [Link]
-
International agreements - Environment - European Commission. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid - MDPI. (2023). Retrieved January 14, 2026, from [Link]
-
Perfluoroalkyl carboxylic acids - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1984). Retrieved January 14, 2026, from [Link]
-
International standards | OHCHR. (n.d.). Retrieved January 14, 2026, from [Link]
-
Substance Information - ECHA - European Union. (2023). Retrieved January 14, 2026, from [Link]
-
4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Substance Information - ECHA - European Union. (2025). Retrieved January 14, 2026, from [Link]
-
hazardous waste segregation. (n.d.). Retrieved January 14, 2026, from [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Hazardous waste characterization | Practice Greenhealth. (n.d.). Retrieved January 14, 2026, from [Link]
-
Toxicity of perfluorinated carboxylic acids for aquatic organisms - ResearchGate. (2010). Retrieved January 14, 2026, from [Link]
-
Hazardous Waste Characteristics | US EPA. (2025). Retrieved January 14, 2026, from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.). Retrieved January 14, 2026, from [Link]
-
Occupational Exposure to Per- and Polyfluoroalkyl Substances: A Scope Review of The Literature from 1980–2021 - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Substance Information - ECHA - European Union. (2022). Retrieved January 14, 2026, from [Link]
-
Basic principles of waste incineration Incineration allows destroying by complete oxidation in a combustion process organic subs. (n.d.). Retrieved January 14, 2026, from [Link]
-
Waste incinerators - Toolkit. (n.d.). Retrieved January 14, 2026, from [Link]
-
Toxicity of perfluorinated carboxylic acids for aquatic organisms. - SciSpace. (2010). Retrieved January 14, 2026, from [Link]
-
Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. basel.int [basel.int]
- 9. toolkit.pops.int [toolkit.pops.int]
- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Handling 4-(2-Fluorophenyl)butanoic Acid: From Personal Protection to Final Disposal
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 4-(2-Fluorophenyl)butanoic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive operational plan for handling this compound, grounded in the principles of chemical causality and risk mitigation. Our objective is to move beyond a simple checklist and build a deep, procedural understanding that ensures both personal safety and experimental integrity.
Hazard Identification and Risk Profile
This compound is a halogenated carboxylic acid. While specific toxicological data for this exact isomer may be limited, authoritative Safety Data Sheets (SDS) for closely related analogs, such as 4-(4-Fluorophenyl)butanoic acid, provide a reliable basis for assessing its risk profile. The primary hazards are well-defined under the Globally Harmonized System (GHS).[1][2]
-
H315: Causes skin irritation. Contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. Direct contact with the eyes can result in significant, potentially lasting damage.[1][2][3]
-
H335: May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs.[1][2][4]
These classifications dictate a handling protocol that prioritizes the prevention of direct contact, inhalation, and ingestion.
The Hierarchy of Controls: A Foundational Safety Strategy
Before selecting Personal Protective Equipment (PPE), we must apply the hierarchy of controls. This systematic approach prioritizes strategies that eliminate or reduce hazards at their source. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Engineering Controls are Paramount: All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood.[5] This is non-negotiable, as it directly addresses the respiratory irritation hazard by capturing dust and vapors at the source. Emergency eyewash stations and safety showers must be immediately accessible.[1][6]
Personal Protective Equipment (PPE): Your Final Defense
PPE selection must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum requirements.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (e.g., Weighing) | Chemical splash goggles | Chemical-resistant nitrile gloves | Lab coat | Required only if outside a fume hood (N95 respirator minimum)[7] |
| Preparing Solutions | Chemical splash goggles and face shield[7][8] | Chemical-resistant nitrile gloves | Lab coat | Not required if performed in a fume hood |
| Transferring/Using Dilute Solutions | Chemical splash goggles | Chemical-resistant nitrile gloves | Lab coat | Not required |
| Small Spill Cleanup (<5g) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat or chemical-resistant apron | N95 respirator (to avoid dust inhalation) |
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[8] When handling larger volumes (>100 mL) or during procedures with a heightened splash risk (e.g., neutralization), a full-face shield must be worn in addition to goggles.[7]
Skin Protection
-
Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[7] Always inspect gloves for tears or pinholes before use. For prolonged tasks or when handling concentrated solutions, consider double-gloving. Contaminated gloves must be removed properly to avoid skin contact and disposed of as hazardous waste.[8]
-
Body Protection: A standard laboratory coat is necessary to protect skin and clothing.[5] For large-scale operations, a chemical-resistant apron provides an additional layer of security. Closed-toe shoes are mandatory at all times in the laboratory.[8]
Operational Plan: A Step-by-Step Handling Protocol
Objective: To safely weigh and dissolve a sample of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the indicated safe height.
-
Verify the location and functionality of the nearest eyewash station and safety shower.[6]
-
Don all required PPE as specified in the table above (goggles, gloves, lab coat).
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) inside the fume hood to minimize movement.
-
-
Execution:
-
Carefully open the container of this compound inside the fume hood. Avoid creating dust.[1]
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance.
-
Once weighed, gently add the solid to the beaker containing the solvent. Do not add solvent directly to the solid in a way that could cause splashing.
-
Add the stir bar and place the beaker on a stir plate to facilitate dissolution.
-
Securely close the primary container of the solid compound.
-
-
Post-Handling:
-
Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth. The cloth should be disposed of as solid hazardous waste.
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1][9]
-
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical aspect of the chemical lifecycle. Halogenated organic compounds require specific disposal pathways.
Waste Characterization and Segregation
All waste containing this compound must be classified and segregated as halogenated organic waste .[5] It is imperative to keep this waste stream separate from non-halogenated waste to ensure compliant and safe disposal, as the treatment methods differ significantly.[5]
| Waste Type | Description | Container |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, excess solid compound. | Clearly labeled, sealed container: "Halogenated Organic Solid Waste" |
| Liquid Waste | Unused solutions, rinsates from glassware. | Clearly labeled, sealed, compatible container: "Halogenated Organic Liquid Waste" |
Protocol for Neutralizing Dilute Aqueous Waste
Important: This procedure is intended only to reduce the corrosive hazard of dilute aqueous solutions (e.g., from first rinses of glassware) for safer storage before collection. It does not render the waste non-hazardous. The resulting neutralized solution is still a halogenated organic waste and must not be poured down the drain.[5]
-
Work Environment: Perform this procedure in a fume hood while wearing full PPE (goggles, face shield, gloves, lab coat).
-
Dilution: If not already dilute, slowly add the acidic aqueous waste to a larger volume of cold water in a suitable beaker, with stirring. Aim for a concentration below 5%.
-
Neutralization: Slowly add a basic solution, such as 5-10% sodium carbonate (soda ash) or sodium bicarbonate, to the diluted acidic waste while stirring continuously.[9] Be prepared for some foaming or fizzing as carbon dioxide is released.
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips.[5][10] Continue adding the basic solution until the pH is stable within a neutral range (typically 6.0-9.0), as specified by your institution's Environmental Health and Safety (EHS) department.[9]
-
Collection: Once neutralized, transfer the solution to the designated "Halogenated Organic Liquid Waste" container.
Final Disposal
The only acceptable method for the final disposal of all waste streams (solid, liquid, and neutralized solutions) is through your institution's EHS department or a licensed hazardous waste disposal company.[5]
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 4-(4-Fluorophenyl)butanoic acid Safety Data Sheet. (2016).
- H-(R)-β-Phe(4-F)
- 4-(4-Fluorophenoxy)
- Heptafluorobutyric acid solution Safety D
- 4-Chloro-4`-fluorobutyrophenone Safety D
- Protective Equipment. American Chemistry Council.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Cornell University.
- What PPE Should You Wear When Handling Acid? (2026). LeelineWork.
- (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
- 4-(4-Fluorobenzoyl)
- 4-(4-Fluorophenyl)
- Hazardous Waste - EHSO Manual. (2025-2026). Oakland University.
- Proper Disposal of 4-Chloro-2-fluorophenylacetic Acid: A Guide for Labor
- Proper Disposal of 4-Hydroxypentanoic Acid: A Step-by-Step Guide. (2025). Benchchem.
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
